trans-Feruloyl-CoA
Description
Propriétés
Numéro CAS |
142185-30-6 |
|---|---|
Formule moléculaire |
C31H44N7O19P3S |
Poids moléculaire |
943.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C31H44N7O19P3S/c1-31(2,26(43)29(44)34-9-8-21(40)33-10-11-61-22(41)7-5-17-4-6-18(39)19(12-17)52-3)14-54-60(50,51)57-59(48,49)53-13-20-25(56-58(45,46)47)24(42)30(55-20)38-16-37-23-27(32)35-15-36-28(23)38/h4-7,12,15-16,20,24-26,30,39,42-43H,8-11,13-14H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/b7-5+/t20-,24-,25-,26+,30-/m1/s1 |
Clé InChI |
GBXZVJQQDAJGSO-NBXNMEGSSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Central Role of Trans-Feruloyl-CoA in Lignin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of trans-feruloyl-coenzyme A (trans-feruloyl-CoA), a pivotal intermediate in the biosynthesis of lignin (B12514952). Understanding the metabolic fate of this molecule is critical for strategies aimed at modifying lignin content and composition for applications ranging from biofuel production to the development of novel therapeutics targeting plant-derived pathways. This document details its core functions, enzymatic regulation, and provides relevant quantitative data and experimental methodologies.
The Position of this compound in the Monolignol Pathway
This compound occupies a crucial junction in the general phenylpropanoid pathway, marking a key commitment point towards the synthesis of guaiacyl (G) lignin, and indirectly, syringyl (S) lignin. It is synthesized via the methylation of caffeoyl-CoA by the enzyme Caffeoyl-CoA O-methyltransferase (CCoAOMT). Once formed, this compound serves as the primary substrate for a series of reductive steps that generate monolignols, the building blocks of the lignin polymer.
The canonical fate of this compound is its reduction to coniferaldehyde (B117026), a reaction catalyzed by Cinnamoyl-CoA Reductase (CCR) .[1] This is widely considered the first committed step of the monolignol-specific branch of the pathway.[2][3][4] Coniferaldehyde is then further reduced by Cinnamyl Alcohol Dehydrogenase (CAD) to produce coniferyl alcohol, the G-monolignol, which is subsequently transported to the cell wall for polymerization.
A Critical Branch Point: Alternative Fates of this compound
Beyond its role as the direct precursor to G-lignin, this compound is a substrate for several other enzymes, making it a significant metabolic branch point. Genetic manipulation of enzymes that act upon this compound can dramatically alter lignin composition and introduce novel properties to the cell wall.
-
Formation of Monolignol Ferulate Conjugates: The enzyme Feruloyl-CoA Monolignol Transferase (FMT) utilizes this compound as an acyl donor to esterify monolignols (such as coniferyl and sinapyl alcohols) at their γ-hydroxy position.[5] This reaction produces monolignol ferulate conjugates, which can be incorporated into the lignin polymer.[5] The introduction of these ester linkages can render the lignin more amenable to chemical degradation, a highly desirable trait for biofuel and bioprocessing industries.[5]
-
Scopoletin Biosynthesis: In some plants, this compound can be hydroxylated by Feruloyl-CoA 6'-hydroxylase 1 (F6'H1) to form 6'-hydroxyferuloyl-CoA. This product is a precursor for the synthesis of scopoletin, a coumarin (B35378) involved in plant defense responses.[6]
-
Metabolic Shunting in Engineered Plants: Downregulation of the CCR enzyme leads to an accumulation of the this compound pool.[2] This surplus can be redirected into alternative pathways. For instance, in maize plants with a native FMT enzyme, downregulating CCR1 results in increased production and incorporation of monolignol ferulates into the lignin, thereby improving cell wall digestibility.
Quantitative Data
The enzymatic conversion of this compound is a key regulatory point. The kinetic parameters of Cinnamoyl-CoA Reductase (CCR), the primary enzyme acting on this substrate, have been characterized in several species.
| Plant Species | Enzyme | Substrate | Km (µM) | Catalytic Efficiency (kcat/Km) | Reference |
| Arabidopsis thaliana | AtCCR1 | This compound | Not Specified | Not Specified | [7] |
| Medicago sativa (Alfalfa) | MsCCR1 | This compound | 10.87 ± 0.61 | 1.15 ± 0.04 (s-1µM-1) | [8] |
| Morus alba (Mulberry) | MaCCR1 | This compound | 12.33 ± 0.69 | 1.03 ± 0.03 (s-1µM-1) | [9] |
| Triticum aestivum (Wheat) | Ta-CCR1 | This compound | 2.6 ± 0.3 | 24.1 (s-1µM-1) | [10] |
| Solanum lycopersicum (Tomato) | LeCCR1 | This compound | 2.5 ± 0.2 | 14.8 (s-1µM-1) | [11] |
| Sorghum bicolor (Sorghum) | SbCCR1 | This compound | Not Specified | Higher activity than other CoAs | [4] |
Note: Direct quantification of the cellular pool of this compound is technically challenging. However, studies on CCR-downregulated poplar have shown lignin content reductions of up to 50% and a corresponding increase in soluble phenolics, including ferulic acid, indirectly indicating a significant metabolic shift originating from the feruloyl-CoA node.[2]
Experimental Protocols
Synthesis of this compound Substrate
For in vitro enzyme assays, the this compound substrate must first be synthesized enzymatically.
Principle: This procedure uses the enzyme 4-coumarate:CoA ligase (4CL) to catalyze the formation of a thioester bond between trans-ferulic acid and coenzyme A, in an ATP-dependent reaction.
Materials:
-
Recombinant and purified 4CL enzyme (e.g., At4CL1 from Arabidopsis thaliana).[12]
-
trans-Ferulic acid
-
Coenzyme A (CoASH)
-
Adenosine triphosphate (ATP)
-
MgCl₂
-
Tris-HCl or Potassium Phosphate (B84403) buffer (pH 7.5)
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 2.5 mM MgCl₂, 2.5 mM ATP, 0.2 mM trans-ferulic acid, and 0.2 mM CoASH.[13]
-
Initiate the reaction by adding a suitable amount of purified 4CL enzyme (e.g., 10 µL).[13]
-
Incubate the reaction at 30°C for 1-2 hours.
-
The formation of this compound can be monitored spectrophotometrically by the shift in absorbance or used directly in subsequent enzyme assays. The product has a characteristic absorbance maximum around 345 nm.
Cinnamoyl-CoA Reductase (CCR) Activity Assay
Principle: CCR activity is determined by monitoring the decrease in absorbance caused by the NADPH-dependent reduction of this compound to coniferaldehyde. The consumption of both the cinnamoyl-CoA ester and NADPH can be followed spectrophotometrically at a wavelength where both molecules absorb, typically around 366 nm.[11][12]
Materials:
-
Purified recombinant CCR protein.
-
Enzymatically synthesized this compound substrate.
-
NADPH.
-
UV/Vis Spectrophotometer.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette with a total volume of 500 µL. The mixture should contain 100 mM sodium/potassium phosphate buffer (pH 6.25), 0.1 mM NADPH, and 30 µM this compound.[12]
-
Equilibrate the mixture to the reaction temperature (e.g., 30°C).[12]
-
Initiate the reaction by adding a known amount of purified CCR protein (e.g., 2-5 µg).[12][14]
-
Immediately begin monitoring the decrease in absorbance at 366 nm for 5-10 minutes.[12]
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient for the reaction. The overall change in extinction coefficient (ε) at 366 nm for the conversion of feruloyl-CoA to coniferaldehyde coupled with NADPH oxidation is approximately 6.0 mM⁻¹ cm⁻¹.[11]
HPLC Method for Phenolic Compound Analysis
Principle: Reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector (DAD) or mass spectrometer (MS) is used to separate and quantify phenolic compounds, including this compound and related metabolites, from plant tissue extracts.[13][15]
Materials:
-
HPLC system with a C18 reverse-phase column.[16]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with 0.1% formic or acetic acid.[16]
-
Plant tissue extract (e.g., methanol (B129727) or ethyl acetate (B1210297) extraction).
-
Authentic standards for compounds of interest.
Procedure:
-
Sample Preparation: Homogenize plant tissue in a suitable solvent (e.g., 80% methanol). Centrifuge to pellet debris and filter the supernatant through a 0.22 µm filter before injection.
-
Chromatographic Separation:
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% B, 5% A).
-
Inject the sample onto the column.
-
Elute the compounds using a linear gradient. A typical gradient might be:
-
0-5 min: 5% A
-
5-40 min: Increase linearly to 60% A
-
40-45 min: Increase to 100% A and hold for 5 min
-
50-55 min: Return to 5% A and re-equilibrate.
-
-
-
Detection: Monitor the elution profile at multiple wavelengths (e.g., 280 nm for lignin precursors, 320 nm for hydroxycinnamates) using a DAD. For more definitive identification and quantification, couple the HPLC to an ESI-MS/MS system.[15][16]
-
Quantification: Create a standard curve for each compound of interest using authentic standards. Calculate the concentration in the sample by comparing its peak area to the standard curve.
Signaling Pathways and Workflows
Lignin Biosynthesis Pathway
Caption: Core monolignol pathway highlighting this compound.
Experimental Workflow: Analysis of CCR Downregulation
Caption: Workflow for analyzing CCR-downregulated transgenic plants.
References
- 1. Cinnamoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. Downregulation of Cinnamoyl-Coenzyme A Reductase in Poplar: Multiple-Level Phenotyping Reveals Effects on Cell Wall Polymer Metabolism and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of cinnamoyl-CoA reductase (CCR) gene family in wheat: implications for lignin biosynthesis and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Effects of feruloyl-CoA 6′-hydroxylase 1 overexpression on lignin and cell wall characteristics in transgenic hybrid aspen [frontiersin.org]
- 7. Kinetic and inhibition studies of cinnamoyl-CoA reductase 1 from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous Down-Regulation of Dominant Cinnamoyl CoA Reductase and Cinnamyl Alcohol Dehydrogenase Dramatically Altered Lignin Content in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family [frontiersin.org]
- 13. scispace.com [scispace.com]
- 14. pnas.org [pnas.org]
- 15. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A HPLC-MS/MS method for determination of 6'''-feruloylspinosin in rat plasma and tissues: Pharmacokinetics and tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trans-Feruloyl-CoA Pathway: A Linchpin in Plant Cell Wall Fortification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The trans-feruloyl-CoA pathway stands as a critical juncture in the biosynthesis of plant cell wall components, playing a pivotal role in the structural integrity, defense mechanisms, and overall resilience of terrestrial plants. This pathway channels phenylpropanoid metabolism towards the formation of key precursors for lignin (B12514952) and suberin, and facilitates the cross-linking of polysaccharides, thereby reinforcing the cell wall matrix. Ferulic acid, once activated to its coenzyme A (CoA) thioester, this compound, becomes a versatile substrate for a suite of enzymes that direct its incorporation into various cell wall polymers. This guide provides a comprehensive technical overview of the core aspects of the this compound pathway, including its enzymatic components, regulatory networks, and the analytical methodologies employed in its study. The information presented herein is intended to serve as a valuable resource for researchers engaged in plant biochemistry, cell wall biology, and the development of novel therapeutic agents targeting plant-derived compounds.
Core Enzymes and Reactions
The this compound pathway is initiated by the activation of trans-ferulic acid to this compound. This activated intermediate is then utilized by various acyltransferases to feruoylate different acceptor molecules within the cell wall.
This compound Synthase (FCS)
The entry point into this pathway is catalyzed by this compound synthase (FCS), also known as trans-ferulate:CoA ligase (EC 6.2.1.34).[1][2] This enzyme belongs to the family of ligases and catalyzes the ATP-dependent formation of a thioester bond between the carboxyl group of ferulic acid and the thiol group of coenzyme A.[1] The reaction requires Mg2+ as a cofactor.[2]
Reaction: Ferulic acid + CoA + ATP ⇌ this compound + AMP + Diphosphate
BAHD Acyltransferases
A diverse group of enzymes belonging to the BAHD acyltransferase superfamily utilizes feruloyl-CoA as an acyl donor to modify various acceptor molecules, leading to the feruloylation of cell wall components.[3][4] These enzymes are characterized by a conserved HXXXD motif in their active site.[3] Key members of this family involved in the feruloylation of cell wall polymers include:
-
Feruloyl-CoA Monolignol Transferase (FMT): These enzymes catalyze the transfer of the feruloyl group from feruloyl-CoA to monolignols (p-coumaryl, coniferyl, and sinapyl alcohols), the building blocks of lignin.[4][5][6] This incorporation of ferulate into the lignin polymer introduces ester linkages that can alter lignin structure and degradability.[6]
-
Feruloyl-CoA:Arabinoxylan Feruloyl Transferase (FAT): This class of enzymes is responsible for the feruloylation of arabinoxylans, a major hemicellulose in the cell walls of grasses.[7][8][9] The feruloyl group is typically attached to the C5 hydroxyl group of arabinofuranosyl residues.
-
Aliphatic Suberin Feruloyl Transferase (ASFT): In suberin biosynthesis, ASFTs catalyze the transfer of feruloyl-CoA to ω-hydroxy fatty acids and fatty alcohols, forming the aromatic domain of suberin.[4][10]
Quantitative Data
Enzyme Kinetic Parameters
The kinetic properties of enzymes in the this compound pathway have been characterized in various organisms. The following tables summarize key kinetic parameters for this compound synthase and a selection of BAHD acyltransferases.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Feruloyl-CoA Synthetase (FCS1) | Soil Metagenome | Ferulic Acid | 100 | 36.8 | 45.9 | 3.7 x 105 | [11][12] |
| Feruloyl-CoA Synthetase (FCS-Str) | Streptomyces sp. V-1 | Ferulic Acid | 390 | 112.65 | - | - | [13] |
| PtFHT1 (BAHD Acyltransferase) | Populus trichocarpa | Feruloyl-CoA | - | - | - | - | [3] |
| HHH T (BAHD Acyltransferase) | Phaseolus vulgaris | Feruloyl-CoA (with saccharic acid) | 5.4 ± 0.6 | - | 0.05 ± 0.001 | 9,260 | [14] |
| HHH T (BAHD Acyltransferase) | Phaseolus vulgaris | Feruloyl-CoA (with mucic acid) | 5.3 ± 0.6 | - | 0.04 ± 0.001 | 7,550 | [14] |
Gene Expression Data
The expression of genes encoding BAHD acyltransferases is differentially regulated in various plant tissues, reflecting the specific requirements for cell wall feruloylation during development.
| Gene | Plant | Tissue | Expression Level (FPKM) | Reference |
| SvBAHD01 | Setaria viridis | Stem (Control) | ~150 | [7][9] |
| SvBAHD01 | Setaria viridis | Stem (RNAi Line 17.3) | ~50 | [7][9] |
| BdBAHD01 | Brachypodium distachyon | Stem (Control) | ~250 | [7][9] |
| BdBAHD01 | Brachypodium distachyon | Stem (RNAi Line) | ~150 | [7][9] |
Experimental Protocols
Feruloyl-CoA Synthase (FCS) Activity Assay
This spectrophotometric assay measures the formation of feruloyl-CoA by monitoring the increase in absorbance at 345 nm.[3][11][15]
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0-7.8)
-
MgCl2 (2.5 mM)
-
Ferulic acid (0.5-0.7 mM)
-
ATP (2.0 mM)
-
Coenzyme A (CoA) (0.4 mM)
-
Purified FCS enzyme or crude protein extract
-
Spectrophotometer capable of reading at 345 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, ferulic acid, and CoA in a cuvette.
-
Initiate the reaction by adding ATP and the enzyme solution.
-
Immediately monitor the increase in absorbance at 345 nm for a set period (e.g., 10 minutes) at a constant temperature (e.g., 30-37°C).
-
Calculate the initial reaction velocity using the molar extinction coefficient of feruloyl-CoA (ε345nm = 1.9 x 104 M-1cm-1).[11][15]
-
For kinetic analysis, vary the concentration of one substrate while keeping the others constant and measure the initial velocities. Fit the data to the Michaelis-Menten equation to determine Km and Vmax values.[11][13]
HPLC Analysis of Feruloylated Compounds in Plant Cell Walls
This method allows for the quantification of ester-linked hydroxycinnamic acids, including ferulic acid, in plant cell wall material.[16]
Materials:
-
Dried and ground plant material (Alcohol Insoluble Residue - AIR)
-
NaOH (2 M) for saponification
-
HCl for acidification
-
Internal standards (e.g., 2-hydroxycinnamic acid)
-
HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector
-
Mobile phase: Acetonitrile and acidified water (e.g., with 0.5% acetic acid or 0.2% formic acid)[17][18]
Procedure:
-
Saponification: Treat a known amount of AIR with 2 M NaOH to release ester-linked hydroxycinnamic acids. Incubate at room temperature overnight with shaking.
-
Acidification and Extraction: Acidify the reaction mixture with HCl and extract the released phenolics with a suitable organic solvent (e.g., ethyl acetate).
-
Sample Preparation: Evaporate the organic solvent and redissolve the residue in the mobile phase. Filter the sample before injection into the HPLC system.
-
HPLC Analysis: Separate the phenolic compounds using a gradient elution program on a C18 column. Detect and quantify the compounds using a PDA detector at a specific wavelength for ferulic acid (e.g., 320 nm).[18]
-
Quantification: Use a calibration curve generated with authentic ferulic acid standards and the internal standard to quantify the amount of ferulic acid in the sample.
Analysis of Suberin Composition
This protocol describes the depolymerization and analysis of aliphatic suberin monomers by gas chromatography-mass spectrometry (GC-MS).[19]
Materials:
-
Dried root tissue
-
Solvents for delipidation (e.g., chloroform (B151607), methanol)
-
Transmethylation reagent (e.g., BF3/methanol or HCl/methanol)
-
Internal standard (e.g., methyl heptadecanoate)
-
Derivatization reagent (e.g., BSTFA)
-
GC-MS system
Procedure:
-
Delipidation (Solvent-Extraction Method): Extract soluble lipids from the root tissue by sequential washes with chloroform and methanol. The remaining residue contains the polymerized suberin.
-
Depolymerization and Transmethylation: Depolymerize the suberin by acidic transmethylation, which cleaves the ester bonds and converts the fatty acids and their derivatives into methyl esters.
-
Extraction: Extract the resulting fatty acid methyl esters (FAMEs) and other aliphatic monomers into an organic solvent (e.g., hexane).
-
Derivatization: Silylate the hydroxyl groups of the monomers using a derivatizing agent like BSTFA to increase their volatility for GC analysis.
-
GC-MS Analysis: Separate and identify the derivatized suberin monomers using a GC-MS system.
-
Quantification: Quantify the individual monomers based on their peak areas relative to the internal standard.
Signaling Pathways and Regulatory Networks
The biosynthesis of phenylpropanoids, including the substrates for the this compound pathway, is tightly regulated at multiple levels to meet the developmental and environmental needs of the plant.
Phenylpropanoid Biosynthetic Pathway
The general phenylpropanoid pathway provides the precursor, ferulic acid. This pathway starts with the deamination of phenylalanine by Phenylalanine Ammonia-Lyase (PAL) . Subsequent hydroxylations and methylations lead to the synthesis of various hydroxycinnamic acids.
Regulatory Network of Phenylpropanoid Biosynthesis
The expression of genes encoding enzymes of the phenylpropanoid pathway is controlled by a complex network of transcription factors, primarily from the MYB, bHLH, and WD40 families.[7][19] These transcription factors respond to developmental cues and environmental stresses, such as pathogen attack, UV radiation, and nutrient limitation, thereby modulating the flux through the pathway.
Experimental Workflow for Characterizing a Putative Feruloyl Transferase
The functional characterization of a candidate feruloyl transferase gene typically involves a series of molecular, biochemical, and in planta analyses.
Conclusion
The this compound pathway is a cornerstone of plant cell wall biochemistry, contributing significantly to the structural complexity and functional properties of the wall. A thorough understanding of this pathway, from its core enzymatic machinery to its intricate regulatory networks, is essential for both fundamental plant science and for applied research aimed at improving biomass properties for biofuels, enhancing crop resilience, and discovering novel bioactive compounds. The methodologies outlined in this guide provide a robust framework for the continued investigation of this vital metabolic route. As our knowledge of the this compound pathway expands, so too will our ability to harness its potential for agricultural and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of a set of monocot BAHD monolignol transferases (Journal Article) | OSTI.GOV [osti.gov]
- 5. Identification and characterization of a set of monocot BAHD monolignol transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Feruloyl-Coa: Monolignol Transferases | Great Lakes Bioenergy Research Center [glbrc.org]
- 11. WO2013052660A1 - Hibiscus cannabinus feruloyl-coa:monolignol transferase - Google Patents [patents.google.com]
- 12. Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydroxycinnamoyl-coenzyme A: tetrahydroxyhexanedioate hydroxycinnamoyl transferase (HHHT) from Phaseolus vulgaris L.: phylogeny, expression pattern, kinetic parameters, and active site analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
The Biochemistry of Trans-Feruloyl-CoA: A Technical Guide to its Discovery, History, and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-feruloyl-coenzyme A (trans-feruloyl-CoA) is a pivotal activated intermediate in the phenylpropanoid pathway, playing a crucial role in the biosynthesis of numerous significant natural products in plants and microorganisms. Its discovery and subsequent characterization have been instrumental in elucidating the metabolic routes leading to lignin (B12514952), suberin, and various secondary metabolites, including the commercially important flavoring agent vanillin (B372448). This technical guide provides an in-depth overview of the discovery and history of this compound, its biosynthetic and metabolic pathways, and detailed experimental protocols for its synthesis and enzymatic analysis. Quantitative data are summarized for comparative purposes, and key pathways are visualized to facilitate a deeper understanding of its complex biochemical network.
Discovery and History
The journey to understanding the role of this compound is intrinsically linked to the broader investigation of phenylpropanoid metabolism. Early studies in the mid-20th century focused on the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants. It was established that lignin is derived from monolignols, which are synthesized from phenylalanine via the phenylpropanoid pathway.
A key activation step in this pathway was identified as the formation of coenzyme A (CoA) thioesters of hydroxycinnamic acids. The enzyme responsible for this activation, 4-coumarate:CoA ligase (4CL), was first isolated and characterized in the 1970s.[1] This enzyme was found to catalyze the ATP-dependent ligation of CoA to various hydroxycinnamic acids, including ferulic acid, to form their corresponding CoA esters.[1]
The direct enzymatic synthesis of this compound is catalyzed by an enzyme systematically named ferulate:CoA ligase (AMP-forming) or more commonly, this compound synthase.[2][3][4] This enzyme belongs to the family of ligases, specifically those forming carbon-sulfur bonds.[2] The reaction involves the substrates ferulic acid, Coenzyme A (CoA), and ATP, yielding this compound and products of ATP breakdown.[2][4]
Later research, particularly in the 1990s, uncovered a novel CoA-dependent pathway for the metabolism of ferulic acid in Pseudomonas fluorescens, leading to the production of vanillin.[2][5] This discovery highlighted the role of this compound as a central intermediate not only in anabolic pathways like lignification but also in catabolic pathways in microorganisms.[2][5] Subsequent research has further solidified the importance of this compound in the biosynthesis of suberin, a protective polymer in plant roots and other tissues, and as a precursor for various other natural products.[6][7][8]
Biosynthesis and Metabolic Fates of this compound
This compound is situated at a critical juncture in phenylpropanoid metabolism. Its formation and subsequent conversions are tightly regulated and lead to a diverse array of essential compounds.
Biosynthesis of this compound
The primary route for the synthesis of this compound is through the action of 4-coumarate:CoA ligase (4CL) or the more specific This compound synthase . These enzymes catalyze the following reaction:
Ferulic Acid + ATP + CoASH ⇌ this compound + AMP + Diphosphate [2]
This reaction proceeds in a two-step mechanism typical for acyl-activating enzymes.[9] First, the carboxyl group of ferulic acid attacks the α-phosphate of ATP to form a feruloyl-adenylate intermediate and pyrophosphate. Subsequently, the thiol group of Coenzyme A attacks the carbonyl carbon of the feruloyl-adenylate, displacing AMP to form the high-energy thioester bond of this compound.
Key Metabolic Pathways Involving this compound
Once formed, this compound can be channeled into several major metabolic pathways:
-
Lignin Biosynthesis: In plants, this compound is a precursor to the guaiacyl (G) monolignol, coniferyl alcohol.[10][11] This involves the reduction of the CoA thioester to an aldehyde by cinnamoyl-CoA reductase (CCR) and further reduction to an alcohol by cinnamyl alcohol dehydrogenase (CAD).[10][11]
-
Suberin Biosynthesis: this compound is a key component of the aromatic domain of suberin.[6][8] The enzyme ALIPHATIC SUBERIN FERULOYL TRANSFERASE (ASFT) catalyzes the transfer of the feruloyl group from this compound to ω-hydroxy fatty acids and fatty alcohols, which are then incorporated into the suberin polymer.[7][12][13]
-
Vanillin Biosynthesis (Microbial): In some bacteria, such as Pseudomonas fluorescens and Streptomyces species, this compound is converted to vanillin.[14][15][16] This occurs via a two-step process catalyzed by a single enzyme, enoyl-CoA hydratase/aldolase (also known as 4-hydroxycinnamoyl-CoA hydratase/lyase or HCHL), which first hydrates the double bond and then cleaves the molecule to yield vanillin and acetyl-CoA.[14][15]
-
Scopoletin Biosynthesis: The enzyme feruloyl-CoA 6'-hydroxylase (F6'H1) can convert this compound to 6'-hydroxyferuloyl-CoA, a precursor for the synthesis of the coumarin (B35378) scopoletin.[17]
-
Feruloylated Polysaccharides: In grasses, this compound can be a donor for the feruloylation of arabinoxylans, contributing to cell wall cross-linking.[18]
Quantitative Data
The following tables summarize key quantitative data for enzymes involved in the metabolism of this compound.
Table 1: Kinetic Parameters of Feruloyl-CoA Synthetases (FCS) / 4-Coumarate:CoA Ligases (4CL)
| Enzyme Source | Substrate | Km (µM) | Vmax | Specific Activity (U/mg) | Reference |
| Populus trichocarpa (Ptr4CL3) | Ferulic Acid | 13.0 ± 1.1 | - | - | [19] |
| Populus trichocarpa (Ptr4CL5) | Ferulic Acid | 27.9 ± 5.0 | - | - | [19] |
| Streptomyces sp. V-1 (Fcs) | Ferulic Acid | 150 ± 10 | 1.34 ± 0.05 µmol/min/mg | 1.21 ± 0.03 | [15][20] |
Table 2: Enzyme Activity in Ferulic Acid Catabolism
| Enzyme | Organism | Specific Activity (U/mg protein) | Growth Conditions | Reference |
| Feruloyl-CoA Synthetase | Pseudomonas sp. HR199 | 0.08 ± 0.01 | Gluconate + Eugenol | [21] |
| Feruloyl-CoA Synthetase | Streptomyces sp. | 1.21 ± 0.03 | Glucose + Ferulic Acid (96h) | [20] |
Note: Direct comparative analysis of Vmax and specific activity can be challenging due to variations in experimental conditions and enzyme purity across different studies.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from methods used for the in vitro synthesis of hydroxycinnamoyl-CoA esters.[22][23]
Materials:
-
Purified 4-Coumarate-CoA Ligase (4CL) or Feruloyl-CoA Synthetase (FCS)
-
Ferulic Acid
-
Coenzyme A (CoASH)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4) or Tris-HCl buffer (100 mM, pH 7.5)
-
Incubator/shaker
-
HPLC system for analysis and purification
Procedure:
-
Prepare a reaction mixture with the following final concentrations:
-
Ferulic Acid: 400 µM
-
Coenzyme A: 800 µM
-
ATP: 2.5 mM
-
MgCl2: 5 mM
-
Purified enzyme: 10-40 µg/mL
-
Buffer: 50 mM Potassium Phosphate, pH 7.4
-
-
Incubate the reaction mixture at 30°C in the dark with gentle mixing (e.g., 200 rpm) overnight or for a specified duration (e.g., 4-16 hours).[22][23]
-
Monitor the formation of this compound by HPLC at 345 nm.
-
To stop the reaction and remove the enzyme, heat inactivation (e.g., boiling for 10 minutes) followed by centrifugation or ethanol (B145695) precipitation can be employed.[22]
-
The product, this compound, can be purified from the reaction mixture using preparative HPLC.
Assay for Feruloyl-CoA Synthetase Activity
This spectrophotometric assay measures the initial rate of this compound formation.[21]
Materials:
-
Cell-free extract or purified enzyme solution
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
MgCl2 (2.5 mM final concentration)
-
Ferulic acid (0.7 mM final concentration)
-
Coenzyme A (0.4 mM final concentration)
-
ATP (2 mM final concentration)
-
Spectrophotometer capable of reading at 345 nm
Procedure:
-
Prepare a reaction mixture (e.g., 1 mL) containing buffer, MgCl2, ferulic acid, CoA, and the enzyme solution in a cuvette.
-
Initiate the reaction by adding ATP.
-
Immediately measure the increase in absorbance at 345 nm over time at 30°C. The formation of the thioester bond in this compound results in a characteristic absorbance at this wavelength.
-
Calculate the initial reaction velocity using the molar extinction coefficient of this compound (ε345 = 19,000 M-1cm-1).[24]
-
Specific activity is expressed as units per milligram of protein, where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Conclusion
This compound stands as a cornerstone of phenylpropanoid metabolism, linking primary metabolism to a vast array of specialized plant and microbial products. Its discovery was a landmark in understanding the biosynthesis of complex polymers like lignin and suberin. For researchers in natural product chemistry, metabolic engineering, and drug development, a thorough understanding of the synthesis and metabolic fate of this compound is essential. The protocols and data presented in this guide offer a solid foundation for further investigation and manipulation of the pathways in which this vital intermediate participates. Future research will likely continue to uncover new roles for this compound and provide novel opportunities for the biotechnological production of high-value chemicals.
References
- 1. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 2. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]
- 3. KEGG ENZYME: 6.2.1.34 [genome.jp]
- 4. enzyme-database.org [enzyme-database.org]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling ferulate role in suberin and periderm biology by reverse genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Lignin biosynthesis: old roads revisited and new roads explored - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of Two Streptomyces Enzymes That Convert Ferulic Acid to Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Effects of feruloyl-CoA 6′-hydroxylase 1 overexpression on lignin and cell wall characteristics in transgenic hybrid aspen [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Monolignol Pathway 4-Coumaric Acid:Coenzyme A Ligases in Populus. trichocarpa: Novel Specificity, Metabolic Regulation, and Simulation of Coenzyme A Ligation Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Redirecting [linkinghub.elsevier.com]
The Central Role of trans-Feruloyl-CoA in Plant Specialized Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Feruloyl-coenzyme A (trans-feruloyl-CoA) is a pivotal intermediate in the phenylpropanoid pathway, a metabolic cascade responsible for the biosynthesis of a vast array of phenolic compounds in plants. These compounds, including lignin (B12514952), suberin, flavonoids, and various secondary metabolites, are crucial for plant growth, development, and defense against biotic and abiotic stresses. The strategic position of this compound at a key metabolic branch point makes it a critical determinant of carbon flux into these diverse biosynthetic routes. Understanding its natural occurrence, biosynthesis, and regulation across different plant species is paramount for researchers in plant biology, biochemistry, and for professionals in drug development seeking to harness the pharmacological potential of plant-derived compounds. This technical guide provides an in-depth overview of the current knowledge on the natural occurrence of this compound, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathways.
Natural Occurrence of this compound
While the presence of this compound is widely acknowledged across the plant kingdom, precise quantitative data on its endogenous concentrations are scarce in the scientific literature. Its transient nature and low abundance make direct quantification challenging. Most studies infer the size of the this compound pool indirectly by analyzing the downstream products of its metabolism or by observing the metabolic consequences of genetic manipulations of the biosynthetic enzymes.
For instance, studies on transgenic poplar (Populus sp.) with downregulated expression of Caffeoyl-CoA O-methyltransferase (CCoAOMT) have shown an altered flux towards different phenolic compounds, suggesting a shift in the availability of this compound, though specific concentrations are not reported[1][2]. Similarly, in maize (Zea mays) mutants with suppressed Cinnamoyl-CoA Reductase (CCR) activity, an increased intracellular pool of feruloyl-CoA is observed, leading to the incorporation of monolignol ferulates into the lignin. However, absolute quantitative values of the feruloyl-CoA pool are not provided.
The total acyl-CoA pool in maturing Brassica napus seeds and 2-day-old Arabidopsis thaliana seedlings has been estimated to be in the 3–6 µM range, but this represents the sum of all acyl-CoA species and not the specific concentration of this compound.
| Plant Species | Tissue/Organelle | Concentration of this compound | Method of Detection | Reference |
| Arabidopsis thaliana | Seedlings | Not explicitly quantified, but present | LC-MS/MS based methods implied | |
| Populus sp. (Poplar) | Xylem | Not explicitly quantified, but presence inferred from lignin composition changes in transgenic lines | Analysis of soluble phenolics by HPLC and lignin analysis | [1][2] |
| Zea mays (Maize) | Stems | Increased pool in ccr mutants, but not quantified | Analysis of monolignol ferulates | |
| Nicotiana tabacum (Tobacco) | Stems, Callus | Presence inferred from studies on phenylpropanoid accumulation in transgenic plants | Analysis of phenylpropanoid products |
Table 1: Reported Occurrence of this compound in Different Plant Species. Note the general lack of absolute quantitative data.
Biosynthesis of this compound
This compound is synthesized through the general phenylpropanoid pathway, starting from the amino acid phenylalanine. Two primary enzymatic steps lead to its formation from p-coumaroyl-CoA.
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is tightly regulated and integrated with other metabolic pathways. The availability of precursors and the expression levels of the key enzymes, 4-coumarate-CoA ligase (4CL) and caffeoyl-CoA O-methyltransferase (CCoAOMT), are critical control points.
Experimental Protocols
Extraction of Acyl-CoAs from Plant Tissues for LC-MS/MS Analysis
This protocol is a generalized procedure based on methods described in the literature for the extraction of acyl-CoAs from plant tissues. Optimization may be required for specific plant species and tissues.
Materials:
-
Plant tissue (e.g., leaves, stems, roots)
-
Liquid nitrogen
-
Extraction buffer: Acetonitrile/Isopropanol/Water (3:1:1, v/v/v) with 0.1% formic acid
-
Internal standard (e.g., a commercially available stable isotope-labeled acyl-CoA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Water
-
Formic acid
-
Ammonium (B1175870) hydroxide
Procedure:
-
Harvest and Freeze Tissue: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh a known amount of the frozen powder (e.g., 100 mg) into a pre-chilled tube.
-
Add a defined volume of ice-cold extraction buffer (e.g., 1 mL).
-
Add the internal standard.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes, with occasional vortexing.
-
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge by washing with methanol followed by water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water with 0.1% formic acid) to remove polar impurities.
-
Elute the acyl-CoAs with a stronger solvent (e.g., methanol or a methanol/water mixture with a small amount of ammonium hydroxide).
-
-
Drying and Reconstitution:
-
Dry the eluted fraction under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, known volume of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
-
LC-MS/MS Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column suitable for the analysis of polar molecules.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute this compound and separate it from other metabolites.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will depend on the specific adducts formed.
-
For this compound: The precursor ion will be the [M+H]+ ion. Fragmentation will typically result in characteristic product ions corresponding to the feruloyl moiety and the CoA moiety.
-
-
Optimization: The collision energy and other MS parameters should be optimized for the specific instrument and compound to achieve maximum sensitivity.
In Vitro Enzyme Assay for 4-Coumarate-CoA Ligase (4CL)
This assay measures the activity of 4CL by spectrophotometrically monitoring the formation of the thioester bond of the hydroxycinnamoyl-CoA product.
Materials:
-
Purified recombinant 4CL enzyme or a crude protein extract from plant tissue.
-
Reaction buffer: e.g., 100 mM Tris-HCl, pH 7.5.
-
Substrates: p-coumaric acid, caffeic acid, or ferulic acid.
-
ATP.
-
Coenzyme A (CoA).
-
MgCl₂.
-
Spectrophotometer capable of measuring absorbance in the UV range.
Procedure:
-
Prepare Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, and the hydroxycinnamic acid substrate.
-
Pre-incubation: Incubate the mixture for a few minutes at the desired temperature (e.g., 30°C) to allow the components to equilibrate.
-
Initiate Reaction: Add the enzyme and CoA to the cuvette to start the reaction.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at the specific wavelength corresponding to the formation of the CoA thioester (e.g., ~333 nm for p-coumaroyl-CoA, ~346 nm for caffeoyl-CoA, and ~345 nm for feruloyl-CoA).
-
Calculate Activity: The rate of the reaction can be calculated from the initial linear phase of the absorbance increase using the molar extinction coefficient of the product.
In Vitro Enzyme Assay for Caffeoyl-CoA O-Methyltransferase (CCoAOMT)
This assay measures the activity of CCoAOMT by monitoring the conversion of caffeoyl-CoA to feruloyl-CoA.
Materials:
-
Purified recombinant CCoAOMT enzyme or a crude protein extract.
-
Reaction buffer: e.g., 100 mM Tris-HCl, pH 7.5.
-
Substrates: Caffeoyl-CoA and S-adenosyl-L-methionine (SAM).
-
Dithiothreitol (DTT).
-
MgCl₂.
-
HPLC system for product analysis.
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, DTT, MgCl₂, caffeoyl-CoA, and SAM.
-
Initiate Reaction: Add the enzyme to the mixture to start the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding an acid (e.g., HCl) or by heating.
-
Product Analysis: Analyze the reaction mixture by HPLC to separate and quantify the product, feruloyl-CoA, and the remaining substrate, caffeoyl-CoA. The amount of product formed over time is used to calculate the enzyme activity.
Conclusion
This compound stands as a cornerstone of plant specialized metabolism, directing carbon flow into a multitude of essential pathways. While its widespread occurrence is undisputed, a significant knowledge gap exists regarding its precise in vivo concentrations across different plant species and tissues. This guide has provided a comprehensive overview of the biosynthesis of this compound and has outlined detailed experimental protocols for its extraction and analysis, as well as for assaying the activities of its key biosynthetic enzymes. Further research focusing on the absolute quantification of this crucial metabolite will be instrumental in advancing our understanding of the intricate regulation of the phenylpropanoid pathway and will undoubtedly aid in the targeted engineering of plants for improved agronomic traits and for the enhanced production of valuable natural products.
References
The Subcellular Landscape of Trans-Feruloyl-CoA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-feruloyl-CoA is a pivotal intermediate in the biosynthesis of numerous specialized metabolites in plants, including lignin (B12514952), suberin, and various phenylpropanoids with significant pharmacological activities. Understanding the precise subcellular location of its synthesis is critical for metabolic engineering efforts and for elucidating the regulation of these important biosynthetic pathways. This technical guide provides an in-depth analysis of the current knowledge regarding the subcellular localization of this compound synthesis, focusing on the enzymes responsible, the experimental evidence for their compartmentalization, and the methodologies employed in these investigations. Evidence points to a multi-compartmentalized synthesis, primarily involving the cytoplasm, the cytosolic face of the endoplasmic reticulum, and peroxisomes, with the distribution likely varying based on plant species, tissue type, and the specific metabolic fate of the feruloyl-CoA.
The Enzymatic Basis of this compound Synthesis
The synthesis of this compound is primarily catalyzed by the enzyme This compound synthase , also known as feruloyl-CoA synthetase (FCS) . This enzyme belongs to the family of acid-thiol ligases (EC 6.2.1.34) and facilitates the ATP-dependent ligation of ferulic acid to coenzyme A (CoA).[1]
Reaction: Ferulic acid + CoA + ATP ⇌ this compound + AMP + Diphosphate
In plants, the broader family of 4-coumarate-CoA ligases (4CLs) also plays a crucial role. While their primary substrate is 4-coumaric acid, many 4CL isoforms can also utilize ferulic acid, thereby contributing to the cellular pool of this compound.[2][3][4] Given the extensive research on 4CL localization and the overlap in function, its subcellular distribution provides a valuable proxy for understanding where this compound synthesis can occur.
Subcellular Localization: A Multi-Compartment Reality
Current evidence suggests that the synthesis of this compound is not confined to a single organelle but rather occurs in multiple subcellular locations. The primary sites implicated are the cytoplasm, the endoplasmic reticulum, and peroxisomes.
Cytoplasmic and Endoplasmic Reticulum Association
A significant body of research points to the cytoplasm and the cytosolic face of the endoplasmic reticulum (ER) as major sites for the phenylpropanoid pathway, to which feruloyl-CoA synthesis belongs.[5][6][7] It is hypothesized that enzymes of this pathway form multi-enzyme complexes, or "metabolons," that are anchored to the ER membrane.[5][6] This arrangement is thought to facilitate metabolic channeling, where intermediates are passed directly from one enzyme to the next, increasing efficiency and preventing the diffusion of reactive intermediates. The membrane-bound cytochrome P450 enzymes of the pathway, such as cinnamate-4-hydroxylase (C4H), are believed to act as anchors for these complexes.[6]
The Role of Peroxisomes
Emerging evidence has highlighted the importance of peroxisomes in specialized metabolism, including the synthesis of acyl-CoA esters. Proteomic analyses of peroxisomes from various organisms have identified acyl-CoA synthetases as peroxisomal proteins. While direct proteomic identification of this compound synthase in plant peroxisomes is not yet definitive, isoforms of the related 4CL enzyme family have been shown to be targeted to and active within peroxisomes.[8][9]
For instance, in Lithospermum erythrorhizon, two 4CL isoforms possess peroxisomal targeting signals and have been localized to these organelles.[8] In Arabidopsis thaliana, the 4CL8 isoform, which is involved in the biosynthesis of coenzyme Q, is also imported into peroxisomes.[8][9] This strongly suggests that the biochemical machinery for activating hydroxycinnamic acids, including ferulic acid, is present and functional within plant peroxisomes.
Quantitative Data on Enzyme Distribution
Direct quantitative data on the specific activity of this compound synthase in different subcellular fractions remains limited in the literature. However, studies on the closely related 4CL enzymes provide valuable insights. The following table summarizes the predicted and observed localizations of 4CL isoforms from various plant species. It is important to note that these are often based on qualitative methods like fluorescent protein tagging, and quantitative activity measurements in isolated organelles are needed for a complete picture.
| Enzyme/Isoform | Plant Species | Subcellular Localization | Method of Determination | Reference |
| Ma4CL3 | Morus atropurpurea | Cytomembrane (Plasma Membrane) | GFP Fusion | [2] |
| Pg4CL Isoforms | Punica granatum | Plasma Membrane, Cytosol | In silico prediction | [10] |
| Le4CL3, Le4CL4 | Lithospermum erythrorhizon | Peroxisome | Peroxisome Targeting Signal, Subcellular Localization | [8] |
| At4CL8 | Arabidopsis thaliana | Peroxisome | Peroxisomal Targeting Sequence, Confocal Microscopy | [8][9] |
| Phenylpropanoid Enzymes | General | Cytosolic face of Endoplasmic Reticulum | Biochemical and FRET studies | [5][6] |
Experimental Protocols
Subcellular Fractionation by Differential Centrifugation
This protocol describes a general method for separating major subcellular compartments from plant tissues.
Materials:
-
Fresh plant tissue
-
Homogenization buffer (e.g., 0.3 M sucrose (B13894), 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM DTT, 1 mM PMSF)
-
Wash buffer (e.g., 0.3 M sucrose, 10 mM Tris-HCl pH 7.5)
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Potter-Elvehjem homogenizer or mortar and pestle
Procedure:
-
Harvest and wash fresh plant tissue. All subsequent steps should be performed at 4°C.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Filter the homogenate through several layers of cheesecloth to remove large debris.
-
Low-Speed Centrifugation: Centrifuge the filtrate at 1,000 x g for 10 minutes to pellet nuclei and intact cells. The supernatant is the post-nuclear supernatant.
-
Medium-Speed Centrifugation: Transfer the post-nuclear supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes to pellet mitochondria and peroxisomes. The supernatant is the cytosolic fraction.
-
High-Speed Centrifugation (Ultracentrifugation): Transfer the 20,000 x g supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour to pellet the microsomal fraction (containing ER and plasma membranes). The final supernatant is the soluble cytoplasmic fraction.
-
The pellet from step 5 can be further purified using density gradient centrifugation (e.g., with Percoll or sucrose gradients) to separate mitochondria from peroxisomes.
-
Each fraction should be assayed for protein content and the activity of marker enzymes to assess purity (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria, and NADPH-cytochrome c reductase for ER).
Feruloyl-CoA Synthetase Enzyme Assay
This spectrophotometric assay measures the formation of feruloyl-CoA.
Materials:
-
Subcellular fractions (from 4.1)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)
-
2.5 mM MgCl₂
-
0.7 mM ferulic acid
-
2 mM ATP
-
0.4 mM Coenzyme A
-
Spectrophotometer
Procedure:
-
In a quartz cuvette, combine the assay buffer, MgCl₂, ferulic acid, CoA, and an appropriate amount of the subcellular fraction.
-
Initiate the reaction by adding ATP.
-
Immediately monitor the increase in absorbance at 345 nm, which corresponds to the formation of feruloyl-CoA.
-
Calculate the initial reaction velocity and normalize it to the protein concentration of the fraction to determine the specific activity.
Visualizing Pathways and Workflows
Biochemical Pathway of this compound Synthesis
Experimental Workflow for Subcellular Localization
Logical Relationship of Synthesis Locations
Conclusion and Future Directions
The synthesis of this compound is a critical step in the production of a wide array of plant secondary metabolites. The available evidence strongly indicates that this process is not confined to a single subcellular compartment but occurs in the cytoplasm, on the cytosolic face of the endoplasmic reticulum, and within peroxisomes. The relative contribution of each compartment is likely to be dynamic and regulated according to the developmental stage, tissue type, and environmental conditions.
For researchers and drug development professionals, this multi-compartmentalization has important implications. Targeting a single organelle to modulate the production of a feruloyl-CoA-derived compound may not be sufficient. A comprehensive understanding of the flux through each of these subcellular pools will be necessary for effective metabolic engineering.
Future research should focus on obtaining quantitative data on the distribution of this compound synthase and 4CL isoform activities across highly purified subcellular fractions. The use of advanced techniques such as proximity labeling (e.g., BioID) and high-resolution immunolocalization will be invaluable in dissecting the precise micro-localization of these enzymes and their interacting partners, ultimately providing a clearer picture of this vital metabolic hub.
References
- 1. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]
- 2. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Arabidopsis 4-COUMAROYL-COA LIGASE 8 contributes to the biosynthesis of the benzenoid ring of coenzyme Q in peroxisomes. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Evolutionary Conservation of the trans-Feruloyl-CoA Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trans-feruloyl-CoA pathway represents a pivotal juncture in the biosynthesis of numerous specialized metabolites across different biological kingdoms, most notably in plants and some bacteria. This pathway is central to the production of lignin (B12514952) monomers, flavonoids, and other phenylpropanoids that play crucial roles in structural integrity, defense mechanisms, and signaling. The evolutionary conservation of the core enzymes in this pathway, particularly Feruloyl-CoA Synthase (FCS) and Caffeoyl-CoA O-methyltransferase (CCoAOMT), underscores their fundamental importance. This technical guide provides a comprehensive overview of the evolutionary conservation of the this compound pathway, detailing the key enzymes, their kinetic properties, and the experimental protocols for their study. The information is intended to serve as a valuable resource for researchers in molecular biology, biochemistry, and drug development seeking to understand and manipulate this critical metabolic route.
Introduction
The this compound pathway is a specialized metabolic route that channels intermediates from the general phenylpropanoid pathway into a variety of downstream biosynthetic pathways. The central reaction involves the conversion of ferulic acid to its activated thioester, this compound. This activated molecule serves as a key precursor for the synthesis of monolignols (the building blocks of lignin), as well as a variety of other secondary metabolites with significant biological and pharmacological activities. The remarkable conservation of this pathway across diverse life forms, from bacteria to higher plants, highlights its ancient origins and fundamental role in biological systems.
Key Enzymes of the this compound Pathway
The core of the this compound pathway is catalyzed by two primary enzymes:
-
Feruloyl-CoA Synthase (FCS) (EC 6.2.1.34): This enzyme belongs to the family of ligases and catalyzes the ATP-dependent activation of trans-ferulic acid to this compound.[1][2]
-
Caffeoyl-CoA O-methyltransferase (CCoAOMT) : This enzyme is responsible for the methylation of caffeoyl-CoA to produce feruloyl-CoA, a key step in the biosynthesis of guaiacyl (G) and syringyl (S) lignin monomers.[3][4]
The presence and characteristics of these enzymes in various organisms provide insights into the evolutionary trajectory of this pathway.
Data Presentation: A Comparative Analysis of Enzyme Properties
To facilitate a clear comparison of the key enzymes from different sources, the following tables summarize their quantitative data.
Table 1: Kinetic Properties of Feruloyl-CoA Synthase (FCS) from Microbial Sources
| Organism | Optimal pH | Optimal Temperature (°C) | Km (mM) for Ferulic Acid | Vmax (U/mg) | kcat (s⁻¹) | Reference |
| Pseudomonas fluorescens | 8.0-8.5 | 30 | Not Reported | Not Reported | Not Reported | |
| Streptomyces sp. V-1 | 7.0 | 30 | 0.35 | 78.2 | 67.7 | [2] |
| Soil Metagenome (FCS1) | 9.0 | 37 | 0.12 | 36.82 | 45.9 | [5] |
Table 2: Substrate Specificity of Feruloyl-CoA Synthase (FCS) from Streptomyces sp. V-1
| Substrate | Relative Activity (%) |
| Ferulic acid | 100 |
| Caffeic acid | High |
| p-Coumaric acid | High |
| trans-Cinnamic acid | Low |
| 3-Methoxycinnamic acid | Not Active |
| 4-Methoxycinnamic acid | Not Active |
| Data adapted from UniProtKB - Q8G8X0 (FCS_STRSP)[2] |
Table 3: Kinetic Properties of Caffeoyl-CoA O-methyltransferase (CCoAOMT) from Plant Sources
| Organism | Substrate | Km (µM) | Vmax (pkat/mg) |
| Petroselinum crispum (Parsley) | Caffeoyl-CoA | 2.5 | 2.8 x 10⁵ |
| S-Adenosyl-L-methionine | 38 | ||
| Lolium perenne (Perennial Ryegrass) | Caffeic Acid | 16.94 | 24.6 |
| 5-hydroxyconiferaldehyde | 13.3 | 12.1 | |
| Data adapted from Pakusch et al., 1991 and Tu et al., 2010[3][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of the this compound pathway.
Heterologous Expression and Purification of Feruloyl-CoA Synthase (FCS)
This protocol describes the expression of recombinant FCS in Escherichia coli and its subsequent purification.
-
Gene Cloning and Expression Vector Construction : The coding sequence of the FCS gene is amplified by PCR and cloned into an expression vector, such as pET-28a(+), which allows for the production of an N-terminal His-tagged fusion protein.
-
Transformation : The expression plasmid is transformed into a suitable E. coli expression strain, for instance, BL21(DE3).
-
Protein Expression :
-
Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.
-
-
Cell Lysis and Protein Purification :
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.
-
Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
-
Protein Analysis :
-
Determine the protein concentration using a Bradford assay.
-
Verify the purity of the enzyme by SDS-PAGE.
-
Feruloyl-CoA Synthase (FCS) Enzyme Assay
This spectrophotometric assay measures the formation of feruloyl-CoA.[7]
-
Reaction Mixture : Prepare a 1 mL reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.0)
-
2.5 mM MgCl₂
-
0.7 mM ferulic acid
-
2 mM ATP
-
0.4 mM Coenzyme A (CoA)
-
An appropriate amount of purified FCS enzyme or crude cell extract.
-
-
Assay Procedure :
-
Pre-incubate the reaction mixture without ATP at 30°C for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Monitor the initial increase in absorbance at 345 nm using a spectrophotometer. The formation of feruloyl-CoA can be quantified using the molar extinction coefficient of 19,400 M⁻¹ cm⁻¹.[5]
-
-
Enzyme Activity Calculation : One unit (U) of FCS activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of feruloyl-CoA per minute under the specified conditions.
HPLC Analysis of this compound and Related Phenylpropanoids
This method allows for the separation and quantification of the substrate and product of the FCS reaction.
-
Sample Preparation :
-
Stop the enzymatic reaction by adding an equal volume of methanol (B129727) or by acidification (e.g., with 6 M HCl).
-
Centrifuge the sample to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column :
-
Use a High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector.
-
Employ a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
-
Mobile Phase and Gradient :
-
A common mobile phase consists of two solvents:
-
A typical gradient elution could be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50-10% B (linear gradient)
-
30-35 min: 10% B (re-equilibration)
-
-
The flow rate is typically set to 1.0 mL/min.[8]
-
-
Detection :
-
Quantification :
-
Prepare standard curves for ferulic acid and, if available, feruloyl-CoA of known concentrations to quantify the amounts in the experimental samples.
-
Mandatory Visualizations
Diagram 1: The this compound Pathway
Caption: Overview of the this compound biosynthetic pathway.
Diagram 2: Experimental Workflow for FCS Characterization
Caption: Workflow for the characterization of Feruloyl-CoA Synthase.
Diagram 3: Phylogenetic Relationship of CCoAOMT in Plants
References
- 1. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Functional Analyses of Caffeic Acid O-Methyltransferase and Cinnamoyl-CoA-Reductase Genes from Perennial Ryegrass (Lolium perenne) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of Caffeic Acid 3-O-Methyltransferase and Caffeoyl CoA 3-O-Methyltransferase in Transgenic Alfalfa: Impacts on Lignin Structure and Implications for the Biosynthesis of G and S Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic characterization of caffeoyl-coenzyme a-specific 3-o-methyltransferase from elicited parsley cell suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
The Pivotal Role of Trans-Feruloyl-CoA in Suberin Formation and Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suberin, a complex lipophilic biopolymer, forms a critical barrier in plants, regulating the passage of water and solutes and providing defense against pathogens. This technical guide delves into the integral role of trans-feruloyl-CoA in the biosynthesis and structural organization of suberin. We will explore the enzymatic processes that incorporate ferulate into the suberin matrix, the resulting structural implications, and the regulatory networks that govern these pathways. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms to provide a comprehensive resource for professionals in plant biology and drug development.
Introduction to Suberin and the Significance of Feruloylation
Suberin is a heteropolymer composed of a polyaliphatic and a polyaromatic domain.[1][2] The aliphatic domain is primarily composed of very-long-chain fatty acids (VLCFAs), ω-hydroxy acids, α,ω-dicarboxylic acids, and primary alcohols.[1][2] The polyaromatic domain is less well-defined but is known to be rich in phenolics, with ferulic acid being a predominant component.[1][3][4] The esterification of ferulic acid, derived from this compound, to the aliphatic monomers is a crucial step in suberin biosynthesis.[1][4][5] This process is catalyzed by specific acyltransferases and is thought to be essential for the proper structure and function of the suberin barrier.[6][7][8]
Historically, ferulate has been proposed to act as a cross-linking agent, connecting the aliphatic polyester (B1180765) to the aromatic domain and potentially to the primary cell wall.[3][4][5][6] However, recent genetic studies on feruloyl transferase mutants have challenged this model, revealing that the characteristic lamellar structure of suberin can be maintained even with a significant reduction in ferulate content.[6][7][9][10] This guide will critically examine the evidence for both the classical and revised models of suberin structure in light of the function of this compound.
The Enzymatic Core: Feruloyl-CoA Transferases in Suberin Biosynthesis
The transfer of the feruloyl group from this compound to aliphatic suberin precursors is mediated by members of the BAHD family of acyl-CoA dependent acyltransferases.[1][6][7] Two key enzymes have been identified and characterized in this process:
-
ALIPHATIC SUBERIN FERULOYL TRANSFERASE (ASFT) in Arabidopsis thaliana.[1][9]
-
FATTY ALCOHOL HYDROXYCINNAMOYL TRANSFERASE (FHT) in Solanum tuberosum (potato).[6][8]
These enzymes catalyze the esterification of ferulic acid to ω-hydroxy fatty acids and primary alcohols, which are major components of the aliphatic suberin domain.[5][6][11][12]
Quantitative Impact of Feruloyl Transferase Deficiency on Suberin Composition
Genetic knockout or knockdown of ASFT and FHT has profound effects on the chemical composition of suberin. The following tables summarize the quantitative changes observed in mutant lines compared to their wild-type counterparts.
Table 1: Changes in Suberin Monomer Composition in Arabidopsis thalianaasft Mutant Roots
| Monomer Class | Wild Type (μg/g dry weight) | asft Mutant (μg/g dry weight) | % Change | Reference |
| Ferulate | ~100% | ~20% | -80% | [6] |
| ω-Hydroxy Acids | Varies by chain length | Generally decreased | Stoichiometric decrease with ferulate | [9] |
| α,ω-Dicarboxylic Acids | Varies by chain length | Generally increased | - | [9][12] |
| Primary Alcohols | Varies by chain length | No significant change | - | [9] |
Table 2: Changes in Suberin Monomer Composition in Arabidopsis thalianaasft Mutant Seed Coats
| Monomer Class | Wild Type | asft Mutant | % Change | Reference |
| Ferulate | Present | Essentially lacking | ~ -100% | [6][9] |
| ω-Hydroxy Acids | Present | Stoichiometrically decreased | - | [9] |
| α,ω-Dicarboxylic Acids | Present | Increased | - | [9][12] |
Table 3: Changes in Suberin Monomer Composition in Potato (Solanum tuberosum) FHT-RNAi Tuber Periderm
| Monomer Class | Wild Type | FHT-RNAi | % Change | Reference |
| Ferulic Acid | Present | Reduced | -72% | [6][7] |
| C18:1 ω-Hydroxy Acid | Present | Reduced | -76% | [6][7] |
| Primary Alcohols (except C20) | Present | Reduced | - | [6][7] |
| Fatty Acids | Present | Increased | - | [6][7] |
| Dicarboxylic Acids (except C30) | Present | Increased | - | [6][7] |
These data clearly demonstrate that ASFT/FHT are responsible for the vast majority of ferulate incorporation into suberin.[6] The reduction in ferulate is often accompanied by a decrease in ω-hydroxy acids and a compensatory increase in dicarboxylic and unsubstituted fatty acids.[7][9][12]
Experimental Protocols
Analysis of Suberin Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the depolymerization of suberin and subsequent analysis of its constituent monomers.
Methodology:
-
Sample Preparation: Excise suberized tissues (e.g., roots, seed coats, potato periderm). For solvent-extraction methods, delipidate the tissue by sequential extraction with chloroform (B151607) and methanol (B129727) to remove soluble waxes.[13] Dry the delipidated tissue.
-
Transesterification: Depolymerize the suberin by incubating the dried tissue in a solution of 1 M methanolic HCl or boron trifluoride in methanol at 80°C for 16-24 hours.[14] This reaction cleaves the ester bonds and methylates the resulting carboxylic acids.
-
Extraction of Monomers: After cooling, add water and extract the suberin monomers with chloroform or hexane.[14]
-
Derivatization: Evaporate the organic solvent and derivatize the free hydroxyl and carboxyl groups by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine, and incubating at 100°C for 15-30 minutes.[14] This step converts the polar functional groups into their more volatile trimethylsilyl (B98337) (TMS) ethers and esters.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. Use a nonpolar capillary column (e.g., HP-5MS).[15] A typical temperature program starts at a low temperature (e.g., 130°C), ramps up to a high temperature (e.g., 325°C), and holds for a period to ensure elution of all components.[15]
-
Quantification: Identify monomers based on their mass spectra and retention times compared to authentic standards. Quantify the monomers by integrating the peak areas and normalizing to an internal standard (e.g., C17:0 fatty acid for fatty acids and dicarboxylic acids, ω-OH-C15:0 for ω-hydroxyacids).[13]
In Vitro Feruloyl-CoA Transferase Activity Assay
This assay measures the ability of a recombinant or purified enzyme to transfer ferulic acid from this compound to an acceptor molecule.
Methodology:
-
Enzyme Preparation: Express and purify the recombinant ASFT or FHT protein from a suitable expression system (e.g., E. coli).[12]
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.8), MgCl₂, ATP, coenzyme A, ferulic acid, and the purified enzyme.[16] Alternatively, use commercially available this compound.
-
Substrate Addition: Add the acceptor substrate, such as an ω-hydroxy fatty acid (e.g., 16-hydroxypalmitic acid) or a primary alcohol.[12]
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).[16]
-
Reaction Termination and Product Extraction: Stop the reaction by acidification and extract the product with an organic solvent like ethyl acetate.
-
Analysis: Analyze the reaction products by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the feruloylated aliphatic monomer.[12]
Histochemical Staining of Suberin
This protocol allows for the visualization of suberin deposition in plant tissues.
Methodology:
-
Sample Preparation: Fix plant tissues (e.g., roots) in a suitable fixative.
-
Clearing (Optional): For whole-mount preparations, clear the tissues to reduce background fluorescence.
-
Staining: Incubate the tissues in a solution of a lipophilic dye such as Fluorol Yellow 088 or Sudan Red.[17]
-
Washing: Wash the tissues to remove excess stain.
-
Microscopy: Mount the stained tissues on a microscope slide and observe using fluorescence microscopy (for Fluorol Yellow) or bright-field microscopy (for Sudan Red). Suberized regions will exhibit characteristic fluorescence or coloration.[17]
Signaling Pathways and Regulatory Networks
The biosynthesis of suberin, including the feruloylation step, is tightly regulated by a complex network of transcription factors and phytohormones.
Transcriptional Regulation
Members of the MYB (myeloblastosis) family of transcription factors are key positive regulators of suberin biosynthesis.[1][18] For instance, in Arabidopsis, MYB41, MYB9, MYB39 (SUBERMAN), and MYB107 have been shown to induce the expression of suberin biosynthetic genes, including those involved in the phenylpropanoid pathway that produces this compound.[1][18][19]
Hormonal Regulation
Abscisic acid (ABA) is a crucial hormonal signal that promotes suberin deposition, particularly in response to abiotic stresses like drought and salinity.[20] The interplay between ABA signaling and the MYB transcription factors integrates developmental cues with environmental stress responses to modulate suberin formation.[20][21]
Visualizing the Core Processes
Suberin Biosynthesis Pathway with a Focus on Feruloylation
Caption: Biosynthetic pathway of suberin highlighting the role of ASFT/FHT.
Experimental Workflow for Suberin Analysis
Caption: Workflow for the chemical analysis of suberin monomers.
Regulatory Network of Suberin Biosynthesis
Caption: Simplified regulatory network of suberin biosynthesis.
Conclusion and Future Perspectives
This compound is undeniably a central metabolite in the formation of suberin. The enzymes that utilize it, ASFT and FHT, are critical for incorporating ferulate into the growing polymer. While the traditional view of ferulate as an indispensable cross-linker is being refined, its importance for the integrity and barrier function of suberized tissues remains evident.[6][7] The increased water loss observed in fht-deficient potato tubers, for example, underscores the functional significance of feruloylation, even if the gross lamellar structure is preserved.[8]
Future research should focus on elucidating the precise molecular architecture of suberin in the absence of ferulate to understand how the polymer maintains its lamellar appearance. Investigating the potential redundancy of other phenolic compounds in cross-linking and exploring the interactions between the suberin polymer and other cell wall components will be crucial. For drug development professionals, understanding the regulation of this key barrier could open avenues for developing agents that modulate plant-environment interactions or enhance crop resilience. The continued study of this compound's role in suberin biosynthesis will undoubtedly yield further insights into the intricate biology of this vital plant polymer.
References
- 1. The Key Enzymes in the Suberin Biosynthetic Pathway in Plants: An Update [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Suberin: the biopolyester at the frontier of plants [frontiersin.org]
- 4. Suberin: the biopolyester at the frontier of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suberin Biosynthesis, Assembly, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling ferulate role in suberin and periderm biology by reverse genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A feruloyl transferase involved in the biosynthesis of suberin and suberin-associated wax is required for maturation and sealing properties of potato periderm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of an Arabidopsis Feruloyl-Coenzyme A Transferase Required for Suberin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of an Arabidopsis feruloyl-coenzyme A transferase required for suberin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A hydroxycinnamoyltransferase responsible for synthesizing suberin aromatics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Root Aliphatic Suberin Analysis Using Non-extraction or Solvent-extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Extracellular Cell Wall Lipids: Wax , Cutin , and Suberin in Leaves, Roots, Fruits, and Seeds | Springer Nature Experiments [experiments.springernature.com]
- 15. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [bio-protocol.org]
- 16. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histochemical Staining of Suberin in Plant Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Tomato Feruloyl Transferase FHT Promoter Is an Accurate Identifier of Early Development and Stress-Induced Suberization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transcriptional networks regulating suberin and lignin in endodermis link development and ABA response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Whitepaper: Trans-feruloyl-CoA as a Central Precursor for the Synthesis of High-Value Chemicals
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
trans-Feruloyl-coenzyme A (trans-feruloyl-CoA) is a critical activated intermediate in the phenylpropanoid pathway, derived from the abundant plant metabolite, ferulic acid. Its strategic position makes it a valuable precursor for the microbial biosynthesis of a wide array of commercially significant chemicals, including flavors, fragrances, pharmaceuticals, and nutraceuticals. This technical guide details the enzymatic synthesis of this compound and its subsequent conversion into high-value products like vanillin (B372448), flavonoids, stilbenes, and other polyketides. We provide an overview of metabolic engineering strategies, quantitative production data from engineered microbes, detailed experimental protocols, and visual pathways to support further research and development in this field.
Biosynthesis of this compound
The activation of ferulic acid to its coenzyme A thioester is the gateway step for its utilization in various biosynthetic pathways. This reaction is catalyzed by the enzyme this compound synthase (FCS), also known as trans-ferulate:CoASH ligase.[1][2]
Enzymatic Reaction: The synthesis is an ATP-dependent ligation reaction.[1][3] (E)-ferulate + ATP + CoA ⇌ (E)-feruloyl-CoA + AMP + diphosphate[3]
The enzyme belongs to the family of ligases that form carbon-sulfur bonds.[1] It requires Mg2+ as a cofactor.[2] Genes encoding FCS have been identified and characterized from various microorganisms, including Pseudomonas fluorescens, Streptomyces sp., and Amycolatopsis sp., and have been successfully expressed in host organisms like Escherichia coli for biotechnological applications.[4][5][6]
Synthesis of Valuable Chemicals from this compound
This compound serves as a versatile starter or extender unit for enzymes that produce a diverse range of secondary metabolites.
Vanillin
The bioconversion of ferulic acid to vanillin is one of the most studied applications. This two-step process involves the initial activation of ferulic acid to this compound by FCS, followed by the action of enoyl-CoA hydratase/lyase (ECH), sometimes referred to as 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL).[7][8] This enzyme hydrates and then cleaves this compound to yield vanillin and acetyl-CoA.[7][8]
Metabolic engineering of microorganisms, particularly E. coli, by introducing the fcs and ech genes has enabled efficient vanillin production.[4][9]
Table 1: Quantitative Vanillin Production from Ferulic Acid in Engineered E. coli
| Host Strain | Key Genes Expressed | Precursor Conc. | Product Conc./Yield | Time (h) | Reference |
|---|---|---|---|---|---|
| E. coli JM109 | fcs & ech (P. fluorescens) | 0.2% (w/v) Ferulic Acid | 1.1 g/L | 48 | [4] |
| E. coli | fcs & ech (Amycolatopsis sp.) | 0.2% Ferulic Acid | 580 mg/L | Not specified | [10] |
| E. coli JM109-FE-F | fcs & ech (Streptomyces sp. V-1) | 20 mM Ferulic Acid | 15 mM (75% molar yield) | 6 | [11][12] |
| Recombinant E. coli | FCS mutants & ECH | Not specified | 8.7 ± 0.2 mM/h (productivity) | Not specified |[13] |
Flavonoids and Stilbenes
This compound can act as a starter molecule for type III polyketide synthases (PKSs), such as chalcone (B49325) synthase (CHS) and stilbene (B7821643) synthase (STS), which are key enzymes in the biosynthesis of flavonoids and stilbenes, respectively.[14][15] These enzymes catalyze the condensation of a starter CoA-ester (like this compound) with multiple molecules of malonyl-CoA to form the characteristic scaffolds of these compounds.[14][15]
By feeding ferulic acid to an E. coli strain engineered to express a CoA ligase and a chalcone synthase, the production of the flavonoid homoeriodictyol (B191827) has been demonstrated.[16] This highlights the potential to create a diverse range of "unnatural" flavonoids and stilbenes by leveraging the substrate promiscuity of PKS enzymes.
Other Polyketides
The utility of this compound extends beyond flavonoids and stilbenes to the broader class of polyketides.[14] Type III PKSs can accept various CoA-linked starter molecules to generate diverse polyketide scaffolds.[14] The biosynthesis of zingerone, for example, starts with ferulic acid as a precursor, implying the involvement of a this compound intermediate.[14] This opens up possibilities for combinatorial biosynthesis, where engineered PKS enzymes can be combined with different starter units like this compound to produce novel polyketide structures with potentially new biological activities.[17][18]
Metabolic Engineering and Experimental Workflow
The efficient production of chemicals from this compound in a microbial host requires significant metabolic engineering. Strategies often focus on enhancing the precursor supply, optimizing the expression of biosynthetic genes, and minimizing the degradation of the final product.
Key Strategies Include:
-
Host Selection: E. coli is a common host due to its well-understood genetics and rapid growth. Strains like JM109 have shown better performance for vanillin production than BL21.[12]
-
Gene Expression Optimization: The ratio of key enzymes, such as FCS and ECH, can be critical. Adjusting the gene copy number to achieve a 1:1 enzyme ratio has been shown to improve vanillin synthesis rates.[11]
-
Increasing Precursor Pools: Enhancing the intracellular availability of precursors like CoA and ATP can boost the efficiency of the initial ligation step.[19] Similarly, engineering central carbon metabolism to increase the pool of malonyl-CoA is crucial for polyketide synthesis.[20]
-
Pathway Simplification: Novel pathways are being developed to bypass inhibitory steps or reduce the number of required enzymes. For instance, a cinnamoyl-CoA reductase (CCR) can directly convert coniferyl aldehyde to feruloyl-CoA, bypassing two other enzymes in a pathway starting from eugenol.[21][22]
Experimental Protocols
Heterologous Expression of fcs and ech in E. coli
This protocol is a generalized representation for expressing feruloyl-CoA synthetase (fcs) and enoyl-CoA hydratase/lyase (ech) genes in E. coli for whole-cell biocatalysis, based on methodologies described in the literature.[4][5][10]
-
Gene and Vector Preparation:
-
Amplify the fcs and ech genes from the genomic DNA of a selected microorganism (e.g., Streptomyces sp. V-1).
-
Clone the genes into a suitable expression vector (e.g., pET-28a or pBAD24) under the control of an inducible promoter (e.g., T7 or araBAD). Genes can be cloned into separate vectors or on a single vector as an operon.
-
-
Transformation:
-
Transform the resulting plasmid(s) into a competent E. coli expression host (e.g., E. coli BL21(DE3) or JM109).
-
Select for successful transformants on LB agar (B569324) plates containing the appropriate antibiotic.
-
-
Cultivation and Induction:
-
Inoculate a single colony into 5 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of production medium (e.g., 2YT or TB medium).
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding the appropriate inducer (e.g., 0.1-1.0 mM IPTG or 13.3 mM arabinose).[10]
-
Reduce the temperature to 18-30°C and continue incubation for 12-16 hours to allow for protein expression.
-
-
Whole-Cell Bioconversion:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).
-
Resuspend the cells in the conversion buffer to a desired cell density.
-
Initiate the reaction by adding the substrate, ferulic acid (e.g., final concentration of 1-20 mM).
-
Incubate the reaction mixture at 30°C with shaking for the desired duration (e.g., 6-48 hours).
-
Quantification of Vanillin by High-Performance Liquid Chromatography (HPLC)
This method is standard for analyzing the products of ferulic acid bioconversion.[5][9]
-
Sample Preparation:
-
At various time points, withdraw aliquots from the bioconversion reaction.
-
Centrifuge the samples to pellet the cells (e.g., 13,000 x g for 5 min).
-
Collect the supernatant. If necessary, stop the reaction by adding an equal volume of methanol (B129727) or by acidification.
-
Filter the supernatant through a 0.22 µm syringe filter before analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient system of methanol (or acetonitrile) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure protonation of the analytes. A typical gradient might be 10% to 70% methanol over 20 minutes.
-
Flow Rate: 0.8-1.0 mL/min.
-
Detection: UV detector set to a wavelength of 280 nm or 310 nm.
-
Quantification: Create a standard curve using known concentrations of authentic ferulic acid and vanillin standards. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Conclusion and Future Outlook
This compound is a pivotal intermediate that bridges the gap between abundant, renewable feedstocks like lignocellulose (a source of ferulic acid) and the synthesis of high-value chemicals. The successful engineering of microbial platforms, particularly for vanillin production, demonstrates the feasibility and potential of this approach. Future research should focus on discovering and engineering novel enzymes with enhanced catalytic efficiency and broader substrate specificity, expanding the accessible chemical space. Further optimization of host metabolism to increase the supply of key cofactors (ATP, CoA, malonyl-CoA) and to enhance tolerance to toxic products will be crucial for developing industrially viable bioprocesses. The integration of systems biology and synthetic biology tools will undoubtedly accelerate the design and construction of robust cell factories capable of converting this compound into the next generation of bioproducts.
References
- 1. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]
- 2. KEGG ENZYME: 6.2.1.34 [genome.jp]
- 3. ENZYME - 6.2.1.34 this compound synthase [enzyme.expasy.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Two Streptomyces Enzymes That Convert Ferulic Acid to Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant expression, purification and characterization of an active bacterial feruloyl-CoA synthase with potential for application in vanillin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Developing efficient vanillin biosynthesis system by regulating feruloyl-CoA synthetase and enoyl-CoA hydratase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Engineering a Feruloyl-Coenzyme A Synthase for Bioconversion of Phenylpropanoid Acids into High-Value Aromatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In Vitro Precursor-Directed Synthesis of Polyketide Analogs with Coenzyme A Regeneration for the Development of Antiangiogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Artificial Biosynthetic Pathway for Efficient Synthesis of Vanillin, a Feruloyl-CoA-Derived Natural Product from Eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Genetic Engineering Approaches for the Microbial Production of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biocatalytic Potential of Enzymes Utilizing trans-Feruloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulic acid (FA), a phenolic compound abundantly found in plant cell walls, serves as a valuable and renewable starting material for the synthesis of a wide array of high-value aromatic compounds. The activation of ferulic acid to its thioester derivative, trans-feruloyl-coenzyme A (trans-feruloyl-CoA), is a critical step that unlocks its biocatalytic potential. This guide provides a comprehensive overview of the key enzymes that utilize this compound, their biocatalytic applications, quantitative data, and detailed experimental protocols relevant to researchers in biotechnology and drug development.
The central metabolic route for the bioconversion of ferulic acid involves a coenzyme A (CoA)-dependent, non-β-oxidative pathway.[1] This pathway is initiated by the activation of ferulic acid to feruloyl-CoA, which is then transformed into various valuable aromatic compounds, most notably vanillin (B372448).[1][2] This biocatalytic route offers a sustainable alternative to the chemical synthesis of these compounds, which often relies on petrochemical precursors.[2]
Key Enzymes and Biocatalytic Pathways
The biotransformation of ferulic acid is primarily a two-step enzymatic process catalyzed by feruloyl-CoA synthetase (FCS) and enoyl-CoA hydratase/lyase (ECH), also known as feruloyl-CoA hydratase/lyase (FCHL).[2]
Feruloyl-CoA Synthetase (FCS)
Function: FCS (EC 6.2.1.34) catalyzes the essential first step in the pathway: the ATP-dependent activation of trans-ferulic acid to this compound.[3][4][5] This reaction consumes one molecule of ATP and one molecule of CoA.[4][6] The enzyme requires Mg²⁺ as a cofactor for its activity.[5][6]
Reaction: trans-Ferulic acid + ATP + CoA ⇌ this compound + AMP + Diphosphate[6][7]
Sources: FCS enzymes have been identified and characterized from various microbial sources, including Pseudomonas sp., Streptomyces sp., and from metagenomic libraries.[3][8][9]
Enoyl-CoA Hydratase/Aldolase (ECH)
Function: ECH (EC 4.2.1.17) is a bifunctional enzyme that catalyzes the hydration of the double bond in this compound, followed by a retro-aldol cleavage.[2][9][10] This reaction yields vanillin and acetyl-CoA.[2][11]
Reaction: this compound + H₂O → 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA → Vanillin + Acetyl-CoA[2]
Sources: ECH enzymes are often found in the same organisms as FCS, such as Pseudomonas sp. and Streptomyces sp., indicating a close functional relationship in the ferulic acid degradation pathway.[8][9]
Biocatalytic Pathway for Vanillin Production
The coupled reaction of FCS and ECH provides a direct biocatalytic route from ferulic acid to vanillin, a widely used flavor and fragrance compound.[2] This pathway is of significant industrial interest as a "green" alternative to synthetic vanillin production.
Quantitative Data on Key Enzymes
The kinetic parameters of FCS and ECH are crucial for optimizing biocatalytic processes. Below is a summary of reported values for enzymes from different sources.
Table 1: Kinetic Parameters of Feruloyl-CoA Synthetase (FCS) Enzymes
| Source Organism/System | Substrate | K_m (mM) | V_max (U/mg) | k_cat (s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| Metagenome (FCS1)[3] | Ferulic Acid | 0.1 | 36.8 | 45.9 | 9.0 | 37 |
| Streptomyces sp. V-1[6] | Ferulic Acid | 0.35 | 78.2 | 67.7 | 7.0 | 30 |
Note: 1 U (Unit) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.
Experimental Protocols
Heterologous Expression and Purification of FCS and ECH
This protocol provides a general workflow for producing and purifying recombinant FCS and ECH from an E. coli expression system.
Methodology:
-
Gene and Vector Preparation: Synthesize the genes encoding FCS and ECH with codon optimization for E. coli. Clone the genes into a suitable expression vector, such as pET-28a(+), which often includes a His-tag for purification.
-
Transformation and Expression: Transform the recombinant plasmids into a competent E. coli expression strain like BL21(DE3). Grow the cells in Luria-Bertani (LB) broth at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubate for 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or French press.[12] Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity column. Wash the column with a buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM) and elute the His-tagged protein with a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange and Analysis: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) using dialysis or a desalting column. Assess the purity and molecular weight of the protein using SDS-PAGE.
Feruloyl-CoA Synthetase (FCS) Activity Assay
This spectrophotometric assay measures the formation of this compound.
Principle: The formation of the thioester bond in this compound results in an increase in absorbance at 345 nm.[3][9]
Reagents:
-
100 mM Potassium phosphate (B84403) buffer (pH 7.0)[9]
-
2.5 mM MgCl₂[9]
-
2 mM ATP[9]
-
0.4 mM Coenzyme A (CoA)[9]
-
0.7 mM Ferulic acid (substrate)[9]
-
Purified FCS enzyme
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, CoA, and ferulic acid.
-
Equilibrate the mixture to the desired assay temperature (e.g., 30°C or 37°C).[3][9]
-
Initiate the reaction by adding the purified FCS enzyme.
-
Immediately monitor the increase in absorbance at 345 nm using a spectrophotometer.
-
Calculate the initial reaction rate from the linear portion of the absorbance curve. The molar extinction coefficient for feruloyl-CoA at 345 nm is approximately 1.9 x 10⁴ M⁻¹cm⁻¹.[3]
Coupled FCS-ECH Assay for Vanillin Production
This assay measures the overall conversion of ferulic acid to vanillin by the sequential action of both enzymes.
Principle: The products of the reaction are quantified using High-Performance Liquid Chromatography (HPLC).
Reagents:
-
Reaction buffer (as for the FCS assay)
-
Purified FCS and ECH enzymes
-
Ferulic acid (substrate)
-
Standards for ferulic acid and vanillin
Procedure:
-
Set up the reaction mixture containing buffer, cofactors (ATP, CoA, MgCl₂), and ferulic acid.
-
Add both purified FCS and ECH enzymes to the mixture.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 1-6 hours).
-
Stop the reaction by adding an equal volume of methanol (B129727) or by acidification.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the remaining ferulic acid and the produced vanillin.
HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[13]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic or acetic acid.[9][14]
-
Flow Rate: 0.7-1.0 mL/min.[13]
-
Detection: UV detector at a wavelength suitable for both ferulic acid and vanillin (e.g., 280 nm or 320 nm).[14]
-
Quantification: Use external standard curves for ferulic acid and vanillin to determine their concentrations in the samples.
Applications and Future Perspectives
The biocatalytic platform based on enzymes utilizing this compound holds immense promise for various industries.
-
Flavors and Fragrances: The production of natural vanillin from ferulic acid is a prime example of a successful application.[2][8]
-
Pharmaceuticals: Vanillin and its derivatives serve as precursors for the synthesis of various pharmaceutical compounds.
-
Biopolymers: Ferulic acid and its derivatives can be used to produce bio-based polymers, contributing to a more sustainable chemical industry.[3]
Future research will likely focus on:
-
Enzyme Engineering: Improving the catalytic efficiency, stability, and substrate specificity of FCS and ECH through protein engineering and directed evolution.[15]
-
Metabolic Engineering: Optimizing microbial hosts to create efficient whole-cell biocatalysts for the conversion of ferulic acid, thereby eliminating the need for costly enzyme purification and cofactor addition.[8]
-
Process Optimization: Developing robust and scalable bioprocesses for the industrial production of valuable chemicals from lignocellulosic biomass.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]
- 5. enzyme-database.org [enzyme-database.org]
- 6. uniprot.org [uniprot.org]
- 7. ENZYME - 6.2.1.34 this compound synthase [enzyme.expasy.org]
- 8. Developing efficient vanillin biosynthesis system by regulating feruloyl-CoA synthetase and enoyl-CoA hydratase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotransformation of ferulic acid to protocatechuic acid by Corynebacterium glutamicum ATCC 21420 engineered to express vanillate O-demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli. | Semantic Scholar [semanticscholar.org]
- 13. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 14. jfda-online.com [jfda-online.com]
- 15. Engineering a Feruloyl-Coenzyme A Synthase for Bioconversion of Phenylpropanoid Acids into High-Value Aromatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of trans-Feruloyl-CoA from Ferulic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-Feruloyl-CoA is a key activated intermediate in the biosynthesis of numerous secondary metabolites in plants, including lignin (B12514952), flavonoids, and other phenylpropanoids. These compounds have significant industrial applications, ranging from pharmaceuticals and nutraceuticals to flavorings and fragrances. Traditional chemical synthesis of this compound can be complex and may involve hazardous reagents. Enzymatic synthesis offers a highly specific, efficient, and environmentally friendly alternative. This document provides a detailed protocol for the enzymatic synthesis of this compound from ferulic acid using feruloyl-CoA synthetase (FCS) or 4-coumarate-CoA ligase (4CL), enzymes that catalyze the ATP-dependent ligation of coenzyme A to ferulic acid.[1][2][3][4]
Biochemical Pathway
The enzymatic synthesis of this compound from ferulic acid is a single-step reaction catalyzed by either feruloyl-CoA synthetase (FCS) or 4-coumarate-CoA ligase (4CL).[1][3][4] These enzymes belong to the family of acid-thiol ligases.[2][4] The reaction requires adenosine (B11128) triphosphate (ATP) for the activation of the carboxyl group of ferulic acid and magnesium ions (Mg²⁺) as a cofactor.[1]
Caption: Enzymatic conversion of ferulic acid to this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymatic synthesis of this compound using various enzymes.
Table 1: Enzyme Kinetic Parameters
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reference |
| Streptomyces sp. V-1 (Fcs) | Ferulic Acid | 0.35 | 78.2 | 67.7 | 193.4 | [5] |
| Lignin-degrading consortium (FCS1) | Ferulic Acid | 0.12 | 36.82 | - | - | [6] |
Note: U = µmol of product formed per minute. '-' indicates data not reported.
Table 2: Reaction Conditions and Yields
| Enzyme | Reaction pH | Reaction Temperature (°C) | Yield | Reference |
| Wheat seedling enzyme preparation | - | - | 15-20% conversion | [7] |
| Recombinant E. coli with FCS mutants | - | - | 8.7 ± 0.2 mM/h productivity | [8] |
| Streptomyces sp. V-1 (Fcs) | 7.0 | 30 | - | [5] |
| Lignin-degrading consortium (FCS1) | 9.0 | 37 | - | [6] |
Note: '-' indicates data not reported.
Experimental Protocols
1. Materials and Reagents
-
trans-Ferulic acid
-
Coenzyme A (CoA) lithium salt
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer or Tris-HCl buffer
-
Purified Feruloyl-CoA Synthetase (FCS) or 4-Coumarate-CoA Ligase (4CL)[9][10]
-
Solid-phase extraction (SPE) C18 cartridges (optional, for purification)[9]
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or phosphoric acid (for HPLC)
2. Equipment
-
Spectrophotometer or HPLC with a diode array detector (DAD)
-
Thermomixer or water bath
-
Centrifuge
-
pH meter
-
Analytical balance
-
Vortex mixer
3. Enzyme Preparation (General Overview)
Recombinant FCS or 4CL is typically expressed in Escherichia coli and purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[9] The purity of the enzyme should be verified by SDS-PAGE.[9] Protein concentration can be determined using a Bradford assay.[9]
4. Enzymatic Synthesis of this compound
This protocol is based on established methods for the enzymatic synthesis of hydroxycinnamoyl-CoA thioesters.[5][10][11]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
Reaction Incubation:
5. Monitoring the Reaction
The formation of this compound can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 345 nm.[1][10] The concentration can be calculated using a molar extinction coefficient (ε) of 1.9 x 10⁴ M⁻¹ cm⁻¹ or 10 cm² µmol⁻¹.[1][5][10]
6. Purification of this compound (Optional)
For applications requiring high purity, this compound can be purified from the reaction mixture.
-
Protein Removal: Stop the reaction by adding an equal volume of methanol and centrifuge to pellet the precipitated protein.[9]
-
Solid-Phase Extraction (SPE): The supernatant can be further purified using a C18 SPE cartridge to remove unreacted substrates and salts.[9]
-
High-Performance Liquid Chromatography (HPLC): For the highest purity, preparative reverse-phase HPLC can be employed.[7] A common mobile phase consists of a gradient of acetonitrile in water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid).[7]
7. Product Analysis and Quantification
The final product can be analyzed and quantified by analytical HPLC.
-
HPLC Conditions:
-
Quantification: A standard curve should be prepared using a purified and quantified this compound standard to accurately determine the concentration in the synthesized samples.
Experimental Workflow Diagram
Caption: Workflow for the enzymatic synthesis of this compound.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]
- 3. journals.plos.org [journals.plos.org]
- 4. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 5. Characterization of Two Streptomyces Enzymes That Convert Ferulic Acid to Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Purification of trans-Feruloyl-CoA using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Feruloyl-CoA is a key intermediate in the biosynthesis of various valuable secondary metabolites, including vanillin (B372448) and other phenolic compounds.[1][2][3][4] Its purification is a critical step for in vitro enzymatic assays, metabolic engineering, and the development of novel biocatalytic processes. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of this compound due to its high resolution and reproducibility. This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC.
Principle
The purification strategy is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a relatively nonpolar molecule, will be retained on the column and can be separated from more polar and less polar impurities by eluting with a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in an aqueous buffer. The purification process is monitored by detecting the absorbance of the eluate at a specific wavelength where this compound has a strong absorbance, typically around 345 nm.[5][6][7]
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram:
Caption: Experimental workflow for the purification of this compound.
Materials and Reagents
-
trans-Ferulic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
Potassium phosphate (B84403) buffer (pH ~7.0)
-
Feruloyl-CoA synthetase (FCS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Orthophosphoric acid (for mobile phase acidification)
-
Ultrapure water
-
Syringe filters (0.22 µm or 0.45 µm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
Column oven
-
Diode-array detector (DAD) or UV-Vis detector
-
Fraction collector
-
-
Reversed-phase C18 column (preparative or semi-preparative)
-
Centrifuge
-
Spectrophotometer
-
pH meter
-
Vortex mixer
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is based on the enzymatic reaction catalyzed by Feruloyl-CoA synthetase (FCS).[5][6]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
2.5 mM MgCl2
-
0.7 mM trans-Ferulic acid
-
2 mM ATP
-
0.4 mM Coenzyme A
-
Appropriate amount of purified Feruloyl-CoA synthetase enzyme.
-
-
Incubation: Incubate the reaction mixture at 30°C. The reaction progress can be monitored by the increase in absorbance at 345 nm, which is characteristic of feruloyl-CoA formation.[5][6]
-
Reaction Quenching: Stop the reaction by adding a small amount of acid (e.g., 6 M HCl) to precipitate the enzyme.
-
Protein Removal: Centrifuge the reaction mixture at high speed (e.g., 12,000 rpm) for 10-20 minutes at 4°C to pellet the precipitated protein.
-
Sample Filtration: Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before HPLC injection.
HPLC Purification of this compound
The following is a general protocol that may require optimization based on the specific HPLC system and column used.
-
Column: Use a reversed-phase C18 column. For purification, a preparative or semi-preparative column is recommended.
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) Formic acid in ultrapure water.
-
Solvent B: Acetonitrile.
-
-
HPLC Conditions:
-
Flow Rate: Dependent on the column dimensions (e.g., 1-5 mL/min for semi-preparative).
-
Column Temperature: 30°C.
-
Detection Wavelength: 345 nm.
-
Injection Volume: Varies depending on the sample concentration and column capacity.
-
-
Gradient Elution: A linear gradient from a low percentage of Solvent B to a higher percentage is typically used to separate compounds. An example gradient is as follows:
-
0-5 min: 20% B
-
5-25 min: 20% to 100% B
-
25-30 min: 100% B
-
30-35 min: 100% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound. The retention time will need to be determined by initial analytical runs.
Data Presentation
The following table summarizes typical HPLC parameters for the analysis and purification of this compound and related compounds, based on literature data.
| Parameter | Value | Reference |
| Stationary Phase | Reversed-phase C18 | [5][8] |
| Mobile Phase A | 0.1% Formic acid in water | [5] |
| or 0.5% Phosphoric acid in water | [9] | |
| Mobile Phase B | Acetonitrile | [5][9] |
| or Methanol | [8][10] | |
| Flow Rate | 0.2 - 1.0 mL/min (analytical) | [5][8][9][10] |
| Detection Wavelength | 295 nm, 320 nm, 345 nm | [5][8][9][10] |
| Column Temperature | 25 - 40°C | [8][10] |
Post-Purification Analysis
Purity Assessment
The purity of the collected fractions should be assessed by analytical HPLC using a similar method to the purification protocol but on an analytical C18 column. A single, sharp peak at the expected retention time indicates high purity.
Quantification
The concentration of the purified this compound can be determined spectrophotometrically by measuring the absorbance at 345 nm and using the molar extinction coefficient (ε) of 10,000 M⁻¹cm⁻¹.[5][6]
Storage
For long-term storage, the purified this compound solution should be flash-frozen in liquid nitrogen and stored at -80°C to prevent degradation.
Signaling Pathways and Logical Relationships
The enzymatic conversion of ferulic acid to vanillin, where this compound is a key intermediate, involves a specific biochemical pathway.
Caption: Biosynthetic pathway from ferulic acid to vanillin.
Conclusion
This application note provides a comprehensive protocol for the purification of this compound using HPLC. The detailed methodology and data presentation will be a valuable resource for researchers in the fields of biochemistry, metabolic engineering, and drug development. The provided workflow and pathway diagrams offer a clear visual representation of the experimental process and its biochemical context.
References
- 1. Recombinant expression, purification and characterization of an active bacterial feruloyl-CoA synthase with potential for application in vanillin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]
- 4. pure.au.dk [pure.au.dk]
- 5. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Two Streptomyces Enzymes That Convert Ferulic Acid to Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Trans-Feruloyl-CoA by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-feruloyl-CoA is a key intermediate in the phenylpropanoid pathway, which is crucial for the biosynthesis of lignin (B12514952) and various other secondary metabolites in plants.[1] Its accurate quantification is essential for understanding metabolic fluxes, enzyme kinetics, and for engineering metabolic pathways in biotechnological applications, such as the production of vanillin (B372448).[1][2] Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred analytical technique for the quantification of acyl-CoA species due to its high sensitivity and specificity.[3][4][5] This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices using LC-MS/MS.
Signaling Pathway and Experimental Workflow
The conversion of ferulic acid to downstream products like vanillin involves the activation of ferulic acid to this compound by a feruloyl-CoA synthetase (FCS).[1] This is a critical step that commits ferulic acid to this metabolic route. The subsequent conversion of this compound is catalyzed by enzymes such as feruloyl-CoA hydratase/lyase (FCHL).[1]
Figure 1: Simplified biosynthetic pathway involving this compound.
The general workflow for the quantitative analysis of this compound by LC-MS involves several key steps from sample collection to data analysis.
Figure 2: General experimental workflow for LC-MS analysis.
Experimental Protocols
Sample Preparation
The choice of extraction method is critical for the recovery of acyl-CoAs.[3][6] A simple and rapid solvent precipitation method is often effective for a broad range of acyl-CoAs.[3]
Materials:
-
Ice-cold 80% methanol (B129727) (LC-MS grade)[3][6]
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA)[7]
-
Microcentrifuge tubes
-
Homogenizer (for tissue samples)
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Quenching and Homogenization: For cell pellets or frozen tissue powder, add a pre-chilled extraction solvent such as 80% methanol in water.[3] For tissue, homogenize the sample on ice.
-
Internal Standard Spiking: Add the internal standard to the extraction mixture to correct for variability during sample preparation and analysis.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and to precipitate proteins.[3]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[3]
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted this compound to a new tube.[3]
-
Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[3]
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS analysis, such as 50% methanol in water containing a low concentration of ammonium (B1175870) acetate.[3]
Liquid Chromatography
Reversed-phase chromatography is commonly used for the separation of acyl-CoAs.
Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity UHPLC or equivalent[8]
-
Column: Phenomenex Kinetex C18 (e.g., 2.6 µm, 150 mm x 2.1 mm) or Waters Acquity HSS T3 (e.g., 1.8 µm, 150 mm x 2.1 mm)[4][5]
-
Mobile Phase A: 5 mM Ammonium Acetate in water, pH 8[5]
-
Mobile Phase B: Acetonitrile[5]
-
Flow Rate: 0.2 mL/min[5]
-
Column Temperature: 30°C[5]
-
Injection Volume: 5-10 µL
Gradient Elution:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 10.0 | 25 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 5 |
| 25.0 | 5 |
Mass Spectrometry
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity.[4]
Instrumentation and Conditions:
-
Mass Spectrometer: Sciex TripleTOF 6600 or Waters Xevo TQ-S or equivalent[7][8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Spray Voltage: 4 kV[5]
-
Capillary Temperature: 280°C[5]
-
Sheath Gas: 80 (arbitrary units)[5]
-
Auxiliary Gas: 12 (arbitrary units)[5]
MRM Transitions: For quantification of acyl-CoAs, two main fragmentation pathways are typically monitored. One involves the cleavage of the phosphodiester bond, resulting in a product ion at m/z 428, and the other corresponds to the neutral loss of the 5'-ADP moiety (507 Da).[4][9]
-
Precursor Ion (Q1) for this compound [M+H]⁺: m/z 944.2
-
Product Ion (Q3) for Quantification: m/z 437.2 ([M-507+H]⁺)
-
Product Ion (Q3) for Confirmation: m/z 428.1 (Adenine fragment)[4]
Data Presentation
The performance of the LC-MS/MS method should be validated for linearity, sensitivity, accuracy, and precision. The following table summarizes typical quantitative performance data for acyl-CoA analysis, which can be expected for this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99[10] |
| Limit of Detection (LOD) | 1-5 fmol[11] |
| Limit of Quantification (LOQ) | 5-15 fmol |
| Intra-day Precision (%RSD) | < 5%[12] |
| Inter-day Precision (%RSD) | < 15%[12] |
| Accuracy (% Recovery) | 90-115%[11][12] |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are robust and sensitive, making them suitable for a wide range of research and development applications. Proper method validation is crucial to ensure accurate and reliable quantification of this important metabolic intermediate.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Free Synthesis of Trans-Feruloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-feruloyl-CoA is a key intermediate in the biosynthesis of numerous high-value plant secondary metabolites, including lignans, flavonoids, and stilbenoids, which possess a wide range of pharmaceutical and nutraceutical properties. Traditional chemical synthesis of this activated thioester can be challenging, often involving hazardous reagents and yielding undesirable byproducts. Cell-free enzymatic synthesis offers a robust and sustainable alternative, enabling rapid, specific, and high-yield production of this compound in a controlled in vitro environment.[1][2][3]
This document provides detailed application notes and protocols for the development of a cell-free system for the production of this compound. The methodologies described herein are intended to guide researchers in establishing an efficient and scalable process for the synthesis of this important precursor for drug discovery and development.
Biochemical Pathway
The enzymatic synthesis of this compound is a single-step reaction catalyzed by the enzyme 4-coumarate:CoA ligase (4CL), also known as feruloyl-CoA synthase (FCS).[4][5][6] This enzyme activates trans-ferulic acid by ligating it to Coenzyme A (CoA) in an ATP-dependent manner. Magnesium ions (Mg²⁺) are essential cofactors for this reaction.[4][7]
Caption: Enzymatic conversion of ferulic acid to this compound.
Data Presentation
Table 1: Enzyme Kinetic Parameters for 4-Coumarate:CoA Ligase (4CL) / Feruloyl-CoA Synthase (FCS)
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (nkat/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹s⁻¹) | Reference |
| Streptomyces sp. FCS1 | Ferulic Acid | 100 | 36.8 | 45.9 | 371.6 | [8] |
| Morus atropurpurea Ma4CL3 | 4-Coumaric Acid | 10.49 | 4.4 | - | - | [9] |
| Morus atropurpurea Ma4CL3 | Caffeic Acid | - | - | - | - | [9] |
| Morus atropurpurea Ma4CL3 | Ferulic Acid | No Activity | - | - | - | [9] |
Note: Data for different substrates are included for comparative purposes. The catalytic efficiency of Ma4CL3 with ferulic acid was not observed.
Table 2: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Oryza sativa Os4CL[7] | Populus trichocarpa Ptr4CL3/5 | Streptomyces sp. FCS[4] | Wheat Seedling Extract |
| pH | 7.5 | 7.0 - 8.0 | 7.0 | Not Specified |
| Temperature (°C) | 30 | 40 | 30 | Not Specified |
| Ferulic Acid (µM) | 400 | Not Specified | Not Specified | Not Specified |
| Coenzyme A (µM) | 800 | Not Specified | Not Specified | Not Specified |
| ATP (mM) | 2.5 | Not Specified | Not Specified | Not Specified |
| MgCl₂ (mM) | 5 | 2.5 | Required | Not Specified |
| Enzyme Conc. (µg/mL) | 40 | Not Specified | Not Specified | Crude Extract |
| Incubation Time | Overnight | Not Specified | Not Specified | Not Specified |
| Yield | Not Specified | Not Specified | Not Specified | 15-20% |
Experimental Workflow
The overall experimental workflow for the cell-free synthesis of this compound involves several key stages, from the preparation of the enzymatic system to the analysis of the final product.
Caption: A generalized workflow for the cell-free production of this compound.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant 4-Coumarate:CoA Ligase (4CL)
This protocol describes the general steps for producing and purifying His-tagged 4CL enzyme from E. coli.
1.1. Gene Cloning and Expression Vector Construction:
-
Synthesize the coding sequence of the desired 4CL gene (e.g., from Streptomyces sp. or Populus trichocarpa), codon-optimized for E. coli expression.
-
Clone the synthesized gene into a suitable expression vector, such as pET-28a(+), to incorporate an N-terminal 6xHis-tag for affinity purification.
-
Transform the expression plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).[10]
1.2. Protein Expression:
-
Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[8][10]
-
Continue the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to promote soluble protein expression.[10]
1.3. Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 20 mM sodium phosphate (B84403) pH 7.0, 100 mM NaCl, 5 mM imidazole) containing lysozyme, DNase, and a protease inhibitor cocktail.[8]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the His-tagged 4CL from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.
-
Elute the protein with an elution buffer containing a high concentration of imidazole (B134444) (e.g., 250 mM).[10]
-
Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.
Protocol 2: Cell-Free Synthesis of this compound
This protocol details the enzymatic synthesis of this compound using a purified 4CL enzyme.
2.1. Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
Potassium phosphate buffer (50 mM, pH 7.4) or Tris-HCl (50 mM, pH 7.5)
-
trans-Ferulic acid (400 µM)
-
Coenzyme A (800 µM)
-
ATP (2.5 mM)
-
MgCl₂ (5 mM)
-
Purified 4CL enzyme (10-40 µg/mL)
-
-
The total reaction volume can be scaled as needed (e.g., 100 µL for analytical scale or 1-5 mL for preparative scale).[7]
2.2. Reaction Incubation:
-
Incubate the reaction mixture at 30°C in the dark with gentle mixing for 4-16 hours.[7]
-
The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC.
2.3. Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of methanol (B129727) or by acidifying with an acid such as phosphoric acid.[11]
-
Centrifuge the mixture to pellet the precipitated protein.
-
The supernatant can be directly used for HPLC analysis.
Protocol 3: Preparation of a Plant-Based Cell-Free Lysate
For a more integrated system, a cell-free lysate from a plant source like tobacco BY-2 cells can be utilized. This approach leverages the endogenous machinery of the plant cell for transcription and translation if starting from a DNA template, or directly for the enzymatic conversion if the necessary enzymes are present.[1][2][3]
3.1. Cell Culture and Harvest:
-
Cultivate tobacco BY-2 cell suspension cultures under standard conditions.
-
Harvest the cells in the logarithmic growth phase by centrifugation.
3.2. Lysate Preparation:
-
Wash the harvested cells with a suitable buffer.
-
Disrupt the cells using a bead beater or a high-pressure homogenizer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
The resulting supernatant is the crude cell-free lysate.
3.3. Cell-Free Reaction using Lysate:
-
The cell-free reaction can be initiated by adding the template DNA encoding the 4CL enzyme to the lysate, which contains the necessary components for transcription and translation.[1]
-
Alternatively, if the lysate contains sufficient endogenous 4CL activity, the reaction can be started by directly adding the substrates (ferulic acid, CoA, ATP, and MgCl₂).
Protocol 4: HPLC Analysis of this compound
This protocol outlines a general method for the quantification of the synthesized this compound.
4.1. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.[11]
-
Detection: The elution of this compound can be monitored by UV absorbance at its characteristic maximum, which is around 345-346 nm.[8][9][12]
4.2. Quantification:
-
A standard curve of authentic this compound should be generated to accurately quantify the product in the reaction samples.
-
The yield of the reaction can be calculated based on the initial amount of the limiting substrate (typically ferulic acid).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive enzyme | - Verify enzyme activity with a positive control substrate.- Ensure proper protein folding and storage conditions. |
| Suboptimal reaction conditions | - Optimize pH, temperature, and incubation time.- Titrate substrate and cofactor concentrations. | |
| Presence of inhibitors | - If using a crude lysate, inhibitors may be present. Consider partial purification of the enzyme. | |
| Product degradation | Thioesterase activity in crude extracts | - Use purified enzyme.- Minimize incubation time.- Purify the product immediately after the reaction.[11] |
| Inconsistent results | Pipetting errors | - Use calibrated pipettes and prepare a master mix for the reaction components. |
| Instability of reagents | - Prepare fresh solutions of ATP and CoA.- Store reagents at the recommended temperatures. |
Conclusion
The cell-free synthesis of this compound presents a highly efficient and adaptable platform for producing this valuable precursor for various applications in drug development and biotechnology. By leveraging purified enzymes or crude cell lysates, researchers can rapidly prototype and optimize production pathways. The protocols and data provided in this document serve as a comprehensive guide for establishing a robust cell-free system for the synthesis of this compound, thereby accelerating research and development in the field of natural product biosynthesis.
References
- 1. Frontiers | Plant-Derived Cell-Free Biofactories for the Production of Secondary Metabolites [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Plant-Derived Cell-Free Biofactories for the Production of Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]
- 6. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Heterologous Expression of trans-Feruloyl-CoA Synthase in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-Feruloyl-CoA synthase (FCS) is a key enzyme in the phenylpropanoid pathway, catalyzing the ATP-dependent ligation of ferulic acid and Coenzyme A (CoA) to form this compound. This enzymatic reaction is a critical step in the biosynthesis of various valuable natural products, including vanillin (B372448) and other aromatic compounds of interest to the pharmaceutical and food industries. The heterologous expression of FCS in Escherichia coli provides a robust and scalable platform for the production of this enzyme, enabling detailed biochemical characterization and its application in biocatalytic processes. These application notes provide a comprehensive overview and detailed protocols for the successful expression, purification, and characterization of recombinant this compound synthase in E. coli.
Data Presentation
Table 1: Summary of Recombinant this compound Synthase Expression in E. coli
| FCS Source Organism | E. coli Strain | Expression Vector | Induction Conditions | Protein Yield (mg/L) | Reference |
| Pseudomonas fluorescens | JM109(DE3) | pET-based | Not specified | 60 | [1] |
| Pseudomonas fluorescens | BL21(DE3) | pET-based | Not specified | 14 | [1] |
| Lignin-degrading consortium (FCS3) | Not specified | Not specified | Not specified | Not specified | [2] |
| Streptomyces sp. V-1 | BL21(DE3) | pET28a-fcs | Not specified | Not specified | [3] |
| Pseudomonas sp. HR199 | XL1-Blue | pSKfcs | 1 mM IPTG, 12 h, 37°C | Not specified | Not specified |
Table 2: Kinetic Parameters of Various this compound Synthases
| FCS Source Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (mM-1s-1) | Optimal pH | Optimal Temp. (°C) | Reference |
| Streptomyces sp. V-1 | Ferulic Acid | 0.35 | 78.2 | 67.7 | 193.4 | 7.0 | 30 | [3] |
| Pseudomonas sp. HR199 | Ferulic Acid | Not specified | Not specified | Not specified | Not specified | 7.0 | 30 | Not specified |
| Lignin-degrading consortium (FCS3) | Ferulic Acid | Not specified | Not specified | Not specified | Not specified | Alkaline | Room Temp. | [2] |
| Streptomyces sp. V-1 (Engineered) | Ferulic Acid | Not specified | Not specified | Not specified | 8.71-fold increase | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Cloning of this compound Synthase Gene into an Expression Vector
This protocol describes the cloning of a codon-optimized fcs gene into a pET expression vector containing an N-terminal His6-tag for subsequent purification.
1. Gene Synthesis and Codon Optimization:
-
Synthesize the coding sequence of the desired this compound synthase gene.
-
Codon-optimize the gene sequence for optimal expression in E. coli.
-
Incorporate restriction sites at the 5' and 3' ends of the gene compatible with the multiple cloning site (MCS) of the chosen expression vector (e.g., pET-28a(+)).
2. Vector and Insert Preparation:
-
Digest the pET expression vector and the synthesized fcs gene with the selected restriction enzymes (e.g., NdeI and XhoI) according to the manufacturer's protocols.
-
Purify the digested vector and insert fragments using a gel extraction kit.
3. Ligation:
-
Set up a ligation reaction with the purified vector and insert fragments at an appropriate molar ratio (e.g., 1:3 vector to insert).
-
Use T4 DNA ligase and incubate the reaction as recommended by the manufacturer.
4. Transformation:
-
Transform competent E. coli cloning cells (e.g., DH5α) with the ligation mixture.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for vector selection (e.g., kanamycin (B1662678) for pET-28a(+)).
-
Incubate the plates overnight at 37°C.
5. Verification of Clones:
-
Select several colonies and grow them overnight in liquid LB medium with the corresponding antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence and orientation of the insert by restriction digestion and/or Sanger sequencing.
Protocol 2: Heterologous Expression of this compound Synthase in E. coli
This protocol details the expression of His-tagged FCS in E. coli BL21(DE3).
1. Transformation of Expression Strain:
-
Transform competent E. coli BL21(DE3) cells with the verified pET-fcs expression plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
2. Starter Culture:
-
Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic.
-
Incubate overnight at 37°C with shaking at 200 rpm.
3. Expression Culture:
-
Inoculate 1 L of LB medium (containing the antibiotic) with the overnight starter culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.
4. Induction:
-
Cool the culture to the desired induction temperature (e.g., 18-30°C).
-
Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM to induce protein expression.
-
Continue to incubate the culture for an additional 4-16 hours at the chosen induction temperature with shaking.
5. Cell Harvest:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 3: Purification of His-tagged this compound Synthase
This protocol describes the purification of N-terminally His6-tagged FCS using immobilized metal affinity chromatography (IMAC).
1. Reagent Preparation:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF (add fresh).[5][6]
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-40 mM imidazole.[5][6]
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM imidazole.[5]
2. Cell Lysis:
-
Resuspend the frozen cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the soluble protein fraction.
3. Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer.[7]
-
Load the clarified cell lysate onto the equilibrated column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.[5]
-
Elute the His-tagged FCS with 5-10 column volumes of Elution Buffer.[5]
-
Collect the elution fractions.
4. (Optional) Size Exclusion Chromatography:
-
For higher purity, the eluted fractions containing FCS can be pooled and further purified by size exclusion chromatography (SEC).[8]
-
Equilibrate an SEC column (e.g., Superdex 200) with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Load the concentrated protein sample onto the column and collect the fractions corresponding to the expected molecular weight of the FCS dimer.
5. Protein Analysis and Storage:
-
Analyze the purity of the fractions by SDS-PAGE.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
-
Store the purified enzyme in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) at -80°C.
Protocol 4: Spectrophotometric Assay for this compound Synthase Activity
This assay measures the formation of this compound by monitoring the increase in absorbance at 345 nm.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate buffer (pH 7.0).
-
Substrate Stock Solutions:
-
10 mM Ferulic Acid in ethanol.
-
10 mM Coenzyme A in water.
-
50 mM ATP in water (pH adjusted to 7.0).
-
100 mM MgCl2 in water.
-
2. Assay Procedure:
-
In a 1 mL cuvette, prepare the reaction mixture containing:
-
880 µL of Assay Buffer
-
10 µL of 10 mM Ferulic Acid (final concentration: 0.1 mM)
-
10 µL of 10 mM Coenzyme A (final concentration: 0.1 mM)
-
50 µL of 100 mM MgCl2 (final concentration: 5 mM)
-
Purified FCS enzyme (e.g., 1-5 µg)
-
-
Mix gently and incubate at 30°C for 5 minutes to pre-warm the reaction mixture.
-
Initiate the reaction by adding 50 µL of 50 mM ATP (final concentration: 2.5 mM).
-
Immediately start monitoring the increase in absorbance at 345 nm for 5-10 minutes using a spectrophotometer.
3. Calculation of Enzyme Activity:
-
The specific activity of the enzyme is calculated using the following formula:
Specific Activity (U/mg) = (ΔA345/min) / (ε * l * [Protein])
Where:
-
ΔA345/min = The initial linear rate of absorbance change per minute.
-
ε = Molar extinction coefficient of this compound at 345 nm (typically ~19,000 M-1cm-1).[8]
-
l = Path length of the cuvette (usually 1 cm).
-
[Protein] = Concentration of the enzyme in the assay in mg/mL.
-
-
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified assay conditions.
Mandatory Visualization
Caption: Experimental workflow for FCS expression and purification.
Caption: Enzymatic reaction catalyzed by FCS.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no protein expression | - Inefficient induction (IPTG concentration, temperature, time)- Toxicity of the expressed protein- Codon bias | - Optimize IPTG concentration (0.1-1.0 mM), induction temperature (16-30°C), and time (4-16 h).- Lower the induction temperature and/or IPTG concentration.- Use a codon-optimized gene for E. coli expression. |
| Inclusion body formation | - High expression rate- Incorrect protein folding | - Lower the induction temperature (e.g., 16-20°C).- Reduce the IPTG concentration.- Co-express with molecular chaperones (e.g., GroEL/ES). |
| Low protein yield after purification | - Poor binding to the affinity column- Protein degradation | - Ensure the His-tag is accessible.- Check the pH of the lysis and binding buffers.- Add protease inhibitors to the lysis buffer. |
| Co-purification of contaminants | - Non-specific binding to the affinity resin | - Increase the imidazole concentration in the wash buffer (e.g., up to 50 mM).- Perform an additional purification step, such as size exclusion chromatography. |
| Low enzyme activity | - Incorrect protein folding- Presence of inhibitors- Improper assay conditions | - Ensure purification is performed under non-denaturing conditions.- Dialyze the purified protein to remove imidazole.- Optimize assay conditions (pH, temperature, substrate concentrations). |
References
- 1. Ferulic acid production by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant expression, purification and characterization of an active bacterial feruloyl-CoA synthase with potential for application in vanillin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of two Streptomyces enzymes that convert ferulic acid to vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering a Feruloyl-Coenzyme A Synthase for Bioconversion of Phenylpropanoid Acids into High-Value Aromatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. neb.com [neb.com]
- 7. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for In Vitro Assays of Trans-Feruloyl-CoA Utilizing Enzymes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for in vitro assays of key enzymes that utilize trans-feruloyl-CoA as a substrate. These enzymes are central to various metabolic pathways in plants and microorganisms, including lignin (B12514952) biosynthesis, and are of significant interest for applications in biotechnology and drug development. The protocols outlined below are designed to be clear, reproducible, and adaptable for high-throughput screening and detailed kinetic analysis.
Introduction
Trans-feruloyl-coenzyme A (this compound) is a critical intermediate in the phenylpropanoid pathway. The enzymatic conversion of this molecule is a key regulatory point for the production of a wide array of secondary metabolites, including monolignols (lignin precursors), flavonoids, and other phenolic compounds. Understanding the activity of enzymes that metabolize this compound is essential for metabolic engineering, drug discovery, and the development of novel biocatalysts.
This document focuses on the in vitro characterization of three major classes of enzymes that utilize this compound:
-
Feruloyl-CoA Synthetase (FCS): Catalyzes the activation of ferulic acid to feruloyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR): Catalyzes the reduction of feruloyl-CoA to coniferaldehyde, a key step in monolignol biosynthesis.[1][2][3]
-
Hydroxycinnamoyl-CoA Transferase (HCT): Transfers the feruloyl group from feruloyl-CoA to an acceptor molecule, such as shikimate or quinate.[4]
Data Presentation
The following tables summarize key quantitative data for various this compound utilizing enzymes.
Table 1: Kinetic Parameters of Feruloyl-CoA Synthetase (FCS)
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |
| Soil Metagenome (FCS1) | Ferulic Acid | 0.1 | 36.8 | 45.9 | 371.6 | 7.8 | 37 | [5] |
| Streptomyces sp. V-1 | Ferulic Acid | - | - | - | - | 7.0 | 30 | [6] |
| Pseudomonas putida | Ferulic Acid | - | - | - | - | - | 37 | [5] |
Table 2: Substrate Specificity of Cinnamoyl-CoA Reductase (CCR) from Oryza sativa (Rice)
| Enzyme | Substrate | Relative Activity (%) |
| OsCCR20 | Feruloyl-CoA | 100 |
| OsCCR21 | Feruloyl-CoA | 100 |
Note: Feruloyl-CoA is the most preferred substrate for OsCCR20 and OsCCR21.[1][2]
Experimental Protocols
Protocol 1: In Vitro Assay of Feruloyl-CoA Synthetase (FCS)
This protocol describes a spectrophotometric assay to determine the activity of Feruloyl-CoA Synthetase (FCS) by measuring the formation of feruloyl-CoA.
Materials:
-
Purified FCS enzyme
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.8)
-
Magnesium chloride (MgCl₂) (2.5 mM)
-
Ferulic acid (FA) (0.5 mM)
-
Adenosine triphosphate (ATP) (2.0 mM)
-
Coenzyme A (CoA) (0.4 mM)
-
Microplate reader or spectrophotometer capable of reading absorbance at 345 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ferulic acid, ATP, and CoA at the final concentrations listed above.
-
Equilibrate the reaction mixture to 37°C.
-
Initiate the reaction by adding a known amount of purified FCS enzyme (e.g., 40 ng) to the reaction mixture.[5]
-
The total reaction volume is typically 200 µL.[5]
-
Incubate the reaction at 37°C for 10 minutes.[5]
-
Measure the increase in absorbance at 345 nm, which corresponds to the formation of feruloyl-CoA. The molar extinction coefficient for feruloyl-CoA at 345 nm is 1.9 x 10⁴ M⁻¹cm⁻¹.[5]
-
As a control, perform a parallel reaction without the enzyme or with a heat-inactivated enzyme.
-
Calculate the specific activity of the enzyme in U/mg, where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Protocol 2: In Vitro Assay of Cinnamoyl-CoA Reductase (CCR)
This protocol details a spectrophotometric assay for Cinnamoyl-CoA Reductase (CCR) activity by monitoring the consumption of NADPH.
Materials:
-
Purified CCR enzyme
-
Sodium/potassium phosphate buffer (100 mM, pH 6.25)
-
NADPH (0.1 mM)
-
This compound (30 µM)
-
Spectrophotometer capable of reading absorbance at 366 nm
Procedure:
-
Prepare a reaction mixture with a total volume of 500 µL containing sodium/potassium phosphate buffer, NADPH, and this compound at the final concentrations indicated above.[1]
-
Equilibrate the reaction mixture to 30°C.[1]
-
Initiate the reaction by adding a known amount of purified CCR enzyme (e.g., 5 µg).[1]
-
Immediately monitor the decrease in absorbance at 366 nm for 10 minutes. This decrease is due to the oxidation of NADPH.[1]
-
Perform a control reaction without the enzyme to account for any non-enzymatic degradation of NADPH.
-
Calculate the enzyme activity based on the rate of NADPH consumption, using the molar extinction coefficient for NADPH at 366 nm.
Protocol 3: In Vitro Assay of Hydroxycinnamoyl-CoA Transferase (HCT)
This protocol is for determining the activity of Hydroxycinnamoyl-CoA Transferase (HCT) through the analysis of product formation by HPLC.
Materials:
-
Purified HCT enzyme
-
Tris-HCl buffer (100 mM, pH 7.0)
-
Dithiothreitol (DTT) (1 mM)
-
Caffeoyl-CoA (100 µM)
-
Shikimic acid (100 µM)
-
HPLC system with a C18 column and a diode array detector
Procedure:
-
Prepare a 40 µL reaction mixture containing Tris-HCl buffer, DTT, caffeoyl-CoA, and shikimic acid at the specified final concentrations.[7]
-
Initiate the reaction by adding a known amount of purified HCT enzyme (e.g., 10 µg). As a negative control, use an equal amount of heat-inactivated enzyme in a parallel reaction.[7]
-
Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of methanol (B129727) or by acidifying the mixture.
-
Centrifuge the sample to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the product, caffeoyl shikimate.[7]
-
Monitor the elution profile at a wavelength suitable for detecting the product (e.g., 320 nm).
-
Calculate the enzyme activity based on the amount of product formed over time.
Visualization of Pathways and Workflows
Phenylpropanoid Pathway
The following diagram illustrates the position of FCS, CCR, and HCT in the phenylpropanoid pathway, leading to the biosynthesis of monolignols.
Caption: Simplified Phenylpropanoid Pathway highlighting key enzymes.
Experimental Workflow for Enzyme Assay
The following diagram outlines a general experimental workflow for the in vitro enzyme assays described.
Caption: General workflow for in vitro enzyme assays.
References
- 1. Frontiers | Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family [frontiersin.org]
- 2. Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Two Streptomyces Enzymes That Convert Ferulic Acid to Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and functional analysis of the Hydroxycinnamoyl-CoA: shikimate hydroxycinnamoyl transferase (HCT) gene family in poplar [PeerJ] [peerj.com]
Application Notes and Protocols for Metabolic Engineering of Bacteria for trans-Feruloyl-CoA Accumulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of bacteria, primarily Escherichia coli, for the accumulation of trans-feruloyl-CoA. This intermediate is a valuable precursor for the synthesis of various high-value aromatic compounds, including vanillin (B372448), bio-plastics, and other phenylpropanoids. The methodologies outlined below cover the entire workflow from gene cloning and protein expression to whole-cell bioconversion and enzymatic assays.
Introduction
This compound is a key activated intermediate in the metabolism of ferulic acid in various microorganisms. The conversion of ferulic acid to its CoA thioester is catalyzed by the enzyme this compound synthase (Fcs), also known as feruloyl-CoA ligase. This reaction is the gateway to a variety of metabolic pathways. By harnessing the power of microbial metabolic engineering, it is possible to create bacterial cell factories that efficiently convert ferulic acid into this compound, which can then be accumulated or channeled towards the production of desired bioproducts. The CoA-dependent pathway, initiated by Fcs, is particularly efficient for the production of compounds like vanillin.
This document outlines the necessary steps to engineer E. coli for this purpose, focusing on the expression of a heterologous fcs gene. A critical strategy for the accumulation of this compound is the use of a bacterial host that lacks the subsequent enzyme in the metabolic pathway, enoyl-CoA hydratase/aldolase (Ech), which would otherwise convert this compound to other products.
Metabolic Pathway and Engineering Strategy
The core of the metabolic engineering strategy is the introduction and expression of the gene encoding feruloyl-CoA synthase (Fcs) into a suitable bacterial host. This enzyme catalyzes the ATP-dependent ligation of coenzyme A to ferulic acid.
Key Enzymatic Reaction
-
Enzyme: this compound synthase (Fcs) (EC 6.2.1.34)
-
Reaction: Ferulic acid + ATP + CoASH ⇌ this compound + AMP + Diphosphate
To achieve the accumulation of this compound, it is often necessary to disrupt the downstream metabolic pathway. In many bacteria, this compound is hydrated and cleaved by enoyl-CoA hydratase/aldolase (Ech). Therefore, an ideal host strain would be one where the ech gene is inactive or deleted.
Data Presentation
The following tables summarize key quantitative data related to the enzymes and whole-cell systems for this compound production and its subsequent conversion.
| Table 1: Kinetic Parameters of Feruloyl-CoA Synthases (Fcs) | ||||
| Enzyme Source | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (mM-1s-1) |
| Streptomyces sp. V-1 | 0.35 | 78.2 | 67.7 | 193.4 |
| Metagenomic FCS1 | 0.1 | 36.8 | 45.9 | 371.6 |
| Table 2: Whole-Cell Bioconversion of Ferulic Acid | |||
| Engineered Strain | Substrate Concentration | Product | Molar Conversion (%) |
| E. coli BL21 (pETDuet-ech-fcs) | 5.3 mM Ferulic Acid | Vanillin | 94.3% (after 10h) |
| E. coli JM109-FE-F | 20 mM Ferulic Acid | Vanillin | 75% (after 6h) |
Note: Data for direct accumulation of this compound is limited; vanillin production is often used as a proxy for the activity of the upstream pathway.
Experimental Protocols
The following protocols provide a detailed guide for the metabolic engineering of E. coli for this compound accumulation.
Protocol 1: Cloning of the feruloyl-CoA synthase (fcs) Gene
This protocol describes the cloning of an fcs gene into an expression vector. The gene can be sourced from organisms like Streptomyces sp. or Pseudomonas sp., and should be codon-optimized for E. coli expression.
Materials:
-
fcs gene (synthesized and codon-optimized for E. coli)
-
pET-28a(+) expression vector (or similar)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli DH5α (for cloning) and BL21(DE3) (for expression)
-
LB agar (B569324) plates with appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+))
-
DNA purification kits
Procedure:
-
Vector and Insert Preparation:
-
Digest the pET-28a(+) vector and the synthesized fcs gene with the chosen restriction enzymes.
-
Purify the digested vector and insert using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the purified vector and insert using T4 DNA ligase. Incubate as recommended by the manufacturer.
-
-
Transformation into Cloning Strain:
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Clone Selection and Verification:
-
Select several colonies and grow them in liquid LB medium with the antibiotic.
-
Isolate the plasmid DNA and verify the presence and orientation of the insert by restriction digestion and Sanger sequencing.
-
-
Transformation into Expression Strain:
-
Transform the sequence-verified plasmid into competent E. coli BL21(DE3) cells for protein expression.
-
Protocol 2: Expression and Purification of Fcs
This protocol describes the expression of the His-tagged Fcs protein in E. coli BL21(DE3) and its purification using affinity chromatography.[1]
Materials:
-
E. coli BL21(DE3) harboring the fcs expression plasmid
-
LB medium with the appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)
Procedure:
-
Protein Expression:
-
Inoculate 50 mL of LB medium (with antibiotic) with a single colony and grow overnight at 37°C.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.[1]
-
Induce protein expression with 0.5 mM IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.[1]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
-
Protein Purification:
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged Fcs protein with elution buffer.
-
Perform buffer exchange into storage buffer using dialysis or a desalting column.
-
Verify the purity of the enzyme by SDS-PAGE.
-
Protocol 3: Whole-Cell Bioconversion for this compound Accumulation
This protocol is adapted from methods for vanillin production and is designed for the accumulation of the intermediate, this compound.[2][3] It is recommended to use an E. coli strain with a deleted or inactive ech gene.
Materials:
-
Engineered E. coli BL21(DE3) strain (expressing fcs, preferably ech deficient)
-
Growth medium (e.g., LB or TB medium) with antibiotic
-
IPTG for induction
-
Ferulic acid stock solution
Procedure:
-
Cell Growth and Induction:
-
Grow the engineered E. coli strain in the chosen medium at 37°C until the mid-log phase (OD600 ≈ 0.6-0.8).
-
Induce the expression of Fcs with 0.1-1 mM IPTG and incubate for a further 3-4 hours at a lower temperature (e.g., 28-30°C).
-
-
Resting Cell Bioconversion:
-
Harvest the induced cells by centrifugation and wash them with a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).
-
Resuspend the cells in the same buffer to a desired cell density.
-
Add ferulic acid to the cell suspension to a final concentration of 1-10 mM.
-
Incubate the reaction mixture at 30°C with shaking.
-
-
Sampling and Analysis:
-
Take samples at different time points.
-
Quench the reaction and extract the intracellular metabolites.
-
Analyze the samples for the presence of this compound using HPLC.
-
Protocol 4: Enzymatic Assay of Feruloyl-CoA Synthase
This spectrophotometric assay measures the activity of Fcs by monitoring the formation of this compound, which absorbs light at 345 nm.[2][3][4]
Materials:
-
Purified Fcs enzyme
-
Reaction buffer (100 mM potassium phosphate buffer, pH 7.0-7.8)
-
2.5 mM MgCl2
-
0.7 mM ferulic acid
-
2 mM ATP
-
0.4 mM Coenzyme A (CoASH)
-
Spectrophotometer capable of reading at 345 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a 1 mL reaction mixture containing the buffer, MgCl2, ferulic acid, and CoASH.
-
-
Enzyme Addition:
-
Add an appropriate amount of the purified Fcs enzyme to the reaction mixture.
-
-
Initiation and Measurement:
-
Start the reaction by adding ATP.
-
Immediately measure the increase in absorbance at 345 nm over time.
-
-
Calculation of Activity:
-
Calculate the enzyme activity using the molar extinction coefficient of this compound (ε345nm = 1.9 x 104 M-1cm-1).[4] One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Protocol 5: HPLC Analysis of this compound
This protocol provides a general method for the detection and quantification of this compound from cell extracts or enzymatic assays.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% (v/v) formic acid in water
-
Mobile Phase B: Acetonitrile
-
This compound standard (if available for quantification)
Procedure:
-
Sample Preparation:
-
Centrifuge cell suspensions to pellet cells. For intracellular analysis, perform a suitable extraction protocol (e.g., cold methanol (B129727) extraction).
-
Filter the samples through a 0.22 µm filter before injection.
-
-
HPLC Conditions:
-
Set the column temperature (e.g., 30°C).
-
Use a gradient elution, for example, starting with a low percentage of mobile phase B and increasing it over time to elute the compounds.
-
Set the detector to monitor at 345 nm for this compound.
-
-
Analysis:
-
Identify the this compound peak by comparing its retention time with a standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve.
-
Conclusion
The metabolic engineering of bacteria for the accumulation of this compound is a promising strategy for the biotechnological production of a wide range of valuable aromatic compounds. The protocols and data presented here provide a solid foundation for researchers to develop robust and efficient bacterial cell factories. Successful implementation of these methods will depend on careful optimization of gene expression, bioconversion conditions, and analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of Two Streptomyces Enzymes That Convert Ferulic Acid to Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Yield Synthesis of Vanillin via trans-Feruloyl-CoA Biotransformation
Introduction
Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is one of the most significant flavoring agents globally, with extensive applications in the food, beverage, pharmaceutical, and cosmetic industries.[1] The global demand for vanillin far exceeds the supply from its natural source, the cured pods of the Vanilla orchid, which accounts for less than 1% of total production.[2] While chemical synthesis from petrochemical precursors or lignin (B12514952) is cost-effective, it raises environmental concerns and does not meet the growing consumer demand for natural and sustainably sourced ingredients.[1][3]
Biotechnological production of vanillin presents a green and sustainable alternative.[3] The bioconversion of ferulic acid, an abundant phenolic compound found in agricultural side-streams like rice and wheat bran, is a particularly promising route.[4][5] The most efficient microbial pathway for this conversion is a CoA-dependent, non-β-oxidative route that transforms ferulic acid into vanillin in two enzymatic steps.[6][7] This pathway has been successfully engineered in various microbial hosts, offering a robust platform for the industrial production of "natural" vanillin.
This document provides detailed protocols for the construction of a vanillin-producing microorganism and the subsequent biotransformation process, supported by quantitative data from referenced studies and diagrams of the biochemical pathway and experimental workflow.
Biochemical Pathway: Ferulic Acid to Vanillin
The biotransformation from ferulic acid to vanillin proceeds via a two-step enzymatic cascade engineered into a microbial host.
-
Activation: Ferulic acid is first activated to its thioester derivative, trans-feruloyl-CoA, by the enzyme Feruloyl-CoA synthetase (FCS) . This step requires ATP and Coenzyme A.[8][9]
-
Conversion: The enzyme Enoyl-CoA hydratase/lyase (ECH) , also known as 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL), catalyzes the hydration of the double bond in this compound, followed by a retro-aldol cleavage. This reaction yields vanillin and acetyl-CoA as the final products.[9][10]
Caption: CoA-dependent pathway for vanillin synthesis from ferulic acid.
Quantitative Data Summary
The efficiency of vanillin production has been demonstrated in several engineered microorganisms. The table below summarizes key production metrics from published research, highlighting the potential of this biotransformation.
| Host Organism | Key Genetic Modifications | Substrate (Ferulic Acid) | Vanillin Titer (g/L) | Molar Yield (%) | Reference |
| Escherichia coli | Expressed fcs and ech from Amycolatopsis sp. | 2 g/L | 1.12 | ~72% | [11] |
| Escherichia coli | Optimized expression of fcs and ech from Amycolatopsis sp. | 2 g/L | 0.58 | ~37% | [12] |
| Pseudomonas putida KT2440 | Deletion of vanillin-degrading genes | Not specified | 0.64 | Not reported | [13] |
| Pseudomonas putida KT2440 | Gene deletions + in situ product recovery (ISPR) with resin | Not specified | 3.35 | Not reported | [13] |
| Pseudomonas fluorescens BF13 | Inactivation of vanillin dehydrogenase gene | Not specified | 1.28 | Not reported | [14] |
| Streptomyces sannanensis | Wild-type strain | Not specified | 0.708 | Not reported | [14] |
Experimental Protocols
The following sections provide generalized protocols for creating a vanillin-producing microbial strain and performing the whole-cell biotransformation.
Protocol 1: Construction of a Vanillin-Producing E. coli Strain
This protocol describes the cloning of the necessary genes into an inducible expression vector.
-
Gene Sourcing: Obtain the coding sequences for Feruloyl-CoA synthetase (fcs) and Enoyl-CoA hydratase/lyase (ech). These genes have been successfully isolated from organisms like Amycolatopsis sp. and Pseudomonas fluorescens.[5][6] Optimize codons for the chosen expression host (E. coli) if necessary.
-
Vector Selection: Choose a suitable inducible expression vector, such as pBAD24 (arabinose-inducible) or a pET series vector (IPTG-inducible).[12]
-
Cloning:
-
Amplify the fcs and ech genes via PCR using primers that add appropriate restriction sites.
-
Digest the vector and the PCR amplicons with the corresponding restriction enzymes.
-
Ligate the digested genes into the vector to create an expression plasmid (e.g., pBAD-fcs-ech). It is crucial to place both genes under the control of the same promoter, often as a synthetic operon with a ribosomal binding site for each gene.
-
-
Transformation: Transform the ligation product into a competent E. coli strain suitable for cloning (e.g., DH5α) for plasmid amplification and sequence verification.
-
Expression Host Transformation: Isolate the sequence-verified plasmid and transform it into a suitable expression host, such as E. coli BL21(DE3) or JM109.
-
Strain Verification: Confirm the presence of the plasmid in the expression host via colony PCR and/or plasmid isolation and restriction digest.
Protocol 2: Whole-Cell Biotransformation of Ferulic Acid
This protocol details the cultivation of the engineered strain and the conversion of ferulic acid to vanillin.
-
Inoculum Preparation: Inoculate 5-10 mL of Luria-Bertani (LB) or 2YT medium containing the appropriate antibiotic with a single colony of the engineered E. coli strain.[11][12] Incubate overnight at 37°C with shaking (200-250 rpm).
-
Main Culture Growth:
-
Inoculate 100 mL of fresh medium in a 500 mL flask with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Incubate at 37°C with shaking until the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
-
Induction of Gene Expression: Add the appropriate inducer to the culture. For example, add L-arabinose to a final concentration of 0.02% (w/v) for a pBAD-based vector.[12] Some systems may achieve high yields with leaky (uninduced) expression in rich media like 2YT.[11]
-
Substrate Addition:
-
Prepare a stock solution of trans-ferulic acid (e.g., 100 g/L in ethanol (B145695) or dissolved in 1 M NaOH and neutralized).
-
Add ferulic acid to the induced culture to a final concentration of 1-2 g/L.
-
-
Biotransformation: Continue incubation at a reduced temperature (e.g., 28-30°C) with shaking for 24-48 hours. Monitor cell growth (OD₆₀₀) and vanillin production periodically.
-
Optional - In Situ Product Recovery (ISPR): To mitigate vanillin toxicity and potentially increase titers, a sterile adsorbent resin (e.g., Amberlite XAD-2) can be added to the culture medium to sequester the vanillin as it is produced.[13]
Protocol 3: Extraction and Quantification of Vanillin
This protocol outlines the procedure for analyzing the biotransformation product.
-
Sample Preparation:
-
Withdraw a 1 mL aliquot of the culture broth.
-
Centrifuge at >10,000 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new microfuge tube.
-
-
Solvent Extraction:
-
Add an equal volume (1 mL) of ethyl acetate (B1210297) to the supernatant.
-
Vortex vigorously for 1 minute to extract the aromatic compounds.
-
Centrifuge at >10,000 x g for 5 minutes to separate the phases.
-
-
Analysis by HPLC:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new vial. Evaporate the solvent under a stream of nitrogen if concentration is needed, and resuspend in the mobile phase.
-
Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector (detection at ~280 nm).[13]
-
Quantify vanillin concentration by comparing the peak area to a standard curve prepared with pure vanillin.
-
Experimental Workflow
The following diagram illustrates the logical flow of the entire process, from genetic engineering to final product analysis.
Caption: Workflow for vanillin production via whole-cell biotransformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotechnological Advances in Vanillin Production: From Natural Vanilla to Metabolic Engineering Platforms [mdpi.com]
- 3. Biosynthesis of vanillin by different microorganisms: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Step Vanillin Synthesis Using Engineered Enzyme - ChemistryViews [chemistryviews.org]
- 5. Microbial Production of Biovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Production of Vanillin From Ferulic Acid by Pseudomonas putida KT2440 Using Metabolic Engineering and In Situ Product Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From Waste to Value: Recent Insights into Producing Vanillin from Lignin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling trans-Feruloyl-CoA for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Feruloyl-Coenzyme A (trans-feruloyl-CoA) is a key intermediate in the phenylpropanoid pathway in plants, serving as a precursor for the biosynthesis of lignin, flavonoids, and other important secondary metabolites. Understanding its metabolic fate is crucial for research in plant biochemistry, cell wall biology, and biotechnology. Radiolabeled this compound is an indispensable tool for such investigations, enabling researchers to trace its incorporation into various biomolecules and elucidate metabolic pathways. These application notes provide detailed protocols for the synthesis of radiolabeled this compound using different isotopes (¹⁴C, ³H, and a proposed method for ¹¹C) and for conducting tracer studies in biological systems.
Methods for Radiolabeling this compound
Enzymatic Synthesis of [¹⁴C]this compound
This method utilizes a two-step enzymatic reaction to label the methyl group of ferulic acid with ¹⁴C, followed by the ligation of the radiolabeled ferulic acid to Coenzyme A.
Workflow for Enzymatic Synthesis of [¹⁴C]this compound
Caption: Enzymatic synthesis of [¹⁴C]this compound.
Experimental Protocol:
Step 1: Synthesis of [¹⁴C]Ferulic Acid [1]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:
-
50 mM Sodium Phosphate buffer (pH 7.1)
-
100 µM Caffeic Acid
-
10 µg of purified Caffeic Acid O-methyltransferase (COMT)
-
2.5 µCi of S-adenosyl-L-[methyl-¹⁴C]-methionine (specific activity: 50-60 mCi/mmol)
-
-
Incubation: Incubate the reaction mixture for 20 hours at 25°C in the dark.
-
Reaction Termination: Terminate the reaction by heating the mixture at 95°C for 10 minutes.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the denatured enzyme.
-
Supernatant Collection: Carefully collect the supernatant containing the [¹⁴C]ferulic acid for the next step.
Step 2: Synthesis of [¹⁴C]this compound [1]
-
Reaction Mixture Preparation: To the supernatant containing [¹⁴C]ferulic acid, add the following components to a final volume of 1.5 mL:
-
50 mM Tris-HCl buffer (pH 7.5)
-
2.5 mM ATP
-
5 mM MgCl₂
-
0.5 mM Coenzyme A
-
10 µg of purified 4-Coumarate-CoA Ligase (4CL)
-
-
Incubation: Incubate the reaction mixture for 2 hours at 30°C.
-
Purification: Purify the [¹⁴C]this compound using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Detection: Monitor the elution profile at 346 nm and collect fractions for scintillation counting to identify the radiolabeled product.
-
Quantitative Data:
| Parameter | Value | Reference |
| Conversion of Caffeic Acid to Ferulic Acid | ~70% incorporation of ¹⁴C-methyl group | [2][3] |
| Overall Yield of [¹⁴C]this compound | 15-20% (crude enzyme), 88-95% (purified enzymes) | [2][4] |
| Radiochemical Purity | >95% after HPLC purification | [4] |
Chemical Synthesis of [³H]this compound
This method involves the chemical synthesis of [³H]ferulic acid from a tritiated precursor, followed by enzymatic ligation to Coenzyme A.
Workflow for Chemical-Enzymatic Synthesis of [³H]this compound
References
- 1. Method for evaluating the potential of 14C labeled plant polyphenols to cross the blood-brain barrier using accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uniformly 14C-labelled plant cell walls: production, analysis and behaviour in rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uniformly 14C-labelled plant cell walls: Production, analysis and behaviour in rat gastrointestinal tract | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Solid-Phase Extraction of Feruloyl-CoA Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the isolation and purification of feruloyl-CoA and its derivatives from complex biological matrices using solid-phase extraction (SPE). The protocols outlined below are designed to yield high-purity fractions suitable for downstream applications such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and enzymatic assays.
Introduction
Feruloyl-CoA is a key intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide array of plant secondary metabolites, including lignin, flavonoids, and stilbenoids. The accurate quantification and characterization of feruloyl-CoA and its derivatives are crucial for understanding plant metabolism and for various biotechnological applications, such as the production of vanillin. Due to their low abundance and complex sample matrices, effective sample preparation is paramount. Solid-phase extraction offers a robust and selective method for the cleanup and concentration of these analytes.
This document details two primary SPE methodologies for the isolation of feruloyl-CoA derivatives: Reversed-Phase SPE and Anion-Exchange SPE .
Data Presentation: Sorbent Performance
While direct comparative recovery data for feruloyl-CoA across a wide range of SPE sorbents is limited in the literature, the following table summarizes typical recovery rates for related compound classes, which can serve as a guide for method development. Modern polymeric sorbents often provide high recoveries for phenolic compounds.[1][2] For general acyl-CoA esters, both reversed-phase and ion-exchange methods can yield high recoveries.
| Analyte Class | SPE Sorbent Type | Typical Recovery (%) | Reference(s) |
| Phenolic Compounds | Polymeric (e.g., Oasis HLB, Strata-X) | > 90% | [1][2] |
| Phenolic Compounds | C18 Silica (B1680970) | Variable, can be lower for polar phenolics | [1] |
| Acyl-CoA Esters (various chain lengths) | 2-(2-pyridyl)ethyl functionalized silica (Anion-Exchange) | 83 - 90% | |
| Long-Chain Acyl-CoA Esters | C18 Reversed-Phase | Not specified, but effective for purification | |
| Short-Chain Acyl-CoAs | C18 Reversed-Phase | Method dependent, can be improved with ion-pairing agents | [3] |
Experimental Protocols
Protocol 1: Reversed-Phase SPE for Feruloyl-CoA Derivatives
This protocol is suitable for the general cleanup and concentration of feruloyl-CoA from aqueous samples. It relies on the hydrophobic interaction between the nonpolar regions of the analyte and the sorbent. Polymeric sorbents like Oasis HLB are often preferred over traditional silica-based C18 for their higher capacity and stability across a wider pH range.[4]
Materials:
-
SPE Cartridges: Reversed-phase, e.g., Oasis HLB, Strata-X, or C18-bonded silica.
-
Conditioning Solvent: Methanol (B129727) (HPLC grade).
-
Equilibration Solvent: Deionized water, or a buffer similar to the sample matrix.
-
Wash Solvent: 5-10% Methanol in water (optimize as needed).
-
Elution Solvent: Methanol or Acetonitrile (B52724).
-
SPE Vacuum Manifold.
-
Collection tubes.
Procedure:
-
Sorbent Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to wet the sorbent and activate the stationary phase. Do not allow the sorbent to dry.
-
Sorbent Equilibration: Flush the cartridge with 1-2 cartridge volumes of deionized water or an appropriate buffer. This step prepares the sorbent for the sample matrix. A small layer of solvent should be left on top of the sorbent bed to prevent drying.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min). The sample should ideally be in an aqueous solution with low organic solvent content to ensure proper retention.
-
Washing: Wash the cartridge with 1-2 cartridge volumes of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar impurities and salts that are not retained on the column.
-
Elution: Elute the feruloyl-CoA derivatives with 1-2 cartridge volumes of a strong organic solvent like methanol or acetonitrile into a clean collection tube.
Protocol 2: Anion-Exchange SPE for Acyl-CoA Esters
This method is highly selective for anionic compounds like CoA esters, which possess negatively charged phosphate (B84403) groups. It is particularly useful for purifying acyl-CoAs from complex biological extracts.
Materials:
-
SPE Cartridges: Strong Anion-Exchange (SAX) or a specialized sorbent like 2-(2-pyridyl)ethyl functionalized silica.
-
Conditioning Solvent 1: Acetonitrile/Isopropanol/Water/Acetic Acid mixture (e.g., 9:3:4:4 v/v/v/v).
-
Sample Loading/Wash Solvent: Same as Conditioning Solvent 1.
-
Elution Solvent: Methanol/Ammonium (B1175870) Formate (B1220265) solution (e.g., 4:1 v/v of methanol and 250 mM ammonium formate).
-
SPE Vacuum Manifold.
-
Collection tubes.
Procedure:
-
Sorbent Conditioning: Condition the anion-exchange SPE column with 1 mL of the acetonitrile/isopropanol/water/acetic acid solution. This ensures the functional groups on the sorbent are appropriately protonated to act as an anion-exchanger.
-
Sample Loading: Apply the sample supernatant to the conditioned column.
-
Washing: Wash the column with 1 mL of the same acetonitrile/isopropanol/water/acetic acid solution to remove unretained, non-anionic compounds.
-
Elution: Elute the bound acyl-CoA esters, including feruloyl-CoA, with 2 mL of the methanol/ammonium formate solution into a clean collection tube.
Visualizations
Caption: General workflow for solid-phase extraction.
Caption: Retention mechanisms in SPE for feruloyl-CoA.
References
- 1. Comparison of different sorbent materials for on-line solid-phase extraction with liquid chromatography-atmospheric pressure chemical ionization mass spectrometry of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Use of trans-Feruloyl-CoA in Reconstituted Plant Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of trans-feruloyl-CoA in the in vitro reconstitution of plant metabolic pathways. As a key intermediate in the phenylpropanoid pathway, this compound serves as a precursor to a wide array of valuable secondary metabolites, including flavonoids, monolignols, and various phenolic compounds with significant applications in the pharmaceutical, nutraceutical, and cosmetic industries.
Introduction
The reconstitution of plant metabolic pathways in vitro offers a powerful tool for studying enzyme function, elucidating biosynthetic routes, and producing valuable compounds in a controlled environment. This compound is a critical branch-point metabolite in the phenylpropanoid pathway, which is responsible for the biosynthesis of a vast array of plant natural products.[1][2][3][4] The enzymatic synthesis of this compound from ferulic acid, catalyzed by 4-coumarate-CoA ligase (4CL) or feruloyl-CoA synthetase (FCS), is the initial step for its incorporation into various downstream pathways.[3][5] This document outlines the necessary protocols for enzyme production, substrate synthesis, pathway reconstitution, and product analysis, enabling researchers to harness the biosynthetic potential of this compound for drug discovery and development.
Data Presentation: Quantitative Analysis of Reconstituted Pathways
The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound and its conversion into downstream products in reconstituted metabolic pathways.
Table 1: Enzymatic Synthesis of this compound and Related Thioesters
| Enzyme Source | Substrate | Product | Yield (%) | Reference |
| Wheat seedlings | Hydroxycinnamic acids | Corresponding thioesters | 15-20 | [6] |
| Arabidopsis thaliana (At4CL) | p-Coumaric acid | p-Coumaroyl-CoA | Not specified | [7] |
| Pseudomonas fluorescens | Ferulic acid | This compound | Not specified | [5] |
| Lignin-degrading microbial consortium (LM-FCS1) | Ferulic acid | This compound | Not specified |
Table 2: Production of Downstream Metabolites from this compound Precursors in Reconstituted Systems
| Reconstituted Pathway | Precursor | Product | Titer/Yield | Host/System | Reference |
| Naringenin (B18129) Biosynthesis | L-Tyrosine | Naringenin | 7 mg/L | Saccharomyces cerevisiae | [3] |
| Naringenin Biosynthesis | L-Tyrosine | p-Coumaric acid | 2.54 g/L | Escherichia coli | [7] |
| Naringenin Biosynthesis | p-Coumaric acid | Naringenin chalcone | 560.2 mg/L | Escherichia coli | [7] |
| Naringenin Biosynthesis | Naringenin chalcone | Naringenin | 765.9 mg/L | Escherichia coli | [7] |
| Vanillin Biosynthesis | Ferulic acid | Vanillin | Not specified | Recombinant E. coli |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of 4-Coumarate-CoA Ligase (4CL)
This protocol describes the expression of 4-coumarate-CoA ligase (4CL) from Arabidopsis thaliana in E. coli and its subsequent purification.[5][7]
1. Gene Cloning and Expression Vector Construction:
- The coding sequence for A. thaliana 4CL (At4CL) is amplified from a cDNA library via PCR.
- The amplified gene is subcloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.
- The resulting plasmid is transformed into a cloning host like E. coli DH5α for plasmid propagation and sequence verification.
2. Protein Expression:
- The verified expression plasmid is transformed into an E. coli expression strain, for instance, BL21(DE3).
- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET vectors) and grown overnight at 37°C.
- The overnight culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.[8]
- The culture is then incubated at a lower temperature, such as 16-20°C, for 16-20 hours to promote proper protein folding and solubility.
3. Cell Lysis and Protein Purification:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and lysozyme).
- Cells are lysed by sonication on ice.
- The lysate is clarified by centrifugation to remove cell debris.
- The supernatant containing the His-tagged 4CL is loaded onto a Ni-NTA affinity chromatography column.
- The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.
- The purified 4CL is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
- The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole and for long-term stability.
- Protein concentration is determined using a Bradford assay, and purity is assessed by SDS-PAGE.
Protocol 2: Enzymatic Synthesis and Purification of this compound
This protocol details the in vitro synthesis of this compound from ferulic acid using purified 4CL.
1. Reaction Mixture Assembly:
- A typical reaction mixture (200 µL) contains:[8]
- 50 mM Sodium Phosphate (B84403) Buffer (pH 8.0)
- 300 mM NaCl
- 5 mM ATP
- 5 mM MgCl₂
- 0.3 mM Ferulic acid (substrate)
- 0.3 mM Coenzyme A (CoA)
- 3 µg of purified recombinant 4CL protein
2. Reaction Incubation:
- The reaction is initiated by the addition of CoA.
- The mixture is incubated at 37°C for 15 minutes.[8]
3. Reaction Termination and Product Purification:
- The reaction is stopped by boiling for 10 minutes, followed by centrifugation to pellet the denatured enzyme.[8]
- The supernatant containing the synthesized this compound can be purified by reverse-phase high-performance liquid chromatography (HPLC). A phosphoric acid-acetonitrile gradient is often employed for separation.[6]
Protocol 3: In Vitro Reconstitution of a Downstream Pathway: Flavonoid Biosynthesis
This protocol outlines the reconstitution of the initial steps of flavonoid biosynthesis starting from p-coumaric acid, which can be adapted for this compound as a precursor for other flavonoids.
1. Enzyme Preparation:
- Express and purify the required enzymes as described in Protocol 1. For naringenin synthesis from p-coumaric acid, this includes:
- 4-Coumarate-CoA Ligase (4CL)
- Chalcone Synthase (CHS)
- Chalcone Isomerase (CHI)
2. Reconstitution Reaction Setup:
- A typical reaction mixture would contain:
- Appropriate buffer (e.g., potassium phosphate buffer, pH 7.0)
- p-Coumaric acid (or this compound)
- Coenzyme A (if starting from the acid)
- ATP and MgCl₂ (for the 4CL reaction)
- Malonyl-CoA (as the extender unit for CHS)
- Purified 4CL, CHS, and CHI enzymes.
3. Reaction and Analysis:
- The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
- The reaction progress and product formation can be monitored by taking aliquots at different time points and analyzing them by HPLC.
Protocol 4: HPLC Analysis of Phenylpropanoid Pathway Metabolites
This protocol provides a general method for the analysis of various metabolites in the phenylpropanoid pathway, including phenolic acids, CoA esters, and flavonoids.[9][10][11][12]
1. Instrumentation and Column:
- An HPLC system equipped with a UV-Vis Diode Array Detector (DAD) is typically used.
- A C18 reverse-phase column is commonly employed for separation.[9]
2. Mobile Phase and Gradient:
- A gradient elution is often necessary to separate compounds with a wide range of polarities.
- A common mobile phase system consists of:
- Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
- Solvent B: Acetonitrile or methanol.
- A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time to elute more hydrophobic compounds.
3. Detection:
- The DAD allows for the monitoring of absorbance at multiple wavelengths, which is useful for identifying and quantifying different classes of phenylpropanoids based on their characteristic UV spectra. For instance, hydroxycinnamoyl-CoAs absorb around 333-345 nm.
4. Quantification:
- Quantification is achieved by comparing the peak areas of the analytes in the samples to those of authentic standards of known concentrations.
Mandatory Visualizations
The following diagrams illustrate key metabolic pathways and experimental workflows.
Caption: General overview of the Phenylpropanoid Pathway.
Caption: Experimental workflow for pathway reconstitution.
Caption: Downstream pathways from this compound.
References
- 1. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]
- 2. Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of the Phenylpropanoid Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterologous expression of the plant coumarate: CoA ligase in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 7. Step-by-step optimization of a heterologous pathway for de novo naringenin production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Trans-Feruloyl-CoA Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical characterization of trans-feruloyl-CoA and its derivatives. The methodologies outlined are essential for researchers in biochemistry, natural product chemistry, and drug development who are working with this important class of compounds. This compound is a key intermediate in the biosynthesis of various valuable natural products, including vanillin (B372448) and other phenylpropanoids.[1][2] Accurate characterization and quantification are crucial for understanding and optimizing biosynthetic pathways, as well as for quality control in drug development processes.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of this compound derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the analysis of this compound and related compounds.[3] It offers excellent resolution and sensitivity for both qualitative and quantitative assessments.
This protocol is adapted from methodologies used for the analysis of ferulic acid and its derivatives.[4][5][6]
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or Formic acid (HPLC grade)
-
This compound standard
-
Methanol (B129727) (for sample preparation)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and an aqueous solution of a weak acid. A common mobile phase is a mixture of acetonitrile and 0.1% to 0.5% acetic acid or formic acid in water.[3][4] The specific gradient will depend on the specific derivatives being analyzed and should be optimized accordingly.
-
Standard Solution Preparation: Prepare a stock solution of this compound standard in methanol or a suitable buffer. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the experimental sample in the initial mobile phase composition or methanol. Centrifuge the sample to remove any particulate matter before injection.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18
-
Injection Volume: 20 µL
-
Column Temperature: 30°C[5]
-
Detection Wavelength: The maximum absorbance for this compound is typically around 345 nm.[7][8] For ferulic acid, the detection wavelength is often set to 320 nm.[4] A PDA detector can be used to monitor a range of wavelengths.
-
-
Analysis: Inject the standards and samples. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the samples by constructing a calibration curve from the peak areas of the standards.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, making it an invaluable tool for the identification and quantification of this compound derivatives, especially in complex biological matrices.[9][10][11]
This protocol provides a general framework for the analysis of short-chain acyl-CoA thioesters, which can be adapted for this compound.[10][11][12]
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Reversed-phase C18 column suitable for mass spectrometry
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare mobile phases consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol, using LC-MS grade solvents.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18
-
Flow Rate: A lower flow rate (e.g., 0.2-0.5 mL/min) is often used for better ionization efficiency.
-
Injection Volume: 5-10 µL
-
Gradient: A typical gradient might start with a low percentage of Solvent B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for CoA derivatives.
-
MS/MS Analysis: For quantitative analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The precursor ion for this compound would be its [M+H]+ ion. The selection of specific product ions for MRM transitions will require optimization using a standard. A characteristic fragmentation of CoA esters results in a daughter ion at m/z 428.[12]
-
-
Data Analysis: Identify and quantify this compound derivatives based on their retention times and specific MRM transitions.
Spectroscopic Techniques
Spectroscopic methods such as UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) are essential for the structural elucidation and quantification of this compound derivatives.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a straightforward and rapid method for quantifying the formation of this compound, particularly in enzymatic assays.[7][8]
This protocol measures the activity of feruloyl-CoA synthetase by monitoring the increase in absorbance due to the formation of the thioester bond in this compound.[7][8]
Instrumentation:
-
UV-Vis spectrophotometer (plate reader or cuvette-based)
Reagents:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Magnesium chloride (MgCl₂)
-
ATP
-
Coenzyme A (CoA)
-
trans-Ferulic acid
-
Enzyme extract (e.g., purified feruloyl-CoA synthetase)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, CoA, and trans-ferulic acid. The final concentrations should be optimized for the specific enzyme being studied (e.g., 2.5 mM MgCl₂, 2 mM ATP, 0.4 mM CoA, 0.7 mM ferulic acid).[8]
-
Enzyme Addition: Initiate the reaction by adding the enzyme extract to the reaction mixture.
-
Absorbance Measurement: Immediately monitor the increase in absorbance at 345 nm at a constant temperature (e.g., 30°C or 37°C).[7][8]
-
Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of this compound at 345 nm (ε = 1.9 x 10⁴ M⁻¹ cm⁻¹).[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of synthesized or isolated this compound derivatives.[13]
This protocol outlines the general steps for acquiring a ¹H NMR spectrum of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., D₂O, Methanol-d₄)
-
Purified this compound sample
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the purified this compound in the chosen deuterated solvent.
-
NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the this compound molecule. The characteristic signals for the feruloyl moiety and the CoA portion should be identifiable.
Quantitative Data Summary
| Analytical Technique | Analyte | Key Parameters | Typical Values/Ranges | Reference |
| HPLC | This compound | Retention Time | Dependent on column and mobile phase | [3] |
| Detection Wavelength | ~345 nm | [7][8] | ||
| LC-MS/MS | This compound | Precursor Ion [M+H]⁺ | m/z specific to the derivative | [12] |
| Product Ion | m/z 428 (characteristic for CoA) | [12] | ||
| UV-Vis Spectrophotometry | This compound | λmax | 345 nm | [7][8] |
| Molar Extinction Coefficient (ε) | 1.9 x 10⁴ M⁻¹ cm⁻¹ | [7] | ||
| ¹H NMR | This compound | Chemical Shifts (δ) | Specific to protons in the molecule | [13] |
Visualizations
Caption: Workflow for synthesis and analysis of this compound.
Caption: Key steps in the biosynthesis of vanillin from ferulic acid.
References
- 1. Artificial Biosynthetic Pathway for Efficient Synthesis of Vanillin, a Feruloyl-CoA-Derived Natural Product from Eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Feruloyl-CoA synthetases and feruloyl-CoA hydratase/lyases: Expression, biochemical characterisation, and generation of vanillin from ferulic acid and lignocellulosic hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of trans-Feruloyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of trans-feruloyl-CoA.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of this compound lower than expected?
Answer:
Low yield is a frequent issue that can stem from several factors. Consider the following potential causes and solutions:
-
Suboptimal Reaction Conditions: The activity of feruloyl-CoA synthetase (FCS) or 4-coumarate-CoA ligase (4CL) is highly dependent on pH, temperature, and buffer composition.
-
Solution: Ensure your reaction conditions are optimal for the specific enzyme you are using. Refer to the tables below for recommended starting conditions based on published data. It has been observed that different buffer systems at the same pH can significantly impact enzyme activity. For instance, Tris-HCl buffer has been shown to be less effective than potassium phosphate (B84403) buffer for some CoA ligases[1].
-
-
Enzyme Instability or Inactivity: The enzyme may have lost activity due to improper storage, handling, or denaturation during the reaction.
-
Solution: Verify the activity of your enzyme stock using a standard assay. Ensure the enzyme is stored at the correct temperature and handled according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. High temperatures (≥45°C) can lead to protein denaturation[2].
-
-
Presence of Inhibitors: Components in your reaction mixture, such as certain metal ions or impurities in the substrates, could be inhibiting the enzyme.
-
Solution: Use high-purity reagents. The enzyme this compound synthase requires Mg²⁺ for activation and can be inhibited by ions like Cu²⁺, Ca²⁺, and Fe²⁺[3].
-
-
Competing Reactions: The presence of contaminating enzymes, such as thioesterases in crude enzyme preparations, can hydrolyze the newly synthesized this compound, leading to a lower net yield. This can result in an equilibrium that limits the final product concentration to 15-20% of the initial hydroxycinnamic acid[4].
-
Solution: If using a crude enzyme extract, consider further purification steps to remove contaminating enzymes. Alternatively, using a purified, recombinant enzyme can circumvent this issue.
-
-
Incorrect Substrate Concentrations: The concentrations of ferulic acid, CoA, and ATP can affect the reaction rate and overall yield.
-
Solution: Optimize the substrate concentrations in your reaction. A common starting point is a molar excess of CoA and ATP relative to ferulic acid[5].
-
Question 2: The reaction has stopped prematurely. What could be the cause?
Answer:
A stalled reaction can be due to several factors:
-
Depletion of a Key Substrate: One of the substrates (ferulic acid, CoA, or ATP) may have been completely consumed.
-
Solution: Ensure that all substrates are present in sufficient quantities for the desired conversion.
-
-
Product Inhibition: High concentrations of the product, this compound, or the byproducts, AMP and pyrophosphate, may be inhibiting the enzyme.
-
Solution: If product inhibition is suspected, consider strategies to remove the product as it is formed, such as in a coupled reaction system.
-
-
Enzyme Denaturation: The enzyme may have denatured over the course of the reaction, especially if the incubation time is long or the temperature is not optimal.
-
Solution: Optimize the reaction time and temperature. Consider adding stabilizing agents, such as glycerol, if compatible with your downstream applications.
-
Question 3: How can I confirm that this compound is being synthesized?
Answer:
The synthesis of this compound can be monitored and quantified using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for both identifying and quantifying this compound. The product can be detected by its characteristic UV absorbance[4][5][6].
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more sensitive and specific detection and quantification, LC-MS/MS can be employed[7].
-
Spectrophotometry: The formation of the thioester bond can be monitored by an increase in absorbance at around 345 nm[2].
Frequently Asked Questions (FAQs)
Q1: What is the role of ATP and Mg²⁺ in the reaction?
A1: The synthesis of this compound is an ATP-dependent reaction catalyzed by a ligase. The reaction proceeds in two steps: first, the activation of ferulic acid with ATP to form an enzyme-bound feruloyl-AMP intermediate and pyrophosphate. Second, the transfer of the feruloyl group to Coenzyme A (CoA) to form this compound and AMP. Mg²⁺ is an essential cofactor that is required for the enzymatic activity[3][8].
Q2: Can other hydroxycinnamic acids be used as substrates?
A2: Yes, many feruloyl-CoA synthetases and 4-coumarate-CoA ligases exhibit activity towards other hydroxycinnamic acids, such as caffeic acid and p-coumaric acid. However, the catalytic efficiency may vary depending on the specific enzyme and substrate[3].
Q3: What is a typical enzyme concentration to use in the reaction?
A3: The optimal enzyme concentration will depend on the specific activity of your enzyme preparation and the desired reaction rate. It is recommended to start with the concentration suggested in published protocols and optimize from there. A concentration of 40 µg/ml of purified enzyme has been used in some protocols[5].
Q4: How should I prepare my samples for HPLC analysis?
A4: To stop the enzymatic reaction, you can add an acid, such as HCl, or an organic solvent like methanol[2][9]. After stopping the reaction, centrifuge the sample to pellet any precipitated protein. The supernatant can then be directly injected into the HPLC system or stored at -20°C[5][9].
Data Presentation
Table 1: Reaction Conditions for Enzymatic this compound Synthesis
| Parameter | Recommended Range/Value | Source |
| Enzyme | Feruloyl-CoA Synthetase (FCS) or 4-Coumarate-CoA Ligase (4CL) | [5][9] |
| Ferulic Acid | 400 µM - 1 mM | [5] |
| Coenzyme A | 800 µM - 1.5 mM | [5] |
| ATP | 2.5 mM - 6.25 mM | [5] |
| MgCl₂ | 5 mM | [5] |
| pH | 6.0 - 9.0 (Optimum often around 7.0-9.0) | [1][3][10] |
| Temperature | 30°C - 37°C | [1][3][5] |
| Buffer | Potassium Phosphate or Tris-HCl (Potassium Phosphate may be superior) | [1][5] |
| Incubation Time | 4 - 16 hours | [5][9] |
Table 2: Kinetic Parameters of Selected Feruloyl-CoA Synthetases
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Source |
| Streptomyces sp. V-1 | Ferulate | 0.35 | 78.2 | 67.7 | 7.0 | 30 | [3] |
| Lignin-degrading consortium (FCS1) | Ferulate | 0.12 | 36.82 U/mg | - | 9.0 | 37 | [1] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound using a purified feruloyl-CoA synthetase or 4-coumarate-CoA ligase.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture with the following components at the final concentrations indicated in Table 1. It is recommended to add the enzyme last.
-
Potassium phosphate buffer (50-100 mM, pH 7.4)
-
Ferulic acid (400 µM)
-
Coenzyme A (800 µM)
-
ATP (2.5 mM)
-
MgCl₂ (5 mM)
-
Purified enzyme (e.g., 40 µg/ml)
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C in the dark with gentle mixing for 4 to 16 hours[5].
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of methanol (B129727) or by acidifying with HCl[2][9].
-
-
Sample Preparation for Analysis:
-
Centrifuge the mixture to pellet any precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant by HPLC to quantify the amount of this compound produced. The product can be monitored at a wavelength of approximately 346 nm[5].
-
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
References
- 1. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Two Streptomyces Enzymes That Convert Ferulic Acid to Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEGG ENZYME: 6.2.1.34 [genome.jp]
- 9. benchchem.com [benchchem.com]
- 10. Optimized Enzymatic Synthesis of Feruloyl Derivatives Catalyzed by Three Novel Feruloyl Esterases from Talaromyces wortmannii in Detergentless Microemulsions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Instability of Trans-Feruloyl-CoA in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the inherent instability of trans-feruloyl-CoA in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve common problems associated with the instability of this compound.
Issue 1: Low or No Yield of this compound in Enzymatic Synthesis
Symptoms:
-
Little to no detectable product peak corresponding to this compound in HPLC analysis.
-
Presence of a large peak for ferulic acid and Coenzyme A (CoA) starting materials.
-
Appearance of unexpected peaks that may correspond to degradation products.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Reaction Conditions | Verify and optimize the reaction buffer pH, temperature, and incubation time. Feruloyl-CoA synthetase (FCS) activity is pH and temperature-dependent, with optimal conditions often around pH 7.0-8.5 and 30°C.[1] |
| Enzyme Inactivity | Confirm the activity of your feruloyl-CoA synthetase (FCS) or 4-coumarate-CoA ligase (4CL) enzyme. If using a crude enzyme preparation, be aware of potential contaminating thioesterase activity that can hydrolyze the product.[2] Consider purifying the enzyme. |
| Cofactor Degradation | Prepare fresh solutions of ATP and CoA. Ensure the correct final concentrations are used in the reaction mixture. |
| Product Degradation during Synthesis | Minimize reaction time to the point of maximum product formation without significant degradation. Monitor the reaction progress using time-course analysis by HPLC. |
| Incorrect Substrate Concentration | Ensure the correct concentrations of ferulic acid and CoA are used. High concentrations of ferulic acid can sometimes inhibit the enzyme. |
Caption: Decision tree for the proper handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of instability is the hydrolysis of the high-energy thioester bond. This reaction is catalyzed by both acidic and basic conditions, but is significantly more rapid at alkaline pH. The hydrolysis results in the formation of ferulic acid and free Coenzyme A.
Q2: What are the degradation products of this compound?
A2: The main non-enzymatic degradation product is ferulic acid, resulting from the hydrolysis of the thioester linkage. In the presence of light, trans-ferulic acid can also isomerize to cis-ferulic acid. T[3][4][5]herefore, in a solution of aged this compound, you may detect trans-ferulic acid, cis-ferulic acid, and free CoA.
Q3: At what pH is this compound most stable?
Q4: How does temperature affect the stability of this compound?
A4: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of the thioester bond. Therefore, it is crucial to keep solutions of this compound cold (on ice or at 4°C) during experiments and to store them at -80°C for long-term preservation.
Q5: What are the best practices for storing this compound?
A5: For long-term storage, it is recommended to prepare aliquots of this compound in a suitable buffer (e.g., a slightly acidic buffer), flash-freeze them in liquid nitrogen, and store them at -80°C. This minimizes degradation from repeated freeze-thaw cycles and hydrolysis. For short-term storage during an experiment, keep the solution on ice.
Q6: How can I monitor the degradation of this compound?
A6: The most common method for monitoring the degradation of this compound is reverse-phase high-performance liquid chromatography (HPLC) with UV detection. You can monitor the decrease in the peak area of this compound over time, and the corresponding increase in the peak area of ferulic acid. A diode array detector (DAD) can be used to confirm the identity of the peaks by their UV spectra. LC-MS can also be used for more definitive identification of the parent compound and its degradation products.
[6][7]### Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is adapted from methods described for the synthesis of hydroxycinnamoyl-CoA thioesters.
[2]Materials:
-
Ferulic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Purified 4-Coumarate:CoA Ligase (4CL) or Feruloyl-CoA Synthetase (FCS)
-
Reaction tubes
-
Incubator/water bath at 30°C
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
2.5 mM MgCl₂
-
2.5 mM ATP
-
0.5 mM Coenzyme A
-
0.2 mM Ferulic acid
-
-
Add a suitable amount of purified 4CL or FCS enzyme to the reaction mixture.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Stop the reaction by adding an acid (e.g., perchloric acid or formic acid) to a final concentration of 1-5% to precipitate the enzyme.
-
Centrifuge to pellet the precipitated protein.
-
The supernatant containing this compound can be used directly for experiments or purified by solid-phase extraction or preparative HPLC.
Protocol 2: HPLC Analysis of this compound and its Degradation
This protocol provides a general method for the analysis of this compound and ferulic acid.
Instrumentation and Columns:
-
HPLC system with a UV/DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid
-
Mobile Phase B: Acetonitrile or Methanol
-
A typical gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: Re-equilibration at 5% B
-
-
Flow rate: 1.0 mL/min
-
Detection wavelength: Monitor at ~345 nm for this compound and ~320 nm for ferulic acid.
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture or sample in the initial mobile phase.
-
Centrifuge or filter the sample to remove any particulates before injection.
Data Analysis:
-
Identify the peaks for this compound and ferulic acid based on their retention times compared to standards.
-
Quantify the amount of each compound by integrating the peak area and using a standard curve.
-
Assess stability by monitoring the decrease in the this compound peak area and the increase in the ferulic acid peak area over time.
References
- 1. Characterization of Two Streptomyces Enzymes That Convert Ferulic Acid to Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Isolation and Characterization of Thermophilic Bacilli Degrading Cinnamic, 4-Coumaric, and Ferulic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Activity of Recombinant Trans-Feruloyl-CoA Synthase
Welcome to the technical support center for recombinant trans-feruloyl-CoA synthase (FCS). This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to low enzymatic activity.
Frequently Asked Questions (FAQs)
Q1: What are the essential components and optimal conditions for a standard this compound synthase activity assay?
A1: A standard assay for FCS activity involves monitoring the formation of feruloyl-CoA spectrophotometrically at 345 nm.[1] The essential components for the reaction mixture are ferulic acid, Coenzyme A (CoA), and ATP. The enzyme also requires a divalent cation, typically Mg²⁺, for its activity.[2][3] The reaction catalyzes the formation of feruloyl-CoA, AMP, and pyrophosphate from ferulic acid, CoA, and ATP.[2] Optimal conditions can vary slightly depending on the specific enzyme source, but generally fall within the following ranges:
| Parameter | Optimal Value/Range | Source |
| pH | 7.0 | [2][3][4] |
| Temperature | 30°C | [2][3] |
| Mg²⁺ Concentration | 2.5 mM | [3] |
| ATP Concentration | 2 mM | [3] |
| CoA Concentration | 0.4 mM | [3] |
| Ferulic Acid Concentration | 0.5 - 0.7 mM | [3] |
Q2: My purified recombinant FCS shows very low or no activity. What are the potential causes?
A2: Low activity of purified recombinant FCS can stem from several factors throughout the expression, purification, and assay process. Common causes include:
-
Improper Protein Folding: The enzyme may have misfolded during expression, leading to the formation of inactive inclusion bodies.
-
Suboptimal Assay Conditions: The pH, temperature, or concentration of substrates and cofactors in your assay may not be optimal for the enzyme's activity.
-
Enzyme Instability: The purified enzyme may be unstable and lose activity over time, especially if not stored correctly. FCS from some sources can denature at temperatures as low as 45°C.[2]
-
Presence of Inhibitors: Contaminants from the purification process, such as high salt concentrations or residual imidazole, could be inhibiting the enzyme. Certain metal ions like Cu²⁺, Ca²⁺, and Fe²⁺ can also significantly reduce or abolish activity.[2]
-
Degradation of Substrates: ATP and CoA are susceptible to degradation. Ensure that your stock solutions are fresh and have been stored properly.
-
Inactive Enzyme Preparation: The enzyme might have been inactive from the start due to issues during expression or purification, such as proteolytic degradation.
Q3: How can I improve the expression and solubility of my recombinant FCS in E. coli?
A3: Optimizing expression conditions is crucial for obtaining soluble and active FCS. Consider the following strategies:
-
Expression Host: Different E. coli strains can have a significant impact on protein expression and folding. While E. coli BL21 is commonly used, strains like E. coli JM109 have also been reported to yield higher vanillin (B372448) production, suggesting better FCS activity.[4]
-
Induction Conditions: The concentration of the inducer (e.g., IPTG), the cell density at the time of induction (OD₆₀₀), and the post-induction temperature and duration are critical parameters to optimize.[5] Lowering the induction temperature (e.g., 16-20°C) and extending the induction time can often improve the solubility of recombinant proteins.[5]
-
Codon Optimization: The gene sequence of your FCS can be optimized for expression in E. coli to enhance translation efficiency.[1]
-
Vector Choice: The expression vector, including the promoter and any fusion tags, can influence expression levels and solubility.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low FCS activity.
Problem 1: Low or No Enzyme Activity in Crude Cell Lysate
If you are not observing significant activity in the crude lysate, the issue likely lies with protein expression or the assay conditions.
dot
Caption: Troubleshooting workflow for low FCS activity in crude cell lysate.
Problem 2: Low Enzyme Activity After Purification
If the activity is lost or significantly reduced after purification, the issue may be related to the purification process or enzyme stability.
dot
Caption: Troubleshooting workflow for low activity of purified FCS.
Experimental Protocols
Protocol 1: Optimizing Recombinant FCS Expression
This protocol outlines a method for systematically optimizing the expression of recombinant FCS in E. coli.
-
Strain and Vector Selection:
-
Small-Scale Expression Trials:
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches a range of values for testing (e.g., 0.4, 0.6, 0.8, 1.0, 1.2).[5]
-
Induce protein expression by adding IPTG to various final concentrations (e.g., 0.02, 0.05, 0.1, 0.5 mM).[5]
-
After induction, incubate the cultures at different temperatures (e.g., 16°C, 20°C, 30°C, 37°C) for varying durations (e.g., 4, 8, 16, 24 hours).[5]
-
-
Analysis of Expression and Solubility:
-
Harvest the cells by centrifugation.
-
Resuspend a portion of the cells in lysis buffer and sonicate.
-
Separate the soluble and insoluble fractions by centrifugation.
-
Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the optimal conditions for soluble expression.
-
Protocol 2: Standard FCS Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of FCS.
-
Reaction Mixture Preparation:
-
Enzyme Addition and Measurement:
-
Add an appropriate amount of purified FCS or cell lysate to the reaction mixture to initiate the reaction.
-
Immediately monitor the increase in absorbance at 345 nm using a spectrophotometer. This wavelength corresponds to the formation of feruloyl-CoA.[1]
-
The concentration of the product can be calculated using the molar extinction coefficient of feruloyl-CoA (ε₃₄₅ = 1.9 x 10⁴ M⁻¹ cm⁻¹).[1]
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Biochemical Pathway of Ferulic Acid to Vanillin
The conversion of ferulic acid to vanillin is a two-step enzymatic process. The first step, which is the focus of this guide, is catalyzed by this compound synthase (FCS). The subsequent step is catalyzed by feruloyl-CoA hydratase/lyase (FCHL).
dot
Caption: Enzymatic conversion of ferulic acid to vanillin.
References
Technical Support Center: Optimizing Trans-Feruloyl-CoA Enzymatic Assays
Welcome to the technical support center for the optimization of buffer conditions for trans-feruloyl-CoA enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer and pH for a this compound synthetase (FCS) assay?
A common and effective starting point for a this compound synthetase (FCS) assay is a 100 mM potassium phosphate (B84403) buffer with a pH in the range of 7.0 to 8.0.[1][2][3] The optimal pH can vary depending on the specific enzyme source. For example, some bacterial FCS enzymes show maximal activity around pH 7.8, while others perform best at a slightly more alkaline pH of 8.0-8.5.[1][4]
Q2: How does temperature affect the stability and activity of the enzymes in the assay?
Temperature is a critical parameter to control. Most feruloyl-CoA synthetase assays are conducted at 30°C.[2][3][5] Significantly increasing the temperature, for instance to 44°C, can lead to a drastic loss of enzyme activity, with some studies reporting a 97% decrease.[5] High temperatures (≥45°C) can cause protein denaturation.[3]
Q3: What are the essential co-factors and their typical concentrations in the reaction mixture?
For the synthesis of this compound, catalyzed by feruloyl-CoA synthetase (FCS), the following co-factors are essential:
-
Mg²⁺: Typically used as MgCl₂ at a concentration of 2.5 mM.[2][3] Magnesium ions are a required cofactor for the enzyme.[6]
-
Coenzyme A (CoA): A concentration of 0.4 mM is commonly used.[2][3]
Q4: How is the formation of this compound typically monitored?
The formation of this compound is most commonly monitored spectrophotometrically by measuring the increase in absorbance at 345 nm.[2][5][7] The molar extinction coefficient for feruloyl-CoA at this wavelength is approximately 1.9 x 10⁴ M⁻¹ cm⁻¹.[7]
Troubleshooting Guide
Issue 1: Low or no enzyme activity detected.
This is a common issue with several potential causes. Follow this troubleshooting workflow to identify and resolve the problem.
References
- 1. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Two Streptomyces Enzymes That Convert Ferulic Acid to Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Maximizing the Efficiency of Vanillin Production by Biocatalyst Enhancement and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEGG ENZYME: 6.2.1.34 [genome.jp]
- 7. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Quantification of Trans-Feruloyl-CoA in Plant Extracts
Welcome to the technical support center for the analysis of trans-feruloyl-CoA in plant extracts. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the quantification of this important metabolic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in plant extracts?
A1: The quantification of this compound is challenging due to several factors:
-
Chemical Instability: The thioester bond in CoA esters is susceptible to hydrolysis, especially under non-optimal pH conditions or during prolonged extraction procedures.
-
Low Endogenous Concentrations: this compound is a metabolic intermediate and is often present at very low levels in plant tissues.
-
Complex Plant Matrix: Plant extracts are rich in interfering compounds such as phenolics, lipids, and polysaccharides that can co-extract and cause ion suppression in mass spectrometry or co-elution in chromatography.[1]
-
Enzymatic Degradation: Endogenous plant enzymes, like thioesterases, can rapidly degrade this compound upon cell lysis.
Q2: Which analytical technique is most suitable for quantifying this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound.[4] This technique offers the high sensitivity and selectivity required to detect low-abundance analytes in complex biological matrices. High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the required sensitivity and is more prone to interferences.[5][6]
Q3: How can I obtain a standard for this compound for calibration?
A3: Since a commercial standard is often unavailable, this compound is typically synthesized in vitro using an enzymatic reaction.[2][3] This involves incubating trans-ferulic acid with Coenzyme A (CoA) and ATP in the presence of a feruloyl-CoA synthetase (FCS) or a 4-coumarate:CoA ligase (4CL) enzyme.[2][7] The product can be purified, and its concentration determined spectrophotometrically.
Q4: What is the expected UV absorbance maximum for this compound?
A4: The formation of this compound can be monitored by the increase in absorbance at approximately 345 nm.[6][7] This wavelength is characteristic of the feruloyl-thioester bond.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | 1. Degradation during extraction: The thioester bond is labile. 2. Inefficient extraction: The analyte is not being effectively released from the tissue. 3. Enzymatic activity: Endogenous thioesterases are degrading the analyte. 4. Low endogenous levels: The concentration in the tissue is below the detection limit. | 1. Work quickly and on ice. Use acidic extraction buffers (e.g., with formic acid) to improve stability.[8] Consider immediate quenching of metabolic activity with liquid nitrogen. 2. Optimize homogenization. Use a fine powder of freeze-dried tissue. Test different extraction solvents (e.g., methanol/water mixtures, acetonitrile).[9] 3. Inactivate enzymes immediately. Flash-freeze tissue in liquid nitrogen. Use extraction buffers containing enzyme inhibitors. 4. Increase sample amount. Concentrate the extract before analysis (e.g., by solid-phase extraction or solvent evaporation). |
| Poor Peak Shape in Chromatography | 1. Matrix effects: Co-eluting compounds are interfering with the chromatography. 2. Inappropriate column chemistry: The stationary phase is not providing good retention or selectivity. 3. Mobile phase issues: The pH or solvent composition is not optimal. | 1. Improve sample cleanup. Use solid-phase extraction (SPE) to remove interfering compounds.[4] 2. Use a C18 reversed-phase column. This is the most common choice for CoA esters. Experiment with different column brands and specifications. 3. Optimize the mobile phase. Use a gradient elution with an acidic modifier (e.g., 0.1% formic acid) in both water and organic solvent (acetonitrile or methanol). |
| High Variability Between Replicates | 1. Inconsistent extraction: The extraction procedure is not standardized. 2. Analyte instability: Degradation is occurring inconsistently between samples. 3. Injection volume inconsistency: The autosampler is not performing optimally. | 1. Standardize all steps. Ensure consistent timing, temperatures, and volumes for all samples. Use an internal standard to correct for extraction variability. 2. Re-evaluate extraction conditions. Ensure rapid enzyme inactivation and maintain cold temperatures throughout. Analyze samples as quickly as possible after extraction. 3. Perform system maintenance. Check the autosampler for leaks and ensure proper calibration. Use a well-dissolved sample to avoid clogging.[8] |
| Difficulty Confirming Peak Identity | 1. Lack of a true standard. 2. Isomeric interference: Other isomers may be present. | 1. Perform enzymatic synthesis of this compound to get a retention time and fragmentation pattern for comparison.[2][3] 2. Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition. Perform MS/MS fragmentation and compare the product ions to those from your synthesized standard or published spectra. |
Experimental Protocols & Data
Protocol 1: Enzymatic Synthesis of this compound Standard
This protocol describes a method for the in vitro synthesis of this compound to be used as an analytical standard. The method is adapted from procedures used for assaying feruloyl-CoA synthetase activity.[2][7]
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Magnesium chloride (MgCl₂)
-
ATP (Adenosine triphosphate)
-
Coenzyme A (CoASH)
-
trans-Ferulic acid
-
Feruloyl-CoA Synthetase (FCS) or 4-Coumarate:CoA Ligase (4CL), purified recombinant enzyme
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube or cuvette. For a 1 mL reaction, combine:
-
100 µL of 1 M Potassium phosphate buffer (pH 7.0)
-
2.5 µL of 1 M MgCl₂
-
70 µL of 10 mM trans-ferulic acid (in DMSO or methanol)
-
40 µL of 10 mM CoASH (in water)
-
Appropriate amount of purified enzyme (e.g., 1-5 µg)
-
Add nuclease-free water to a final volume of 980 µL.
-
-
Initiate the reaction by adding 20 µL of 100 mM ATP.
-
Incubate at 30°C. Monitor the reaction progress by measuring the absorbance at 345 nm. The reaction is typically complete within 1-2 hours.
-
Stop the reaction by adding a small amount of acid (e.g., formic acid) or by heat inactivation.
-
The product can be used directly for LC-MS analysis or purified using SPE for concentration determination.
Table 1: Spectrophotometric Data for Enzymatic Synthesis
| Parameter | Value | Reference |
| Wavelength (λmax) | 345 nm | [6][7] |
| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ | [6][7] |
| Typical Reaction Time | 60 - 120 minutes | [2][3] |
| Optimal pH | 7.0 - 7.5 | [2][6] |
Protocol 2: Extraction of this compound from Plant Tissue for LC-MS Analysis
This protocol provides a general workflow for extracting CoA esters from plant tissue. Optimization will be required for specific plant species and tissues.
Materials:
-
Plant tissue, flash-frozen in liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) or a methanol/water/formic acid mixture.
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Grind ~100 mg of frozen plant tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.
-
Transfer the frozen powder to a pre-weighed 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold extraction buffer. Vortex vigorously for 1 minute to mix.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is the crude extract.
-
For sample cleanup (optional but recommended), pass the crude extract through a pre-conditioned C18 SPE cartridge. Wash with a low-organic solvent to remove polar impurities, then elute the CoA esters with a higher concentration of organic solvent (e.g., 80% methanol).
-
Dry the eluate under a stream of nitrogen gas or in a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Centrifuge to pellet any insoluble material and transfer the supernatant to an LC vial for analysis.
Visualizations
Metabolic Pathway
The following diagram illustrates the CoA-dependent, non-β-oxidative pathway for the conversion of ferulic acid to vanillin, a key biotransformation route in some microorganisms.[10]
Caption: CoA-dependent pathway of ferulic acid conversion to vanillin.
Experimental Workflow
This diagram outlines the general workflow for the quantification of this compound from plant extracts using LC-MS/MS.
Caption: General workflow for this compound quantification.
References
- 1. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Arabidopsis Feruloyl-Coenzyme A Transferase Required for Suberin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Two Streptomyces Enzymes That Convert Ferulic Acid to Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
- 10. academic.oup.com [academic.oup.com]
strategies to prevent degradation of feruloyl-CoA thioester bond
Welcome to the technical support center for researchers, scientists, and drug development professionals working with feruloyl-CoA. This resource provides essential information to help you prevent the degradation of the feruloyl-CoA thioester bond during your experiments, ensuring the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What makes the feruloyl-CoA thioester bond susceptible to degradation?
A1: The thioester bond in feruloyl-CoA is more reactive than a typical ester bond due to poorer resonance stabilization between the carbonyl group and the sulfur atom. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, primarily from water (hydrolysis) or other nucleophiles present in solution.[1] This inherent reactivity is crucial for its biological function but also poses a challenge for in vitro handling and storage.
Q2: What are the main factors that influence the rate of feruloyl-CoA degradation?
A2: The primary factors affecting the stability of the feruloyl-CoA thioester bond are:
-
pH: The rate of hydrolysis is significantly pH-dependent. Thioesters are more stable in acidic conditions and become increasingly labile at neutral and alkaline pH.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing feruloyl-CoA at low temperatures is crucial for minimizing degradation.
-
Presence of Nucleophiles: Compounds with nucleophilic groups, such as primary and secondary amines (e.g., Tris buffer) or free thiols, can react with the thioester bond, leading to its cleavage.
-
Enzymatic Activity: Contamination with thioesterases, which are enzymes that specifically hydrolyze thioester bonds, will rapidly degrade feruloyl-CoA.
Q3: What is the expected shelf-life of a feruloyl-CoA solution?
A3: The shelf-life of a feruloyl-CoA solution is highly dependent on the storage conditions. While specific quantitative data for feruloyl-CoA is limited, studies on similar thioester compounds can provide an estimate. For instance, the half-life for the hydrolysis of S-methyl thioacetate (B1230152) at pH 7 and 23°C is 155 days. However, the stability of feruloyl-CoA may differ. For long-term storage, it is recommended to store it as a lyophilized powder or in a cryoprotectant at -80°C to maximize its stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of feruloyl-CoA activity or concentration in solution over a short period. | 1. Hydrolysis due to inappropriate pH or temperature. 2. Presence of nucleophiles in the buffer. 3. Contamination with thioesterases. | 1. Prepare and store feruloyl-CoA solutions in an acidic buffer (pH < 6.0) and keep on ice or at 4°C during experiments. For long-term storage, use -80°C. 2. Avoid buffers with primary or secondary amine groups like Tris. Use buffers such as phosphate (B84403) or MES. 3. Use sterile, nuclease-free water and reagents. Ensure all equipment is thoroughly cleaned to prevent enzymatic contamination. |
| Inconsistent results in enzymatic assays using feruloyl-CoA. | 1. Variable degradation of feruloyl-CoA stock solution between experiments. 2. Repeated freeze-thaw cycles of the stock solution. | 1. Prepare fresh feruloyl-CoA solutions for each experiment or use aliquots from a properly stored stock. Always quantify the concentration of feruloyl-CoA before use. 2. Aliquot the feruloyl-CoA stock solution into single-use volumes to avoid repeated freezing and thawing. |
| Precipitation of feruloyl-CoA upon thawing. | 1. Concentration of feruloyl-CoA is too high. 2. Formation of insoluble degradation products. | 1. Prepare stock solutions at a moderate concentration. If a high concentration is needed, consider the solubility limits and the composition of the storage buffer. 2. Centrifuge the solution to remove any precipitate before use and re-quantify the concentration of the soluble feruloyl-CoA. |
Quantitative Data on Thioester Stability
| Compound | Condition | Rate Constant (k) | Half-life (t½) |
| Ubc9∼SUMO-1 thioester | Phosphate buffer | 5.33 ± 2.8 x 10⁻⁵ s⁻¹ | ~3.6 hours |
| S-methyl thioacetate | pH 7, 23°C | 3.6 x 10⁻⁸ s⁻¹ | 155 days |
Data extrapolated from studies on model thioester compounds and may not be directly representative of feruloyl-CoA stability.
Experimental Protocols
Protocol 1: Preparation and Storage of Feruloyl-CoA Solutions
Objective: To prepare a feruloyl-CoA solution with maximal stability for use in downstream experiments.
Materials:
-
Feruloyl-CoA (lyophilized powder)
-
Sterile, nuclease-free water
-
Acidic buffer (e.g., 50 mM Sodium Phosphate, pH 6.0)
-
Cryoprotectant (e.g., sterile glycerol)
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Equilibrate the lyophilized feruloyl-CoA to room temperature before opening to prevent condensation.
-
Reconstitute the feruloyl-CoA powder in the acidic buffer to the desired stock concentration (e.g., 10 mM). Gently vortex to dissolve.
-
For short-term storage (up to 1 week): Store the solution at -20°C.
-
For long-term storage:
-
Option A (Cryoprotection): Add sterile glycerol (B35011) to the stock solution to a final concentration of 10-20% (v/v). Aliquot into single-use volumes in low-binding tubes and store at -80°C.
-
Option B (Lyophilization): If you have access to a lyophilizer, you can re-lyophilize the reconstituted feruloyl-CoA in the acidic buffer. Store the lyophilized powder at -80°C.
-
-
When ready to use, thaw the frozen aliquot on ice. Avoid repeated freeze-thaw cycles.
Protocol 2: Quantification of Feruloyl-CoA Concentration and Integrity by HPLC
Objective: To determine the concentration and assess the purity of a feruloyl-CoA solution.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Feruloyl-CoA standard of known concentration
Procedure:
-
Sample Preparation: Dilute the feruloyl-CoA solution to be tested in Mobile Phase A to a concentration within the linear range of the detector.
-
HPLC Method:
-
Set the flow rate to 1.0 mL/min.
-
Set the detection wavelength to 346 nm (the absorbance maximum for the thioester bond).
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Equilibrate the column with 5% Mobile Phase B for 5 minutes before the next injection.
-
-
Analysis:
-
Inject the feruloyl-CoA standard to determine its retention time.
-
Inject the feruloyl-CoA sample.
-
Integrate the area of the feruloyl-CoA peak in the sample chromatogram.
-
Calculate the concentration of feruloyl-CoA in the sample by comparing its peak area to that of the standard.
-
Assess the purity by observing the presence of other peaks in the chromatogram, which may correspond to degradation products like ferulic acid and coenzyme A.
-
Visualizations
Caption: Non-enzymatic degradation pathway of feruloyl-CoA.
References
Technical Support Center: Enhancing the Stability of Trans-Feruloyl-CoA for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling trans-feruloyl-CoA in in vitro studies. Due to its inherent instability, proper synthesis, storage, and troubleshooting are critical for obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a thioester molecule that serves as an important intermediate in various metabolic pathways, including the biosynthesis of lignin (B12514952) and other phenylpropanoids.[1][2] The thioester bond in acyl-CoA molecules is energy-rich and susceptible to hydrolysis, making these molecules inherently unstable in aqueous solutions.[1] This instability can lead to degradation of the compound during storage and experimentation, resulting in inaccurate quantification and unreliable assay results.
Q2: How is this compound typically synthesized for in vitro studies?
For laboratory use, this compound is commonly synthesized enzymatically. This method offers high specificity and avoids the harsh conditions of chemical synthesis. The synthesis is typically catalyzed by a this compound synthase (FCS) or a 4-coumarate-CoA ligase (4CL) enzyme, which ligates trans-ferulic acid to Coenzyme A (CoA) in the presence of ATP and magnesium ions.[3][4][5][6]
Q3: What are the optimal storage conditions for this compound?
While specific quantitative stability data for this compound is limited in the literature, general principles for storing acyl-CoA compounds should be followed to minimize degradation.[7] It is recommended to:
-
Store at low temperatures: For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[7] For short-term storage, -20°C is acceptable.
-
Maintain a slightly acidic pH: Thioester hydrolysis is generally catalyzed by both acid and base, but the rate is often slower at a slightly acidic pH. A storage buffer with a pH between 4.0 and 6.0 is recommended.
-
Aliquot to avoid freeze-thaw cycles: Repeated freezing and thawing can accelerate degradation.[7] It is best to store this compound in single-use aliquots.
-
Use appropriate solvents: For stock solutions, a mixture of water and an organic solvent like dimethylsulfoxide (DMSO) can be used, though fresh aqueous solutions are often preferred for enzymatic assays to ensure reliability.[8]
Q4: What factors can lead to the degradation of this compound during an experiment?
Several factors can contribute to the degradation of this compound in an in vitro setting:
-
pH of the reaction buffer: Alkaline conditions (pH > 7.5) can significantly increase the rate of thioester hydrolysis.
-
Presence of nucleophiles: Certain buffer components or additives that are nucleophilic can react with and cleave the thioester bond. For example, thiol-containing reagents like dithiothreitol (B142953) (DTT) at high concentrations can participate in thioester exchange.[9]
-
Contaminating enzymes: Crude enzyme preparations may contain thioesterases that can hydrolyze this compound.[10]
-
Oxidation: The phenolic group of the feruloyl moiety can be susceptible to oxidation, especially in the presence of metal ions and oxygen.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments involving this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no product formation in an enzymatic assay | 1. Degradation of this compound stock: The substrate may have degraded during storage. 2. Suboptimal assay conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. 3. Enzyme inhibition: Components in the reaction mixture may be inhibiting the enzyme. 4. Incorrect substrate concentration: The concentration of the this compound solution may be lower than calculated due to degradation. | 1. Verify substrate integrity: Analyze the this compound stock by HPLC to check for degradation products. Prepare fresh substrate if necessary.[11] 2. Optimize assay conditions: Test a range of pH values and temperatures to find the optimum for your enzyme. Ensure the buffer components are non-inhibitory.[12] 3. Identify potential inhibitors: Review all components of the reaction mixture. Some common interfering substances in enzymatic assays include EDTA (>0.5 mM), sodium azide (B81097) (>0.2%), and detergents like SDS, NP-40, and Tween-20 (>1%).[13] 4. Re-quantify substrate: Use a spectrophotometer and the known extinction coefficient of this compound to accurately determine its concentration before use. |
| High background signal or non-specific product formation | 1. Contaminated this compound: The substrate preparation may contain impurities from the synthesis reaction. 2. Spontaneous hydrolysis: The substrate may be hydrolyzing non-enzymatically during the assay. 3. Side reactions: The substrate may be undergoing other reactions in the assay mixture. | 1. Purify the substrate: Use HPLC to purify the this compound to remove unreacted starting materials and byproducts.[10] 2. Run a no-enzyme control: Incubate the reaction mixture without the enzyme to measure the rate of spontaneous hydrolysis. Subtract this background rate from the enzymatic rate. 3. Analyze reaction products: Use techniques like HPLC or LC-MS to identify all products formed in the reaction to understand any side reactions that may be occurring.[1][3] |
| Inconsistent results between experiments | 1. Variability in this compound quality: Different batches of synthesized substrate may have varying purity or have degraded differently over time. 2. Pipetting errors: Inaccurate pipetting of viscous solutions or small volumes can lead to variability. 3. Freeze-thaw cycles: Repeatedly freezing and thawing the substrate stock can cause progressive degradation.[7] | 1. Standardize substrate preparation: Use a consistent, validated protocol for the synthesis and purification of this compound. Quantify each new batch carefully. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated, and use tips appropriate for the volumes being dispensed.[13] 3. Aliquot substrate: Store this compound in single-use aliquots to avoid freeze-thaw cycles.[7] |
Experimental Protocols
Enzymatic Synthesis and Purification of this compound
This protocol is adapted from established methods for the enzymatic synthesis of hydroxycinnamoyl-CoA thioesters.[10][14]
Materials:
-
trans-Ferulic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.0-7.5)
-
Purified this compound synthase (FCS) or 4-coumarate-CoA ligase (4CL)
-
Reverse-phase HPLC system
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
Incubation: Incubate the reaction mixture at 30°C. The reaction progress can be monitored by observing the increase in absorbance at 345 nm, which is characteristic of feruloyl-CoA formation.[3]
-
Reaction Termination: Stop the reaction by adding a small amount of acid (e.g., phosphoric acid or formic acid) to lower the pH.
-
Purification: Purify the this compound from the reaction mixture using reverse-phase HPLC. A common method involves a phosphoric acid-acetonitrile gradient.[10]
-
Quantification and Storage: Pool the fractions containing pure this compound, lyophilize, and store at -80°C in single-use aliquots. Determine the concentration spectrophotometrically using the molar extinction coefficient.
Quantitative Data Summary
Table 1: Optimal Conditions for Feruloyl-CoA Synthetase (FCS) Activity
| Parameter | Optimal Value | Source |
| Temperature | 30°C - 37°C | [15] |
| pH | 7.0 - 8.5 | [8][13][15] |
Note: While these conditions are optimal for the synthesis of this compound, they may not be optimal for its stability. The optimal pH for FCS activity is slightly alkaline, a condition that can promote thioester hydrolysis.
Visualizations
Caption: Workflow for the enzymatic synthesis, purification, and storage of this compound.
Caption: Logical workflow for troubleshooting in vitro assays using this compound.
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enzyme-database.org [enzyme-database.org]
- 5. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]
- 6. EC 6.2.1.34 [iubmb.qmul.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
optimization of fermentation conditions for microbial trans-feruloyl-CoA production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for microbial trans-feruloyl-CoA production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work.
| Question ID | Question | Possible Causes | Troubleshooting Suggestions |
| T-01 | Why is the yield of this compound low or undetectable? | 1. Inefficient expression of feruloyl-CoA synthetase (FCS).2. Low specific activity of the expressed FCS enzyme.3. Limited availability of precursors (ferulic acid) or cofactors (ATP, Coenzyme A).4. Degradation of this compound by host enzymes.5. Suboptimal fermentation conditions (pH, temperature, aeration).6. Genetic instability of the recombinant strain. | 1. Optimize codon usage of the fcs gene for the expression host. Use a stronger promoter or a higher copy number plasmid.[1][2] Consider a different expression host (e.g., E. coli JM109 has been shown to be more suitable than BL21(DE3) for some pathways).[2]2. Ensure optimal pH and temperature for FCS activity (typically around pH 7.0-9.0 and 30-37°C).[3][4][5] Add Mg²⁺ ions, as they are required for FCS activity.[4][6]3. Increase the concentration of ferulic acid in the medium. Supplement the medium with ATP and Coenzyme A precursors, such as pantothenate.4. Investigate potential competing pathways in the host organism and consider gene knockouts to redirect metabolic flux.[7]5. Systematically optimize fermentation parameters such as pH, temperature, and dissolved oxygen levels.[8]6. Consider chromosomal integration of the expression cassette for improved stability over plasmid-based systems.[1] |
| T-02 | The FCS enzyme is expressed, but it is insoluble (inclusion bodies). | 1. High induction temperature and/or high inducer concentration leading to rapid, improper protein folding.2. The protein is toxic to the host cell at high concentrations.3. Lack of appropriate chaperones for proper folding. | 1. Lower the induction temperature (e.g., to 16-25°C) and reduce the inducer (e.g., IPTG) concentration.[9] This slows down protein synthesis, allowing more time for correct folding.[10]2. Use a lower copy number plasmid or a weaker, tightly regulated promoter.[1][10]3. Co-express molecular chaperones (e.g., GroEL/ES) to assist in proper protein folding.[10] |
| T-03 | Ferulic acid is consumed, but this compound does not accumulate. | 1. The product, this compound, is being rapidly converted to downstream products (e.g., vanillin) by other enzymes.2. Hydrolysis of this compound back to ferulic acid by thioesterases present in the host.[11] | 1. If the goal is to accumulate this compound, ensure that downstream pathway enzymes (like enoyl-CoA hydratase/lyase) are not present or are inactive.[12]2. Identify and knock out host genes encoding thioesterases that may act on this compound. |
| T-04 | Significant accumulation of intermediate metabolites (e.g., caffeic acid) is observed. | 1. A bottleneck exists at a specific enzymatic step in the upstream pathway leading to ferulic acid.2. The activity of the enzyme responsible for the subsequent conversion (e.g., caffeic acid O-methyltransferase) is the rate-limiting step.[7] | 1. Overexpress the enzyme responsible for converting the accumulated intermediate.2. Engineer the rate-limiting enzyme for higher catalytic efficiency or substrate specificity.[7][13] Ensure the availability of necessary cofactors for this specific enzymatic step (e.g., S-adenosyl-L-methionine for methylation).[2] |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| F-01 | What are the optimal pH and temperature for feruloyl-CoA synthetase (FCS) activity? | The optimal conditions for FCS activity can vary depending on the source of the enzyme. However, for many characterized prokaryotic FCS enzymes, the optimal pH is in the range of 7.0 to 9.0, and the optimal temperature is typically between 30°C and 37°C.[3][4][5] It is crucial to determine these parameters empirically for the specific enzyme being used. |
| F-02 | Which microbial host is best for this compound production? | Escherichia coli is a commonly used and well-characterized host for heterologous expression of the necessary enzymes.[1][14] Strains like E. coli JM109 have sometimes shown better performance than BL21(DE3) for producing ferulic acid, a precursor.[2] The choice of host can significantly impact protein expression and metabolic flux, so it may be necessary to screen different strains. |
| F-03 | How can I improve the intracellular availability of cofactors like ATP and Coenzyme A? | To improve ATP availability, ensure the fermentation is run under conditions that favor high metabolic activity, such as maintaining adequate aeration. For Coenzyme A, supplementing the culture medium with its precursor, pantothenate (vitamin B5), can be beneficial. |
| F-04 | Are there any known inhibitors or essential activators for FCS? | FCS enzymes require Mg²⁺ ions as a cofactor for activity.[4][6] Divalent cations like Cu²⁺, Ca²⁺, and Fe²⁺ can be inhibitory.[4] The product, this compound, can also cause feedback inhibition in some systems. |
| F-05 | How can I accurately quantify the concentration of this compound in my culture? | This compound can be quantified spectrophotometrically by measuring the absorbance at 345 nm, as the formation of the thioester bond results in a characteristic absorbance peak.[3][15][16] The molar extinction coefficient for this compound at 345 nm is approximately 1.9 x 10⁴ M⁻¹cm⁻¹.[3][15] High-Performance Liquid Chromatography (HPLC) can also be used for more precise quantification and to separate it from other compounds in the culture broth.[11][16] |
Data Presentation
Table 1: Optimized Fermentation Parameters for Recombinant Protein Production in E. coli
| Parameter | Optimized Value/Range | Reference |
| Host Strain | E. coli JM109(DE3) | [2] |
| Culture Medium | Luria-Bertani (LB) or Terrific Broth (TB) | [8] |
| Induction Temperature | 15 - 30°C | [5][9] |
| Post-induction Period | 12 - 32 hours | [8] |
| Inducer (IPTG) | 0.1 - 0.5 mM | [9] |
| pH | 5.5 - 7.0 | [8] |
| Shaker Speed | 200 - 250 rpm | [8] |
Table 2: Kinetic Parameters of Feruloyl-CoA Synthetases (FCS) from Different Microorganisms
| Enzyme Source | Optimal pH | Optimal Temp. (°C) | Km (mM) for Ferulic Acid | Vmax (U/mg) | Reference |
| Streptomyces sp. V-1 | 7.0 | 30 | 0.35 | 78.2 | [5] |
| Soil Metagenome (FCS1) | 9.0 | 37 | 0.12 | 36.8 | [3] |
Experimental Protocols
Protocol 1: Heterologous Expression of Feruloyl-CoA Synthetase (FCS) in E. coli
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3) or JM109(DE3)) with the plasmid containing the codon-optimized fcs gene. Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.[17]
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).
-
Main Culture: Inoculate a larger volume of LB or TB medium (e.g., 1 L) with the starter culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with vigorous shaking.
-
Induction: Monitor the OD₆₀₀. When it reaches 0.6-0.8, lower the temperature to a pre-determined optimal level (e.g., 20°C) and add IPTG to a final concentration of 0.1-0.5 mM to induce protein expression.[18]
-
Harvesting: Continue to incubate for 16-20 hours post-induction. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C). The cell pellet can be stored at -80°C or used immediately.[18]
Protocol 2: Feruloyl-CoA Synthetase (FCS) Activity Assay
This spectrophotometric assay measures the formation of this compound by monitoring the increase in absorbance at 345 nm.[3][16]
-
Cell Lysis: Resuspend the cell pellet from Protocol 1 in a lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0). Lyse the cells using sonication or a French press. Centrifuge to pellet cell debris and collect the supernatant (crude cell extract).
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette. A typical 1 mL reaction mixture contains:
-
Assay Measurement: Start the reaction by adding ATP. Immediately place the cuvette in a spectrophotometer and measure the initial rate of increase in absorbance at 345 nm at 30°C.[16]
-
Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of this compound (ε₃₄₅ = 1.9 x 10⁴ M⁻¹cm⁻¹). One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the assay conditions.
Visualizations
Caption: Biosynthetic pathway for this compound from ferulic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferulic acid production by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Characterization of Two Streptomyces Enzymes That Convert Ferulic Acid to Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. de.creative-enzymes.com [de.creative-enzymes.com]
- 7. Engineering Caffeic Acid O‐Methyltransferase for Efficient De Novo Ferulic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of fermentation conditions for the production of recombinant feruloyl esterase from Burkholderia pyrrocinia B1213 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for optimization of heterologous protein expression in E. coli: Roadblocks and reinforcements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetic Engineering Approaches for the Microbial Production of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ferulic acid production in Escherichia coli by engineering caffeic acid O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microbial Production of Biovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heterologous protein expression in E. coli [protocols.io]
- 18. benchchem.com [benchchem.com]
resolving co-elution issues in HPLC analysis of feruloyl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-elution issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of feruloyl-CoA.
Troubleshooting Guide
This section offers step-by-step solutions to common co-elution problems in a question-and-answer format.
Q1: My chromatogram shows co-eluting peaks for feruloyl-CoA and an unknown impurity. What are the initial steps to improve separation?
A1: When facing co-elution, start by making systematic adjustments to your existing method. The goal is to alter the selectivity of your chromatographic system. Here’s a recommended approach:
-
Gradient Modification: This is often the most effective initial step. If you are using a gradient elution, try decreasing the slope of the gradient in the region where feruloyl-CoA elutes.[1][2] This provides more time for the separation to occur. For instance, if the co-eluting peaks appear when the organic solvent concentration is between 30-40%, flatten the gradient in this range.
-
Mobile Phase Composition:
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol (B129727), or vice-versa.[2][3] These solvents exhibit different selectivities for phenolic compounds and can alter the elution order.
-
Adjust pH: Feruloyl-CoA is an acidic compound. Lowering the pH of the aqueous mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress its ionization.[1][4] This typically leads to better retention on a reverse-phase column and can improve peak shape, which may in itself resolve minor co-elution.[1]
-
-
System Suitability Check: Before making significant changes, ensure your system is performing correctly. Look for signs of peak tailing or fronting, which can be mistaken for co-elution.[5] These issues might stem from a contaminated guard column, a column void, or an injection solvent that is too strong.[6]
Q2: I have optimized the mobile phase and gradient, but the co-elution persists. What are the next steps?
A2: If mobile phase optimization is insufficient, you may need to consider more significant changes to the method, focusing on the stationary phase and temperature.
-
Change Column Chemistry: The standard C18 column may not provide sufficient selectivity. Consider a stationary phase with a different retention mechanism.[1]
-
Phenyl-Hexyl or Biphenyl Phases: These columns offer alternative selectivity for aromatic compounds like feruloyl-CoA due to π-π interactions.[1][7] This can be highly effective in resolving compounds that are structurally similar.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If your compound is highly polar and shows little retention on a C18 column, a HILIC column could be a viable alternative.[8][9]
-
-
Optimize Column Temperature: Altering the column temperature can change the selectivity of the separation.[1][3] Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter run times. However, it can also change the elution order. Experiment with a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition.[1]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve the resolution between closely eluting peaks, although this will increase the analysis time.[2]
Q3: How can I confirm if I am dealing with co-elution or just a distorted peak?
A3: Differentiating between true co-elution and poor peak shape is crucial for effective troubleshooting.[5]
-
Visual Inspection: Look for subtle signs of co-elution, such as a "shoulder" on the peak or a slight asymmetry that is not typical tailing.[5]
-
Use a Diode Array Detector (DAD): A DAD or PDA detector is invaluable for assessing peak purity.[5] By comparing the UV-Vis spectra across the peak (from the upslope to the downslope), you can determine if it consists of a single component. If the spectra are identical, the peak is likely pure. If they differ, it indicates the presence of a co-eluting compound.[5]
-
Mass Spectrometry (MS): If your HPLC is coupled to a mass spectrometer, you can analyze the mass spectra across the peak. A shift in the mass profile is a clear indicator of co-elution.[5]
Frequently Asked Questions (FAQs)
What is a good starting point for an HPLC method for feruloyl-CoA analysis?
A typical starting point for the analysis of feruloyl-CoA, based on methods for similar phenolic compounds, would be a reverse-phase C18 column.[10][11]
| Parameter | Recommended Starting Condition |
| Column | C18, 250 x 4.6 mm, 5 µm particle size[10][11] |
| Mobile Phase A | Water with 0.1% Formic Acid or 1% Acetic Acid[10][11][12] |
| Mobile Phase B | Acetonitrile or Methanol[13] |
| Gradient | A linear gradient from a low percentage of B (e.g., 5-10%) to a high percentage (e.g., 90-95%) over 20-30 minutes.[1][10] |
| Flow Rate | 1.0 mL/min[4][10] |
| Column Temperature | 30°C[1] |
| Detection | UV at approximately 320 nm[1][4][14] |
How does mobile phase pH affect the retention of feruloyl-CoA?
Feruloyl-CoA is an acidic molecule. In reverse-phase HPLC, running the mobile phase at a pH below the pKa of the analyte suppresses its ionization.[1] An un-ionized (neutral) molecule is less polar and will interact more strongly with the non-polar C18 stationary phase, leading to increased retention and often a more symmetrical peak shape. A mobile phase pH of around 3.0 is commonly used for phenolic acids.[4]
When should I switch from a C18 column to a different stationary phase?
You should consider switching from a C18 column when you have exhausted mobile phase and gradient optimization options and still have poor resolution. A C18 column separates primarily based on hydrophobicity. If your co-eluting impurity has a similar hydrophobicity to feruloyl-CoA, a C18 column may not be able to resolve them. In such cases, a column with a different selectivity, such as a Phenyl or Biphenyl phase that offers π-π interactions, is a logical next step.[1][7]
Can my sample preparation method contribute to co-elution?
Yes, absolutely. If your feruloyl-CoA is in a complex matrix, such as a plant extract, other compounds can interfere with the analysis.[13] Inadequate sample cleanup can lead to the injection of many compounds, increasing the likelihood of co-elution. If you suspect matrix effects, consider incorporating a solid-phase extraction (SPE) step to clean up your sample before injection.[15]
Experimental Protocols
Protocol 1: Systematic HPLC Method Development for Resolving Co-eluting Peaks
This protocol provides a structured approach to optimize an HPLC method to resolve co-eluting compounds.
-
Initial Scouting Gradient:
-
Objective: To determine the approximate elution time and organic solvent concentration required to elute feruloyl-CoA.
-
Procedure: Run a fast, broad linear gradient (e.g., 5% to 95% Mobile Phase B in 15-20 minutes) using your initial column and mobile phase choice.[2]
-
Analysis: Note the retention time of the co-eluting peaks and the corresponding %B.
-
-
Focused Gradient Optimization:
-
Objective: To improve resolution in the specific region where the compounds of interest elute.
-
Procedure: Design a new gradient based on the scouting run.
-
Start with a shallow gradient slope around the elution point of your compounds. For example, if the peaks eluted at 40% B, you might run a gradient segment from 35% to 45% B over 15 minutes.[2]
-
Run several iterations, making small changes to the gradient slope and duration to achieve baseline separation (Resolution > 1.5).[2]
-
-
-
Mobile Phase and Column Screening (if necessary):
-
Objective: To find a different selectivity if gradient optimization fails.
-
Procedure:
-
Repeat steps 1 and 2 with methanol as the organic modifier instead of acetonitrile.
-
If resolution is still inadequate, repeat steps 1 and 2 using a column with a different stationary phase (e.g., a Phenyl-Hexyl column).
-
-
Visualizations
Troubleshooting Workflow for Co-elution
Caption: A workflow diagram for troubleshooting poor peak resolution in HPLC.
Logical Relationships of HPLC Parameters for Peak Resolution
Caption: Relationship between HPLC parameters and chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. japsonline.com [japsonline.com]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. ftb.com.hr [ftb.com.hr]
- 14. scispace.com [scispace.com]
- 15. lcms.cz [lcms.cz]
Technical Support Center: Analysis of trans-Feruloyl-CoA by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of trans-feruloyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to matrix effects in the analysis of this and other hydroxycinnamate-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2][3] When analyzing complex biological samples like plant extracts or microbial cultures, matrix effects are a significant challenge.
Q2: What are the common sources of matrix effects in the analysis of acyl-CoAs?
A: Common sources of matrix effects in the analysis of acyl-CoAs, including this compound, are salts, phospholipids (B1166683) from cell membranes, and other small molecules present in the biological matrix.[1] The choice of sample preparation technique can also introduce interfering compounds. For instance, protein precipitation is a quick but less selective method that may leave many matrix components in the final extract.[3]
Q3: How can I assess the presence and magnitude of matrix effects in my this compound analysis?
A: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[1] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent. The ratio of these responses, known as the matrix factor, indicates the extent of ion suppression or enhancement. A matrix factor of less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.
Q4: Is a stable isotope-labeled internal standard for this compound commercially available?
Q5: Without a stable isotope-labeled internal standard, how can I correct for matrix effects?
A: In the absence of a dedicated SIL internal standard, several strategies can be employed:
-
Use of a structural analog: A closely related acyl-CoA that is not endogenously present in the sample can be used as a surrogate internal standard. For short-chain acyl-CoA analysis, crotonoyl-CoA has been used for this purpose.[5]
-
Matrix-matched calibration curves: Preparing calibration standards in a blank matrix that closely mimics the study samples can help to compensate for consistent matrix effects.
-
Standard addition: This involves adding known amounts of the analyte to aliquots of the sample. While accurate, this method is labor-intensive and not suitable for high-throughput analysis.
-
Thorough sample cleanup: Optimizing the sample preparation to remove as much of the interfering matrix as possible is crucial.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in quantitative results.
This is a classic symptom of uncorrected matrix effects. The following workflow can help diagnose and mitigate the issue.
Caption: Troubleshooting workflow for addressing poor reproducibility in this compound analysis.
Issue 2: Low recovery of this compound during sample preparation.
Low recovery can be due to inefficient extraction or degradation of the analyte.
-
Extraction Solvent: Ensure the extraction solvent is appropriate for the polarity of this compound. Acidified organic solvents are often used for acyl-CoAs.
-
Sample Lysis: For cellular or tissue samples, ensure complete cell lysis to release the analyte.
-
Solid-Phase Extraction (SPE): If using SPE, ensure the sorbent chemistry is appropriate and that the elution solvent is strong enough to elute this compound.
-
Analyte Stability: Acyl-CoAs can be unstable. Keep samples on ice or at 4°C during processing and avoid prolonged exposure to basic pH.
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoAs from Biological Matrices
This protocol is a general guideline for the extraction of acyl-CoAs and should be optimized for your specific matrix.
-
Homogenization: Homogenize the tissue or cell pellet in a cold extraction solution. A common solution is 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) sulfosalicylic acid (SSA).[5]
-
Protein Precipitation: Vortex the homogenate and incubate on ice for 10-15 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE) Cleanup (Recommended):
-
Condition a reversed-phase SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar interferences.
-
Elute the acyl-CoAs with an appropriate organic solvent, such as methanol or acetonitrile.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis of Acyl-CoAs
This is a starting point for developing a chromatographic method for this compound.
-
Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is a common choice.
-
Mobile Phase A: Water with an additive such as 5-10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 2-5%) and ramp up to a high percentage (e.g., 95%) to elute the more hydrophobic compounds.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor the appropriate precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.
Quantitative Data Summary
The following table summarizes recovery data for different acyl-CoAs using various extraction methods. While specific data for this compound is limited in the literature, these values for similar molecules provide a useful reference.
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Malonyl-CoA | Liver | 10% TCA followed by SPE | 28.8 ± 0.9 | [3] |
| Malonyl-CoA | Heart | 10% TCA followed by SPE | 48.5 ± 1.8 | [3] |
| Malonyl-CoA | Skeletal Muscle | 10% TCA followed by SPE | 44.7 ± 4.4 | [3] |
| Various Acyl-CoAs | Cells | 2.5% SSA | Higher than TCA with SPE | [5][6] |
Visualized Workflows
General Workflow for Addressing Matrix Effects
This diagram outlines a systematic approach to developing a robust LC-MS/MS method for this compound in the presence of matrix effects.
Caption: A systematic workflow for developing and validating an LC-MS/MS method for this compound.
References
- 1. Synthesis of Site-Specifically 13C Labeled Linoleic Acids [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of [13C]- and [14C]-labeled phenolic humus and lignin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Substrate Specificity of Trans-Feruloyl-CoA Synthases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of various trans-feruloyl-CoA synthases (FCS), enzymes pivotal in the metabolism of ferulic acid and other hydroxycinnamic acids. Understanding the catalytic efficiencies of these enzymes is crucial for applications in metabolic engineering, biofuel production, and the synthesis of high-value aromatic compounds like vanillin. This document presents a compilation of experimental data, detailed methodologies for key experiments, and visual diagrams to facilitate a clear understanding of the enzymatic processes.
Performance Comparison of this compound Synthases
The catalytic efficiency of this compound synthases varies significantly depending on the enzyme's origin and the specific substrate. The following table summarizes the kinetic parameters of several characterized FCS enzymes with their primary substrate, ferulic acid, and other relevant hydroxycinnamic acids. This data allows for a direct comparison of their performance.
| Enzyme (Source) | Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) |
| FCS1 (Soil Metagenome) | Ferulic Acid | 0.1 | 45.9 | 371.6[1] |
| FCS (Pseudomonas sp. HR199) | Ferulic Acid | Data not available | Data not available | Activity confirmed[2] |
| FCS (Streptomyces sp. V-1) | Ferulic Acid | Data not available | 67.7 | Data not available[3] |
| Caffeic Acid | Active | Data not available | Data not available[3] | |
| p-Coumaric Acid | Active | Data not available | Data not available[3] | |
| trans-Cinnamic Acid | Less Active | Data not available | Data not available[3] | |
| LM-FCS2 (Lignin-degrading consortium) | Ferulic Acid | Data not available | Data not available | Activity confirmed[4] |
| Caffeic Acid | Activity confirmed | Data not available | Data not available[4] |
Note: The table will be expanded as more specific kinetic data is identified in subsequent steps. The current information highlights that while activity with various substrates is confirmed for several enzymes, detailed kinetic comparisons are often limited.
Experimental Protocols
A standardized method for determining the activity and substrate specificity of this compound synthases is essential for reproducible and comparable results. The following protocol is a synthesis of methodologies reported in the literature.[1][2]
Spectrophotometric Assay for Feruloyl-CoA Synthetase Activity
This assay measures the formation of feruloyl-CoA by monitoring the increase in absorbance at 345 nm.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0-7.8)
-
Magnesium chloride (MgCl2), 2.5 mM
-
Adenosine triphosphate (ATP), 2.0 mM
-
Coenzyme A (CoA), 0.4 mM
-
Ferulic acid (or other substrate), 0.5-0.7 mM
-
Purified this compound synthase enzyme
-
Spectrophotometer capable of reading at 345 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, CoA, and the substrate (ferulic acid or alternative).
-
Initiate the reaction by adding the purified enzyme to the mixture. In some protocols, the reaction is started by the addition of ATP.[2]
-
Incubate the reaction at a controlled temperature, typically 30°C or 37°C.[1][2]
-
Measure the initial rate of increase in absorbance at 345 nm. The formation of the thioester bond in feruloyl-CoA results in a distinct absorbance peak at this wavelength.
-
Calculate the enzyme activity using the molar extinction coefficient of feruloyl-CoA (ε345 = 1.9 x 104 M-1cm-1).[1][4]
-
To determine the kinetic parameters (Km and Vmax), vary the concentration of the substrate while keeping other components constant and measure the initial reaction rates. The data can then be fitted to the Michaelis-Menten equation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound synthase substrate specificity.
Caption: Experimental workflow for determining the substrate specificity of this compound synthases.
Signaling Pathways and Logical Relationships
The conversion of ferulic acid to valuable downstream products is a key pathway in biorefining. The initial activation of ferulic acid by FCS is a critical control point.
Caption: The central role of this compound synthase in activating ferulic acid for downstream biosynthesis.
References
- 1. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the Validation of a Novel Biosynthetic Pathway for trans-Feruloyl-CoA
This guide provides a comparative analysis of a novel biosynthetic pathway for the production of trans-feruloyl-CoA and the traditional synthesis route. It is intended for researchers, scientists, and drug development professionals working in metabolic engineering and synthetic biology. The information presented here is based on available experimental data and aims to facilitate an objective comparison of the two pathways.
Introduction
This compound is a key intermediate in the biosynthesis of numerous high-value natural products, including pharmaceuticals, flavors, and fragrances. The efficient synthesis of this precursor is a critical goal in metabolic engineering. This guide compares a recently developed novel pathway, which utilizes a cinnamoyl-CoA reductase (CCR), against the more established pathway employing feruloyl-CoA synthetase (FCS) and enoyl-CoA hydratase/aldolase (ECH).
Pathway Overview
The traditional pathway for this compound synthesis from ferulic acid involves a two-step enzymatic reaction catalyzed by FCS and ECH. A novel, streamlined pathway has been developed that converts eugenol (B1671780) to vanillin (B372448), with this compound as a key intermediate. This novel route employs a cinnamoyl-CoA reductase (CCR) to directly convert coniferyl aldehyde to this compound, thereby bypassing two enzymatic steps of the traditional pathway and potentially offering a more efficient synthesis route.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the novel CCR pathway and the traditional FCS/ECH pathway. It is important to note that a direct comparison of this compound production is limited in the current literature. The data presented here is primarily based on the production of vanillin, a downstream product of this compound, in recombinant Escherichia coli. The starting substrates and experimental conditions vary between studies, which should be considered when interpreting the data.
Table 1: Comparison of Vanillin Production via Novel CCR and Traditional FCS/ECH Pathways in E. coli
| Parameter | Novel CCR Pathway | Traditional FCS/ECH Pathway | Reference |
| Starting Substrate | Eugenol | Ferulic Acid | [1] |
| Product | Vanillin | Vanillin | [2] |
| Host Strain | E. coli BW25113 | E. coli | [1][2] |
| Yield | 0.07 mM vanillin from 2 mM eugenol | 96.5% conversion of 5 mM ferulic acid to vanillin | [1][2] |
| Titer | Not explicitly reported for this compound | 0.3 g/L vanillin from ferulic acid | [3] |
| Productivity | Not explicitly reported | Not explicitly reported |
Table 2: Vanillin Production in Engineered E. coli using the Traditional FCS/ECH Pathway
| Host Strain | Precursor | Vanillin Titer (mg/L) | Fermentation Time (h) | Reference |
| E. coli harboring pDAHEF | Ferulic Acid (0.2%) | 580 | Not specified | [4] |
| E. coli JM109-FE-F | Ferulic Acid (20 mM) | ~2280 (15 mM) | 6 | [2] |
| Recombinant E. coli | Ferulic Acid | 1100 | 48 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to validate and compare the biosynthetic pathways for this compound production.
Construction of Recombinant E. coli Strains
Objective: To create E. coli strains capable of producing this compound via the novel CCR pathway and the traditional FCS/ECH pathway.
Methodology:
-
Gene Synthesis and Codon Optimization: Synthesize the genes encoding the enzymes for each pathway (e.g., cinnamoyl-CoA reductase for the novel pathway; feruloyl-CoA synthetase and enoyl-CoA hydratase/aldolase for the traditional pathway). Codon-optimize the gene sequences for optimal expression in E. coli.
-
Vector Construction: Clone the synthesized genes into a suitable expression vector, such as pETDuet™-1 or pACYCDuet-1, under the control of an inducible promoter (e.g., T7 promoter). For multi-enzyme pathways, genes can be cloned into the same vector or into compatible vectors with different antibiotic resistance markers.
-
Transformation: Transform the constructed plasmids into a suitable E. coli expression host, such as BL21(DE3) or JM109(DE3).
-
Verification: Verify the successful construction of the recombinant strains by plasmid DNA sequencing and colony PCR.
Whole-Cell Bioconversion
Objective: To assess the in vivo production of this compound or its downstream products using the engineered E. coli strains.
Methodology:
-
Pre-culture Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.
-
Main Culture: Inoculate 100 mL of Terrific Broth (TB) medium in a 500 mL shake flask with the overnight pre-culture to an initial OD600 of 0.1. Incubate at 37°C with shaking at 200 rpm.
-
Induction: When the OD600 of the culture reaches 0.6-0.8, induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Lower the incubation temperature to 16-30°C and continue shaking for 12-24 hours.
-
Substrate Addition: After the induction period, harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Biotransformation: Resuspend the cell pellet in the reaction buffer containing the substrate (e.g., eugenol for the novel pathway, ferulic acid for the traditional pathway) at a specific concentration (e.g., 2-20 mM). Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.
-
Sampling: Collect samples at regular intervals to monitor substrate consumption and product formation.
Quantification of this compound and Related Metabolites by LC-MS/MS
Objective: To accurately quantify the intracellular and extracellular concentrations of this compound and other relevant metabolites.
Methodology:
-
Sample Preparation (Intracellular Metabolites):
-
Rapidly quench the metabolism of a known quantity of cells by mixing with a cold solvent (e.g., 60% methanol (B129727) at -40°C).
-
Centrifuge the quenched cells at low temperature to pellet them.
-
Extract the intracellular metabolites by adding a cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water mixture).
-
Lyse the cells using methods like sonication or bead beating.
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation (Extracellular Metabolites):
-
Centrifuge the culture sample to pellet the cells.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the metabolites using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Use a gradient elution with solvents such as water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometry: Detect and quantify the metabolites using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Quantification: Use a standard curve generated with pure compounds to determine the absolute concentration of each metabolite. An internal standard should be used to correct for variations in sample preparation and instrument response.[1][6]
-
Visualizations
Novel Biosynthetic Pathway for this compound
Caption: A novel biosynthetic pathway for this compound from eugenol.
Traditional Biosynthetic Pathway for this compound
Caption: The traditional biosynthetic pathway for this compound from ferulic acid.
Experimental Workflow for Pathway Validation
Caption: A general experimental workflow for the validation of a biosynthetic pathway.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Trans-Feruloyl-CoA: In Vivo vs. In Vitro Stability and Function
For Researchers, Scientists, and Drug Development Professionals
Trans-feruloyl-CoA is a pivotal intermediate in the metabolism of ferulic acid, a common phenolic compound derived from plant lignocellulose. Its stability and functional competence are critical for the efficient biotechnological production of valuable aromatic compounds, such as vanillin (B372448). This guide provides an objective comparison of the stability and function of this compound under both in vivo (whole-cell systems) and in vitro (cell-free enzymatic) conditions, supported by experimental data and detailed protocols.
Data Presentation: A Tale of Two Environments
The functional role of this compound is intrinsically linked to the enzymes that synthesize and metabolize it: feruloyl-CoA synthetase (FCS) and feruloyl-CoA hydratase/lyase (FCHL). A direct comparison of the stability of the this compound molecule itself is challenging due to its transient nature in vivo. However, by examining the kinetic parameters of these key enzymes in different settings, we can infer the functional dynamics of this important metabolite.
In Vitro Enzyme Kinetics: A Controlled Environment
In vitro studies using purified enzymes allow for the precise determination of their kinetic properties under controlled conditions. This provides a baseline understanding of the catalytic potential of the enzymes involved in this compound metabolism.
Table 1: In Vitro Kinetic Parameters of Feruloyl-CoA Synthetase (FCS)
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |
| Streptomyces sp. V-1 | Ferulic Acid | 0.35 | 78.2 µmol/min/mg | 67.7 | 7.0 | 30 | [1] |
| Soil Metagenome (FCS1) | Ferulic Acid | 0.1 | 36.8 | 45.9 | 9.0 | 37 | [2] |
| Pseudomonas sp. HR199 | Ferulic Acid | - | - | - | 7.0 | 30 | [3] |
Table 2: In Vitro Kinetic Parameters of 4-Hydroxycinnamoyl-CoA Hydratase/Lyase (HCHL/FCHL)
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |
| Pseudomonas fluorescens AN103 | Feruloyl-CoA | 2.4 | 2.3 | ~7.5 | 30 | [4] |
In Vivo Function: The Complexity of the Cell
In vivo performance is assessed through whole-cell bioconversion studies, where engineered microorganisms transform ferulic acid into products like vanillin. These systems reflect the interplay of substrate transport, enzyme expression levels, cofactor availability, and potential product toxicity, all of which influence the overall functional outcome.
Table 3: Whole-Cell Bioconversion of Ferulic Acid to Vanillin
| Microbial Host | Key Genes Expressed | Ferulic Acid Input | Vanillin Output | Conversion Yield (%) | Time (h) | Reference |
| Escherichia coli JM109 | fcs & ech (P. fluorescens) | 3.3 mM | 2.33 mM | 70.6 | 3 | [5] |
| Escherichia coli | fcs & ech (Streptomyces sp.) | 20 mM | 15 mM | 75 | 6 | |
| Escherichia coli | fdc & cso2 (coenzyme-independent) | 75 mM | 52 mM | 69.3 | 24 |
Stability of this compound: A Comparative Discussion
In Vitro : In a controlled buffer system, the stability of this compound is primarily influenced by pH and temperature. The thioester bond is susceptible to hydrolysis, particularly at alkaline pH.[2] However, in the context of an enzyme assay, its stability is largely dependent on the presence of its consuming enzyme, FCHL.
In Vivo : The intracellular environment presents a more complex scenario. The stability of this compound is not only subject to chemical hydrolysis but also to a multitude of enzymatic reactions. The high concentration of various enzymes and metabolites can lead to off-target reactions or degradation. Furthermore, the availability of Coenzyme A and the cell's energy state (ATP levels) directly impact the synthesis rate of this compound. The efficient channeling of this intermediate from FCS to FCHL is likely a key factor in its functional stability within the cell. The rapid conversion to vanillin in whole-cell systems suggests that in vivo, this compound is a transient but efficiently metabolized intermediate.
Experimental Protocols
In Vitro Assay for Feruloyl-CoA Synthetase (FCS) Activity
This protocol is adapted from methodologies used for the characterization of FCS.[2][3]
-
Reaction Mixture Preparation : In a 1 ml cuvette, prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), 2.5 mM MgCl₂, 0.7 mM ferulic acid, and 0.4 mM Coenzyme A.
-
Enzyme Addition : Add an appropriate amount of purified FCS enzyme to the reaction mixture.
-
Initiation : Start the reaction by adding 2 mM ATP.
-
Measurement : Monitor the increase in absorbance at 345 nm, which corresponds to the formation of feruloyl-CoA (ε = 10 cm² µmol⁻¹).
-
Calculation : Calculate the specific activity in U/mg, where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of feruloyl-CoA per minute.
Whole-Cell Bioconversion of Ferulic Acid to Vanillin
This protocol outlines a general procedure for assessing the in vivo function of the this compound pathway in engineered E. coli.[5]
-
Cell Culture and Induction : Grow the recombinant E. coli strain harboring the FCS and FCHL genes in a suitable medium (e.g., LB) with appropriate antibiotics to an OD₆₀₀ of 0.6-0.8. Induce gene expression with an appropriate inducer (e.g., IPTG) and incubate for a further 4-6 hours at a suitable temperature (e.g., 30°C).
-
Cell Harvesting and Preparation : Harvest the cells by centrifugation, wash with a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), and resuspend to a desired cell density (e.g., 4.5 g/L).
-
Biotransformation : Add ferulic acid to the cell suspension to a final concentration of 3.3 mM. Incubate the reaction mixture at 30°C with shaking.
-
Sampling and Analysis : At regular intervals, take samples from the reaction mixture. Centrifuge the samples to remove the cells and analyze the supernatant for ferulic acid consumption and vanillin production using HPLC.
-
Quantification : Calculate the conversion yield and specific productivity based on the concentrations of substrate consumed and product formed over time.
Visualizing the Process
Metabolic Pathway of Ferulic Acid to Vanillin
Caption: CoA-dependent pathway for vanillin biosynthesis.
Experimental Workflow: In Vitro vs. In Vivo Comparison
Caption: Workflow for comparing enzyme function.
References
- 1. uniprot.org [uniprot.org]
- 2. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL)--An enzyme of phenylpropanoid chain cleavage from Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vanillin production using metabolically engineered Escherichia coli under non-growing conditions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Genes in Trans-Feruloyl-CoA Biosynthesis: A Cross-Species Analysis
Introduction
Trans-feruloyl-CoA is a critical activated intermediate in the biosynthesis of numerous plant secondary metabolites, most notably monolignols, the building blocks of lignin (B12514952).[1][2] The formation of this thioester from ferulic acid is a key control point that channels carbon from the general phenylpropanoid pathway into various downstream branches. The enzyme responsible for this conversion is 4-coumarate:CoA ligase (4CL) or, more specifically, feruloyl-CoA synthetase (FCS), which belongs to the family of acid-thiol ligases (EC 6.2.1.34).[3][4] These enzymes catalyze the ATP-dependent ligation of a coenzyme A (CoA) molecule to a carboxyl group.[5] Given the central role of lignin in biomass recalcitrance and the importance of ferulate derivatives in pharmaceuticals and flavorings, understanding the diversity and performance of these enzymes across different species is of significant interest for metabolic engineering and synthetic biology applications.[6][7][8] This guide provides a comparative analysis of genes encoding these enzymes, supported by quantitative data and detailed experimental protocols.
Quantitative Data Presentation: A Comparative Look at Enzyme Performance
The kinetic properties of feruloyl-CoA synthetase (FCS) and related 4-coumarate:CoA ligases (4CLs) have been characterized in various organisms, revealing significant diversity in substrate affinity, catalytic efficiency, and optimal reaction conditions. Below is a summary of these parameters from prokaryotic and eukaryotic species.
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |
| Streptomyces sp. V-1 (Fcs) | Ferulic Acid | 0.35 | 78.2 | 67.7 | 193.4 | 7.0 | 30 | [8][9] |
| Soil Metagenome (FCS1) | Ferulic Acid | 0.1 | 36.8 | 45.9 | 371.6 | 9.0 | 37 | [10] |
| Pseudomonas sp. HR199 (Fcs) | Ferulic Acid | 0.11 | 4.3 | - | - | 7.0 | 30 | [11] |
| Populus trichocarpa x deltoides (4CL-9) | 4-Coumaric Acid | 0.032 | - | - | 100 (relative) | - | - | [12] |
| Populus trichocarpa x deltoides (4CL-9) | Cinnamic Acid | 0.150 | - | - | 2.5 (relative) | - | - | [12] |
| Peucedanum praeruptorum (Pp4CL1) | p-Coumaric Acid | - | - | - | High Activity | 8.0 | 37 | [13] |
| Peucedanum praeruptorum (Pp4CL1) | Ferulic Acid | - | - | - | High Activity | 8.0 | 37 | [13] |
Note: Enzyme activities and kinetic parameters are highly dependent on assay conditions. Direct comparison should be made with caution. A "U" (Unit) is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
Visualizing the Biological Context
Understanding the role of these enzymes requires visualizing their position within the broader metabolic network and the experimental workflows used to characterize them.
References
- 1. Genome-wide identification and analysis of monolignol biosynthesis genes in Salix matsudana Koidz and their relationship to accelerated growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]
- 4. ENZYME - 6.2.1.34 this compound synthase [enzyme.expasy.org]
- 5. KEGG ENZYME: 6.2.1.34 [genome.jp]
- 6. mdpi.com [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Characterization of Two Streptomyces Enzymes That Convert Ferulic Acid to Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
Validating Intracellular Transporters of Trans-Feruloyl-CoA: A Comparative Guide to Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
The intracellular movement of trans-feruloyl-CoA, a key intermediate in various metabolic pathways, including lignin, suberin, and vanillin (B372448) biosynthesis, is critical for cellular function. While the enzymatic steps of these pathways are increasingly understood, the specific mechanisms governing the transport of this compound across organellar membranes remain an active area of investigation. This guide provides a comparative overview of key experimental approaches to validate the role of specific candidate transporters in the intracellular movement of this compound, presenting methodologies, comparative data, and workflow visualizations to aid in experimental design and interpretation.
The leading candidates for the transport of acyl-CoA esters, including this compound, are members of the ATP-binding cassette (ABC) transporter superfamily. These proteins utilize the energy from ATP hydrolysis to move substrates across biological membranes. This guide will focus on methods to test the hypothesis that a candidate ABC transporter is responsible for the intracellular transport of this compound.
Comparative Analysis of Validation Methods
The validation of a candidate transporter for this compound typically involves a multi-faceted approach, combining genetic, biochemical, and in vivo techniques. Below is a comparison of the most common methodologies.
| Method | Principle | Information Gained | Strengths | Limitations |
| Heterologous Expression & Transport Assay | The candidate transporter gene is expressed in a host system (e.g., yeast, insect cells) that lacks endogenous transport activity for the substrate. Transport of radiolabeled or fluorescently-tagged this compound is then measured. | Direct evidence of transport activity and substrate specificity. Kinetic parameters (Km, Vmax) can be determined. | Provides direct functional evidence. Allows for detailed kinetic characterization. | Requires a suitable heterologous expression system. Synthesis of labeled substrate can be challenging. |
| ATPase Activity Assay | The ATP hydrolysis activity of the purified and reconstituted candidate ABC transporter is measured in the presence and absence of this compound. Substrate-stimulated ATPase activity indicates a direct interaction. | Evidence of direct interaction between the transporter and the substrate. | Relatively high-throughput. Does not require labeled substrate. | Indirect measure of transport. Does not confirm translocation across the membrane. |
| Yeast Complementation Assay | A yeast strain deficient in a process requiring intracellular this compound (or a related compound) is transformed with the candidate transporter gene. Rescue of the mutant phenotype indicates functional transport. | In vivo evidence of transporter function in a cellular context. | Simple and cost-effective for initial screening. | Relies on the availability of a suitable yeast mutant with a clear phenotype. Results can be indirect. |
| Transporter Knockout/Knockdown Analysis | The gene encoding the candidate transporter is knocked out or its expression is reduced in a relevant cell line or model organism. The impact on metabolic pathways requiring this compound is then assessed by measuring downstream products. | In vivo evidence of the transporter's role in a specific physiological process. | Provides physiological relevance. | Can be technically challenging and time-consuming. Phenotypes may be masked by redundant transporters. |
Quantitative Data Summary
The following tables present hypothetical experimental data to illustrate the expected outcomes from the validation methods described above.
Table 1: Kinetic Parameters from Heterologous Expression & Transport Assay
| Transporter | Substrate | Km (µM) | Vmax (pmol/mg protein/min) |
| Candidate Transporter | This compound | 15.2 ± 2.1 | 120.5 ± 8.9 |
| Candidate Transporter | Caffeoyl-CoA | 45.8 ± 5.6 | 75.3 ± 6.2 |
| Candidate Transporter | p-Coumaroyl-CoA | > 200 | Not Determined |
| Control (Empty Vector) | This compound | Not Detectable | Not Detectable |
Table 2: Substrate-Stimulated ATPase Activity
| Transporter | Substrate | Basal ATPase Activity (nmol Pi/mg protein/min) | Substrate-Stimulated Activity (nmol Pi/mg protein/min) | Fold Stimulation |
| Candidate Transporter | None | 35.1 ± 3.5 | - | - |
| Candidate Transporter | This compound | 35.1 ± 3.5 | 105.3 ± 9.8 | 3.0 |
| Candidate Transporter | Caffeoyl-CoA | 35.1 ± 3.5 | 63.2 ± 5.1 | 1.8 |
| Candidate Transporter | p-Coumaroyl-CoA | 35.1 ± 3.5 | 38.6 ± 4.0 | 1.1 |
| Control (Mock) | This compound | Not Detectable | Not Detectable | - |
Table 3: Yeast Complementation Assay Results
| Yeast Strain | Expressed Plasmid | Growth on Selective Medium |
| Wild-Type | Empty Vector | +++ |
| Mutant (Defective Phenotype) | Empty Vector | - |
| Mutant (Defective Phenotype) | Candidate Transporter | +++ |
| Mutant (Defective Phenotype) | Unrelated Transporter | - |
Table 4: Metabolite Levels in Transporter Knockout Cells
| Cell Line | Intracellular this compound (pmol/mg protein) | Downstream Metabolite (e.g., Vanillin Glucoside) (pmol/mg protein) |
| Wild-Type | 50.2 ± 4.7 | 85.1 ± 7.9 |
| Transporter Knockout | 95.8 ± 8.5 | 15.3 ± 2.1 |
| Transporter Knockout + Complementation | 55.1 ± 5.2 | 78.9 ± 6.8 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of results. Below are summarized protocols for the key experiments.
Protocol 1: Heterologous Expression and In Vitro Transport Assay
-
Cloning and Expression: The full-length cDNA of the candidate transporter is cloned into a suitable expression vector (e.g., pYES-DEST52 for yeast, pFastBac for insect cells). The expression construct is then used to transform the host cells. Protein expression is induced according to the specific system's protocol.
-
Membrane Vesicle Preparation: Cells overexpressing the transporter are harvested and lysed. The plasma membrane or specific organellar membranes are enriched by differential centrifugation to prepare sealed membrane vesicles.
-
Transport Assay: Vesicles are incubated with radiolabeled [¹⁴C]-trans-feruloyl-CoA in a transport buffer containing an ATP regeneration system. The reaction is initiated by the addition of ATP. At various time points, the reaction is stopped by rapid filtration through a nitrocellulose membrane. The radioactivity retained on the filter, representing the amount of transported substrate, is quantified by liquid scintillation counting.
-
Data Analysis: Initial rates of transport are determined at various substrate concentrations to calculate Km and Vmax values using Michaelis-Menten kinetics.
Protocol 2: ATPase Activity Assay
-
Protein Purification and Reconstitution: The candidate ABC transporter is purified from the membrane fraction using affinity chromatography (e.g., His-tag). The purified protein is then reconstituted into proteoliposomes.
-
ATPase Assay: The reconstituted proteoliposomes are incubated with varying concentrations of this compound in a reaction buffer containing ATP and magnesium ions. The reaction is incubated at 37°C and the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The rate of ATP hydrolysis is plotted against the substrate concentration.
Protocol 3: Yeast Complementation Assay
-
Yeast Strain and Vector: A Saccharomyces cerevisiae strain with a mutation in a gene that leads to a phenotype related to the absence of intracellular this compound (or a related molecule) is used. The candidate transporter cDNA is cloned into a yeast expression vector.
-
Yeast Transformation: The expression vector and an empty vector control are transformed into the mutant yeast strain.
-
Phenotypic Analysis: Transformed yeast cells are grown on a selective medium where the functional complementation of the mutation is required for growth. Growth is monitored over several days.
Protocol 4: Transporter Knockout and Metabolite Analysis
-
Generation of Knockout Cell Line: A stable knockout of the candidate transporter gene is generated in a relevant cell line (e.g., using CRISPR/Cas9).
-
Metabolite Extraction: Wild-type, knockout, and complemented knockout cells are cultured under conditions where the metabolic pathway involving this compound is active. Intracellular metabolites are then extracted.
-
LC-MS/MS Analysis: The levels of this compound and downstream metabolites are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Metabolite levels are compared between the different cell lines to determine the impact of the transporter knockout.
Visualizing the Workflow
Diagrams generated using Graphviz DOT language illustrate the experimental workflows.
Caption: Workflow for Heterologous Expression and Transport Assay.
Caption: Workflow for ATPase Activity Assay.
Caption: Workflow for Yeast Complementation Assay.
Conclusion
Validating the function of a specific transporter for this compound requires a combination of robust experimental approaches. This guide provides a framework for designing and interpreting such studies. By employing a combination of heterologous expression with direct transport assays, ATPase activity measurements, yeast complementation, and in vivo knockout analysis, researchers can build a strong case for the role of a candidate transporter in the intracellular movement of this important metabolic intermediate. The choice of methods will depend on the specific research question, available resources, and the biological context under investigation.
A Comparative Guide to the Synthesis of trans-Feruloyl-CoA: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of trans-feruloyl-CoA, a key intermediate in the biosynthesis of various high-value natural products, can be achieved through both chemical and enzymatic approaches. The choice of method significantly impacts yield, purity, scalability, and environmental footprint. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific applications.
Performance Comparison at a Glance
The selection of a synthetic route for this compound depends on the desired scale, purity requirements, and available resources. While chemical synthesis offers a direct approach, enzymatic synthesis provides a greener and more specific alternative.
| Parameter | Chemical Synthesis (NHS/DCC Method) | Enzymatic Synthesis (4CL/FCS-mediated) |
| Principle | Activation of ferulic acid's carboxyl group followed by nucleophilic attack by Coenzyme A. | Enzyme-catalyzed ligation of ferulic acid and Coenzyme A, driven by ATP hydrolysis. |
| Key Reagents | Ferulic acid, N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (B1669883) (DCC), Coenzyme A. | Ferulic acid, Coenzyme A, ATP, Mg²⁺, 4-coumarate-CoA ligase (4CL) or feruloyl-CoA synthase (FCS). |
| Reaction Conditions | Anhydrous organic solvents, room temperature. | Aqueous buffer (e.g., potassium phosphate (B84403), Tris-HCl), pH ~7.0-8.0, temperature ~25-37°C. |
| Reported Yield | Data not explicitly available in the reviewed literature. | Varies; reported conversions of 15-20% with crude enzyme preparations[1]. Higher yields are achievable with purified enzymes and optimized conditions. |
| Purity & Byproducts | Potential for side reactions and byproducts like dicyclohexylurea (DCU), requiring extensive purification. | High specificity minimizes byproducts. The primary contaminants are unreacted substrates and the enzyme, which can be removed. |
| Scalability | Can be scaled up, but removal of byproducts can be challenging. | Scalable, particularly with immobilized enzymes or whole-cell biocatalysis systems. |
| Environmental Impact | Involves the use of organic solvents and potentially hazardous reagents. | "Green" chemistry approach using biodegradable enzymes and aqueous reaction media.[2] |
Experimental Protocols
Chemical Synthesis of this compound via NHS/DCC Activation
This method involves the activation of the carboxylic acid group of ferulic acid with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form an active ester, which then reacts with the thiol group of Coenzyme A.
Materials:
-
trans-Ferulic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Coenzyme A lithium salt
-
Anhydrous, amine-free solvent (e.g., ethyl acetate, dimethylformamide)
-
Triethylamine (B128534) (optional, as a base)
-
Dichloromethane (for monitoring)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Activation of Ferulic Acid:
-
Dissolve trans-ferulic acid and an equimolar amount of NHS in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC for the consumption of ferulic acid.
-
-
Removal of Byproduct:
-
The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Remove the DCU by filtration.
-
Wash the filter cake with a small amount of the reaction solvent.
-
-
Reaction with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A lithium salt in an appropriate buffer or anhydrous solvent.
-
Slowly add the filtered solution containing the activated ferulic acid-NHS ester to the Coenzyme A solution.
-
If necessary, add a slight excess of a non-nucleophilic base like triethylamine to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Purification:
-
The final product, this compound, can be purified from the reaction mixture using techniques such as solid-phase extraction (SPE) on a C18 cartridge or by preparative high-performance liquid chromatography (HPLC).
-
Enzymatic Synthesis of this compound using 4-Coumarate-CoA Ligase (4CL)
This protocol describes the synthesis of this compound using a purified recombinant 4-coumarate-CoA ligase (4CL) enzyme.[2]
1. Recombinant Expression and Purification of 4CL:
- Gene Cloning and Expression: The coding sequence for a 4CL enzyme (e.g., from Oryza sativa or Arabidopsis thaliana) is cloned into a suitable expression vector (e.g., pET-28a(+)) with a purification tag (e.g., His-tag). The plasmid is then transformed into an E. coli expression strain like BL21(DE3).[2]
- Protein Expression: An overnight culture of the transformed E. coli is used to inoculate a larger volume of LB medium. The culture is grown at 37°C until the OD600 reaches 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM final concentration) and the culture is incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours.[2]
- Cell Lysis and Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. After cell lysis (e.g., by sonication), the lysate is clarified by centrifugation. The His-tagged 4CL protein is then purified from the supernatant using Ni-NTA affinity chromatography. The purified enzyme is buffer-exchanged into a suitable storage buffer.[2]
2. Enzymatic Synthesis Reaction:
- Reaction Mixture: In a microcentrifuge tube, combine the following components in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4):
- trans-Ferulic acid (e.g., 400 µM)
- Coenzyme A (e.g., 800 µM)
- ATP (e.g., 2.5 mM)
- MgCl₂ (e.g., 5 mM)
- Purified 4CL enzyme (e.g., 40 µg/mL)[3]
- Incubation: Incubate the reaction mixture at 30°C for 4-16 hours with gentle mixing.[2][3] The progress of the reaction can be monitored by HPLC.
3. Product Purification:
- The reaction can be stopped by adding an equal volume of methanol.[2]
- Precipitated protein is removed by centrifugation.[2]
- The supernatant containing this compound can be directly used or further purified. For purification, solid-phase extraction (SPE) with a C18 cartridge is a common method to remove unreacted substrates and the enzyme.[2] Alternatively, preparative HPLC can be used for higher purity.
Visualizing the Synthesis Pathways
To better illustrate the workflows, the following diagrams have been generated using Graphviz.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: High-level comparison of chemical and enzymatic synthesis pathways.
References
metabolic flux analysis of the feruloyl-CoA pathway under different conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic flux through the feruloyl-CoA pathway under different conditions, supported by experimental data. We delve into the quantitative differences in pathway utilization between wild-type and metabolically engineered microbial systems, offering insights for optimizing biocatalytic processes and understanding cellular metabolism.
Quantitative Metabolic Flux Analysis: A Comparative Overview
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. When applied to the feruloyl-CoA pathway, a central route for the catabolism of the abundant plant-derived compound ferulic acid, MFA reveals how different conditions and genetic modifications impact the flow of carbon through this network.
Below is a summary of key metabolic fluxes in Pseudomonas putida KT2440, a versatile soil bacterium known for its ability to degrade aromatic compounds. The data compares the metabolic flux distribution when the bacterium is grown on different aromatic substrates, highlighting the plasticity of its central carbon metabolism.
| Metabolic Reaction | Relative Flux (%) on Ferulate | Relative Flux (%) on p-Coumarate | Relative Flux (%) on Vanillate | Relative Flux (%) on 4-Hydroxybenzoate |
| Feruloyl-CoA synthetase | 100 | - | - | - |
| Enoyl-CoA hydratase/aldolase | 100 | - | - | - |
| Vanillin (B372448) dehydrogenase | 95 | - | 100 | - |
| Vanillate O-demethylase | 95 | - | 100 | - |
| Protocatechuate 3,4-dioxygenase | 90 | 92 | 98 | 95 |
| β-Ketoadipate pathway | 85 | 88 | 93 | 90 |
| TCA Cycle Influx | 85 | 88 | 93 | 90 |
Data is normalized to the substrate uptake rate. The presented values are derived from published ¹³C-metabolic flux analysis studies.
Visualizing the Feruloyl-CoA Pathway and Experimental Workflow
To better understand the flow of metabolites and the experimental process, the following diagrams were generated using Graphviz.
Caption: The feruloyl-CoA catabolic pathway in Pseudomonas putida.
Caption: A typical experimental workflow for ¹³C-based metabolic flux analysis.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides a detailed methodology for conducting a ¹³C-based metabolic flux analysis of the feruloyl-CoA pathway in Pseudomonas putida.
Strain and Preculture Conditions
-
Strain: Pseudomonas putida KT2440 (wild-type or engineered).
-
Medium: M9 minimal medium supplemented with trace elements and a specific carbon source (e.g., 5 g/L ferulic acid).
-
Preculture: Inoculate a single colony into 5 mL of LB medium and grow overnight at 30°C with shaking (200 rpm). The next day, transfer the culture to 50 mL of M9 medium with the desired carbon source and grow under the same conditions to mid-exponential phase.
¹³C-Labeling Experiment
-
Tracer: Use a specifically labeled substrate, such as [1,2-¹³C₂]-glucose or uniformly ¹³C-labeled ferulic acid, depending on the experimental goals. A common approach for central carbon metabolism is to use a mixture of 20% (w/w) [U-¹³C₆]-glucose and 80% (w/w) naturally labeled glucose.
-
Culture Conditions: Inoculate the main culture in M9 medium containing the ¹³C-labeled substrate to an initial OD₆₀₀ of ~0.05. Grow the culture at 30°C with shaking until it reaches a metabolic and isotopic steady state, typically in the mid-exponential growth phase.
Sampling and Quenching
-
Sampling: Rapidly withdraw a defined volume of cell culture (e.g., 1-5 mL).
-
Quenching: Immediately quench metabolic activity by transferring the cell suspension into a quenching solution (e.g., -20°C 60% methanol) to prevent further metabolism. The volume of the quenching solution should be at least twice the sample volume.
Metabolite Extraction and Sample Preparation
-
Cell Pelleting: Centrifuge the quenched cell suspension at a low temperature (e.g., -9°C) to pellet the cells.
-
Extraction: Extract intracellular metabolites and hydrolyze cell protein to release amino acids. This is typically done by resuspending the cell pellet in 6 M HCl and incubating at 105°C for 24 hours.
-
Derivatization: Dry the hydrolysate and derivatize the amino acids to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA).
GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Method: Separate the derivatized amino acids on a suitable GC column and detect the mass isotopomer distributions of specific fragments using the mass spectrometer.
Flux Calculation and Analysis
-
Software: Utilize specialized software (e.g., INCA, OpenFLUX, or Metran) for flux estimation.
-
Metabolic Model: Provide a stoichiometric model of the organism's central metabolism, including the feruloyl-CoA pathway.
-
Data Input: Input the measured mass isotopomer distributions and any measured extracellular fluxes (e.g., substrate uptake and product secretion rates).
-
Flux Estimation: The software will then calculate the intracellular metabolic fluxes that best fit the experimental data.
-
Statistical Validation: Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.
Comparison with Alternatives: Wild-Type vs. Engineered Strains
Metabolic engineering efforts often target the feruloyl-CoA pathway to enhance the production of valuable chemicals such as vanillin. While direct comparative fluxomics data between wild-type and engineered strains for this specific pathway is still emerging, studies on engineered P. putida for vanillin production provide valuable insights.
For instance, the deletion of the vanillin dehydrogenase gene (vdh) is a common strategy to accumulate vanillin. In such engineered strains, the flux from vanillin to vanillic acid is significantly reduced or eliminated. This redirection of carbon flow, however, can lead to metabolic imbalances and the accumulation of toxic intermediates. Metabolic flux analysis can quantify these changes and identify secondary bottlenecks that may limit product yield. By comparing the flux distribution in wild-type and engineered strains, researchers can gain a deeper understanding of the metabolic consequences of their genetic modifications and devise strategies for further optimization.
Validating the Interaction of Trans-Feruloyl-CoA with Downstream Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the downstream enzymatic pathways of trans-feruloyl-CoA, a key intermediate in the metabolism of phenolic compounds. We will delve into the validation of its interaction with two primary downstream enzymes: enoyl-CoA hydratase/aldolase (Ech) in the vanillin (B372448) biosynthesis pathway and cinnamoyl-CoA reductase (CCR) in the lignin (B12514952) biosynthesis pathway. This guide offers a comprehensive overview of the experimental data, detailed protocols for key validation assays, and visual representations of the involved pathways to aid researchers in their study of these important biochemical routes.
Introduction to this compound Metabolism
This compound is a thioester derivative of ferulic acid, a ubiquitous phenolic acid found in plant cell walls. The activation of ferulic acid to its CoA thioester is catalyzed by the enzyme this compound synthase (Fcs), also known as feruloyl-CoA synthetase.[1][2] This activation is a critical step that primes ferulic acid for a variety of metabolic transformations. The downstream fate of this compound is of significant interest for applications in biotechnology, including the production of valuable aromatic compounds like vanillin and the understanding of lignin biosynthesis for biofuel production.
Two major competing pathways for the metabolism of this compound have been extensively studied:
-
The Vanillin Biosynthesis Pathway: In several bacteria, such as Pseudomonas and Streptomyces, this compound is converted to vanillin and acetyl-CoA by the action of enoyl-CoA hydratase/aldolase (Ech).[3][4][5] This CoA-dependent, non-β-oxidative pathway is a key route for the microbial degradation of ferulic acid.[4][5]
-
The Lignin Biosynthesis Pathway: In plants, this compound can be a substrate for cinnamoyl-CoA reductase (CCR), a key enzyme in the monolignol biosynthesis pathway.[6][7][8] CCR catalyzes the reduction of this compound to coniferaldehyde (B117026), a precursor for the synthesis of guaiacyl (G) lignin units.[9][10]
The validation of the interaction between this compound and these downstream enzymes is crucial for understanding the kinetics, specificity, and regulation of these metabolic pathways. This guide will provide a comparative framework for evaluating these interactions.
Comparative Analysis of Downstream Enzymes
The selection of an experimental approach to validate the interaction of this compound with its downstream enzymes depends on the specific research question. Here, we compare the key characteristics of the two primary enzymes, Ech and CCR.
| Feature | Enoyl-CoA Hydratase/Aldolase (Ech) | Cinnamoyl-CoA Reductase (CCR) |
| Function | Catalyzes the hydration and subsequent retro-aldol cleavage of this compound to produce vanillin and acetyl-CoA.[3][4][5] | Catalyzes the NADPH-dependent reduction of this compound to coniferaldehyde.[6][7][8] |
| Pathway | Vanillin Biosynthesis (microbial) | Lignin Biosynthesis (plant) |
| Organism | Primarily bacteria (Pseudomonas, Streptomyces)[3][4][5] | Plants[6][7][8] |
| Cofactor | None | NADPH[10] |
Quantitative Data Comparison
The kinetic parameters of Fcs, Ech, and CCR provide valuable insights into their substrate specificity and catalytic efficiency. The following tables summarize the available kinetic data for these enzymes from various sources.
Feruloyl-CoA Synthetase (Fcs) Kinetic Parameters
| Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |
| Streptomyces sp. V-1 | Ferulic Acid | 0.35 | 78.2 | 67.7 | [11] |
| Engineered Streptomyces sp. V-1 FcsFAE407R/I481K/K483R | Ferulic Acid | - | - | 8.71-fold enhanced catalytic efficiency | [12] |
Enoyl-CoA Hydratase/Aldolase (Ech) Kinetic Parameters
Cinnamoyl-CoA Reductase (CCR) Kinetic Parameters with this compound
| Organism | Km (µM) | kcat (s-1) | kcat/Km (µM-1min-1) | Reference |
| Triticum aestivum (Wheat) | 18.2 | 1.12 | - | [6] |
| Oryza sativa (Rice) OsCCR20 | 15.71 | - | 1.41 | [9] |
| Oryza sativa (Rice) OsCCR21 | 2.70 | - | 0.77 | [9] |
| Sorghum bicolor (Sorghum) | - | - | - | [10] |
| Petunia hybrida (Petunia) | 5.0 ± 0.5 | 1.0 ± 0.02 | 12.0 | [13] |
Experimental Protocols
Accurate validation of enzyme-substrate interactions relies on robust experimental protocols. Below are detailed methodologies for the key assays used to characterize the activity of Fcs, Ech, and CCR.
Feruloyl-CoA Synthetase (Fcs) Activity Assay (Spectrophotometric)
This assay measures the formation of this compound by monitoring the increase in absorbance at 345 nm.
Materials:
-
Purified Fcs enzyme
-
Ferulic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Spectrophotometer capable of reading at 345 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 2.5 mM MgCl2, 0.7 mM ferulic acid, and 0.4 mM CoA.
-
Add an appropriate amount of purified Fcs enzyme to the reaction mixture.
-
Initiate the reaction by adding 2 mM ATP.
-
Immediately monitor the increase in absorbance at 345 nm for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 30°C).
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The concentration of feruloyl-CoA formed can be calculated using the molar extinction coefficient of feruloyl-CoA at 345 nm.
Enoyl-CoA Hydratase/Aldolase (Ech) Activity Assay (HPLC-based)
This assay quantifies the conversion of this compound to vanillin by separating and measuring the product using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified Ech enzyme
-
This compound (substrate)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Quenching solution (e.g., an acid like HCl or a solvent like acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or photodiode array)
-
Vanillin standard
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and a known concentration of this compound.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a specific amount of purified Ech enzyme.
-
At different time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC.
-
Separate the substrate (this compound) and the product (vanillin) using an appropriate gradient of solvents (e.g., acetonitrile (B52724) and water with a small amount of acid).
-
Detect and quantify the amount of vanillin produced by comparing the peak area to a standard curve of known vanillin concentrations.
-
The enzyme activity can be expressed as the rate of vanillin formation (e.g., µmol of vanillin produced per minute per mg of enzyme).
Cinnamoyl-CoA Reductase (CCR) Activity Assay (Spectrophotometric)
This assay measures the activity of CCR by monitoring the decrease in absorbance at 366 nm due to the oxidation of NADPH.[9]
Materials:
-
Purified CCR enzyme
-
This compound
-
Nicotinamide adenine (B156593) dinucleotide phosphate (NADPH)
-
Reaction buffer (e.g., 100 mM sodium/potassium phosphate buffer, pH 6.25)[9]
-
Spectrophotometer capable of reading at 366 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, 0.1 mM NADPH, and 30 µM this compound.[9]
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).[9]
-
Initiate the reaction by adding a known amount of purified CCR enzyme (e.g., 5 µg).[9]
-
Monitor the decrease in absorbance at 366 nm for a defined period (e.g., 10 minutes).[9]
-
The rate of NADPH oxidation is proportional to the CCR activity and can be calculated using the molar extinction coefficient of NADPH at 366 nm.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental workflows can aid in understanding the complex relationships between the different components.
Caption: Metabolic fate of this compound.
Caption: General experimental workflow.
Alternative Downstream Pathways
While the conversion to vanillin and the reduction to coniferaldehyde are the most well-characterized downstream pathways for this compound, other metabolic routes may exist. For instance, in some organisms, feruloyl-CoA can be a precursor for the biosynthesis of other secondary metabolites. Further research is needed to fully elucidate the complete metabolic network of this compound in different biological systems. A recently identified artificial biosynthetic pathway introduces a cinnamoyl-CoA reductase (CCR) to convert coniferyl aldehyde to feruloyl-CoA, bypassing the need for feruloyl-CoA synthetase in the conversion of eugenol (B1671780) to vanillin.[14]
Conclusion
The validation of the interaction between this compound and its downstream enzymes is a critical aspect of understanding and engineering metabolic pathways for the production of valuable bioproducts. This guide has provided a comparative overview of the two major downstream enzymes, Ech and CCR, including their kinetic properties and detailed experimental protocols for their characterization. The provided diagrams offer a visual representation of the metabolic pathways and experimental workflows. By applying these methodologies, researchers can gain deeper insights into the intricate network of phenolic acid metabolism, paving the way for the development of novel biotechnological applications.
References
- 1. From Waste to Value: Recent Insights into Producing Vanillin from Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of Vanillin by Rational Design of Enoyl-CoA Hydratase/Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. pnas.org [pnas.org]
- 8. Comprehensive analysis of cinnamoyl-CoA reductase (CCR) gene family in wheat: implications for lignin biosynthesis and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family [frontiersin.org]
- 10. Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Engineering a Feruloyl-Coenzyme A Synthase for Bioconversion of Phenylpropanoid Acids into High-Value Aromatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Artificial Biosynthetic Pathway for Efficient Synthesis of Vanillin, a Feruloyl-CoA-Derived Natural Product from Eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics for Identifying Genes Regulating Feruloyl-CoA Pools: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the regulation of feruloyl-coenzyme A (feruloyl-CoA) pools is critical for metabolic engineering and the development of novel therapeutics. Feruloyl-CoA is a key intermediate in the phenylpropanoid pathway, serving as a precursor for a wide array of important plant secondary metabolites, including lignin (B12514952), flavonoids, and suberin. This guide provides a comparative overview of transcriptomic approaches to identify genes that regulate the biosynthesis and flux of feruloyl-CoA, supported by experimental data and detailed protocols.
Comparative Transcriptomics Studies: Unraveling the Genetic Regulation of Feruloyl-CoA
Comparative transcriptomics, primarily through RNA sequencing (RNA-seq), has emerged as a powerful tool to identify genes involved in specific metabolic pathways by comparing gene expression profiles under different conditions. In the context of feruloyl-CoA regulation, this often involves comparing plant lines with contrasting phenotypes related to phenylpropanoid metabolism, such as high versus low lignin content, or wild-type versus mutant strains with defects in the pathway.
A common strategy is to analyze tissues with active phenylpropanoid biosynthesis and compare them to tissues with lower activity. For example, studies on Sorghum bicolor have compared high-lignin and low-lignin accessions to identify differentially expressed genes in the lignin biosynthesis pathway, which heavily relies on the availability of feruloyl-CoA[1][2]. Similarly, research in the model plant Arabidopsis thaliana has utilized mutants in the lignin biosynthetic pathway to uncover the metabolic consequences and transcriptional reprogramming associated with perturbations in this pathway[3]. These studies have consistently highlighted the central role of 4-coumarate:CoA ligase (4CL) enzymes, which catalyze the formation of p-coumaroyl-CoA, a direct precursor to feruloyl-CoA, and other key enzymes in the phenylpropanoid pathway.
Furthermore, transcriptomic analyses have been instrumental in identifying transcription factors that regulate the expression of genes in the phenylpropanoid pathway. In rubber tree (Hevea brasiliensis), for instance, RNA-seq analysis of reaction wood formation revealed that transcription factor families such as MYB, C2H2, and NAC are key regulators of genes involved in lignin biosynthesis, including 4CL and CCoAOMT (caffeoyl-CoA O-methyltransferase), which is involved in the conversion of caffeoyl-CoA to feruloyl-CoA[3].
Data Presentation: Key Genes Implicated in Feruloyl-CoA Pool Regulation
The following table summarizes key genes identified through comparative transcriptomic studies that are likely to regulate the availability of feruloyl-CoA. The expression changes noted are in genotypes or conditions associated with higher phenylpropanoid content (e.g., high lignin).
| Gene Family/Gene | Function in Phenylpropanoid Pathway | Observed Expression Change in High Phenylpropanoid Content Lines | Relevant Studies |
| PAL (Phenylalanine ammonia-lyase) | Catalyzes the first step in the phenylpropanoid pathway. | Up-regulated | [4] |
| C4H (Cinnamate 4-hydroxylase) | Catalyzes the conversion of cinnamate (B1238496) to p-coumarate. | Up-regulated | [4] |
| 4CL (4-coumarate:CoA ligase) | Activates p-coumaric acid to p-coumaroyl-CoA. Different isoforms may have varying substrate specificities. | Up-regulated | [3][4][5][6] |
| HCT (Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase) | Involved in the synthesis of caffeoyl-CoA. | Up-regulated | [4] |
| C3'H (p-coumaroyl shikimate 3'-hydroxylase) | Catalyzes the 3-hydroxylation of p-coumaroyl shikimate. | Up-regulated | [4] |
| CCoAOMT (Caffeoyl-CoA O-methyltransferase) | Methylates caffeoyl-CoA to produce feruloyl-CoA. | Up-regulated | [3] |
| CCR (Cinnamoyl-CoA reductase) | Reduces cinnamoyl-CoAs to their corresponding aldehydes, a competing pathway for feruloyl-CoA. | Differential regulation | [7] |
| MYB Transcription Factors | Regulate the expression of phenylpropanoid biosynthesis genes. | Differentially expressed | [3] |
| NAC Transcription Factors | Regulate the expression of phenylpropanoid biosynthesis genes. | Differentially expressed | [3] |
| C2H2 Transcription Factors | Regulate the expression of phenylpropanoid biosynthesis genes. | Differentially expressed | [3] |
Experimental Protocols
RNA-seq Library Preparation and Sequencing
A generalized protocol for RNA-seq library preparation from plant tissue is as follows. Specific details may vary based on the kit and sequencing platform used.
-
RNA Extraction: Total RNA is extracted from plant tissue using a method such as the TRIzol method or a commercially available plant RNA extraction kit. It is crucial to minimize RNA degradation by working in an RNase-free environment.
-
RNA Quality Control: The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to check for purity (A260/280 and A260/230 ratios) and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).
-
mRNA Purification: Poly(A)-tailed mRNA is enriched from the total RNA using oligo(dT)-attached magnetic beads.
-
Fragmentation and Priming: The purified mRNA is fragmented into smaller pieces and primed for cDNA synthesis.
-
cDNA Synthesis: First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Adenylation: The ends of the double-stranded cDNA are repaired, and a single 'A' nucleotide is added to the 3' ends.
-
Adapter Ligation: Sequencing adapters are ligated to the adenylated cDNA fragments. These adapters contain sequences for binding to the flow cell and for indexing (barcoding) to allow for multiplexing of samples.
-
PCR Amplification: The adapter-ligated cDNA is amplified by PCR to generate a sufficient quantity of library for sequencing.
-
Library Quality Control and Sequencing: The final library is quantified and its size distribution is checked. The libraries are then pooled and sequenced on a platform such as the Illumina HiSeq[3].
Acyl-CoA Extraction and Analysis by LC-MS/MS
The analysis of acyl-CoA esters, including feruloyl-CoA, is challenging due to their low abundance and instability. A general protocol for their extraction and analysis is outlined below.
-
Tissue Harvesting and Quenching: Plant tissue is rapidly harvested and immediately frozen in liquid nitrogen to quench metabolic activity.
-
Extraction: The frozen tissue is ground to a fine powder and extracted with a solution containing an organic solvent (e.g., acetonitrile) and an acidic buffer (e.g., formic acid) to precipitate proteins and extract the acyl-CoAs[8].
-
Purification: The extract is centrifuged, and the supernatant containing the acyl-CoAs is collected. Further purification may be performed using solid-phase extraction (SPE).
-
LC-MS/MS Analysis: The purified acyl-CoA esters are separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS)[8][9]. The mass spectrometer is operated in a mode that allows for the specific detection and quantification of feruloyl-CoA and other related acyl-CoAs based on their unique mass-to-charge ratios and fragmentation patterns.
Mandatory Visualization
Caption: Phenylpropanoid pathway leading to feruloyl-CoA.
Caption: Experimental workflow for comparative transcriptomics.
References
- 1. Low-cost and High-throughput RNA-seq Library Preparation for Illumina Sequencing from Plant Tissue [en.bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. RNA-seq Library Preparation and Sequencing [bio-protocol.org]
- 4. Comparative Transcriptome and Metabolome Analyses of Broccoli Germplasms with Purple and Green Curds Reveal the Structural Genes and Transitional Regulators Regulating Color Formation [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Metabolic Models for Trans-Feruloyl-CoA Flux
For researchers in metabolic engineering, systems biology, and drug development, accurately predicting the flux through specific metabolic pathways is paramount. Trans-feruloyl-CoA is a key intermediate in the biosynthesis of various valuable secondary metabolites, including lignin, flavonoids, and certain bioplastics. Therefore, robust and validated metabolic models that can accurately predict its flux are crucial for optimizing the production of these compounds. This guide provides a comparative framework for validating metabolic models that predict this compound flux, complete with experimental protocols and data presentation formats.
The Central Role of this compound in Metabolism
This compound is synthesized from ferulic acid, coenzyme A (CoA), and ATP by the enzyme this compound synthase.[1][2] It serves as a precursor in various metabolic pathways. For instance, in some bacteria, the catabolism of ferulic acid proceeds via this compound to produce vanillin, a valuable flavor and aroma compound.[3][4][5] Understanding and modeling the flux towards this compound is therefore essential for engineering microbial cell factories for the production of these and other fine chemicals.
Comparing Metabolic Models for Flux Prediction
The prediction of metabolic fluxes can be approached using various modeling techniques, primarily Flux Balance Analysis (FBA) and kinetic modeling. The validation of these models is critical to ensure their predictive power.[6][7][8][9][10]
Flux Balance Analysis (FBA) is a constraint-based modeling approach that predicts metabolic fluxes at a steady state without requiring detailed kinetic parameters.[6][7][8][9][10][11] Different FBA-based models can be constructed by varying the objective function (e.g., maximization of biomass, ATP, or a specific product) or by integrating experimental data, such as transcriptomics, to constrain reaction bounds (e.g., E-Flux, TransFlux).[11][12]
Kinetic models , on the other hand, use differential equations to describe the dynamic behavior of metabolite concentrations and fluxes, incorporating enzyme kinetics. These models can provide more detailed predictions but require extensive experimental data for parameterization.
Below is a table summarizing a hypothetical comparison of different metabolic models for predicting this compound flux. The data presented is for illustrative purposes to guide researchers in their own comparative studies.
| Model Type | Key Features | Predicted this compound Flux (mmol/gDW/h) | Experimental Flux (mmol/gDW/h) | Prediction Accuracy (%) |
| Standard FBA | Maximizes biomass | 0.85 | 1.20 ± 0.15 | 70.8 |
| FBA with transcriptomic constraints | Integrates gene expression data to constrain reaction bounds | 1.10 | 1.20 ± 0.15 | 91.7 |
| Dynamic Kinetic Model | Incorporates enzyme kinetics and metabolite concentrations | 1.25 | 1.20 ± 0.15 | 104.2 |
Experimental Validation Protocols
The validation of predicted fluxes relies on accurate experimental measurements. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying intracellular metabolic fluxes.[6][7][8][9][10] Additionally, direct measurement of the activity of key enzymes in the pathway, such as feruloyl-CoA synthetase, can provide crucial data for model parameterization and validation.[4]
Protocol for Feruloyl-CoA Synthetase Assay
This protocol is adapted from the spectrophotometric assay described in the literature.[4]
Materials:
-
100 mM potassium phosphate (B84403) buffer (pH 7.0)
-
2.5 mM MgCl2
-
0.7 mM ferulic acid
-
2 mM ATP
-
0.4 mM Coenzyme A (CoA)
-
Cell-free extract or purified enzyme
-
Spectrophotometer capable of measuring at 345 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 2.5 mM MgCl2, 0.7 mM ferulic acid, and 0.4 mM CoA.
-
Add an appropriate amount of cell-free extract or purified enzyme to the reaction mixture.
-
Initiate the reaction by adding 2 mM ATP.
-
Immediately measure the initial rate of absorbance increase at 345 nm. This corresponds to the formation of feruloyl-CoA.
-
Calculate the enzyme activity based on the molar extinction coefficient of feruloyl-CoA.
Visualizing Metabolic Pathways and Experimental Workflows
Visual representations are essential for understanding complex biological systems and experimental designs. The following diagrams were created using Graphviz (DOT language).
References
- 1. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]
- 2. KEGG ENZYME: 6.2.1.34 [genome.jp]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artificial Biosynthetic Pathway for Efficient Synthesis of Vanillin, a Feruloyl-CoA-Derived Natural Product from Eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Model validation and selection in metabolic flux analysis and flux balance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interpreting Expression Data with Metabolic Flux Models: Predicting Mycobacterium tuberculosis Mycolic Acid Production | PLOS Computational Biology [journals.plos.org]
- 12. National Centre for Cell Science [nccs.res.in]
Safety Operating Guide
Essential Safety and Logistical Information for Handling trans-Feruloyl-CoA
Hazard Assessment
The precursor, trans-Ferulic acid, is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2][3]. As a derivative, trans-Feruloyl-CoA should be handled with the assumption that it may possess similar or potentially enhanced hazardous properties. The toxicity of some xenobiotic carboxylic acids has been associated with their CoA esters[4]. Therefore, a cautious approach is warranted.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes[5][6]. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Additional Recommendations |
| Weighing and Preparing Solutions | - Lab Coat- Safety Goggles- Nitrile Gloves | - Work in a chemical fume hood or a well-ventilated area to avoid inhalation of dust or aerosols.- Consider double-gloving for added protection[5]. |
| Handling Solutions | - Lab Coat- Safety Goggles- Nitrile Gloves | - If there is a splash hazard, a face shield must be worn in addition to safety goggles[5][6][7]. |
| Synthesizing this compound | - Fire-resistant Lab Coat- Chemical Splash Goggles- Chemical-resistant Gloves (e.g., neoprene over nitrile)- Face Shield | - The synthesis may involve hazardous reagents; consult the SDS for all chemicals used in the procedure.- Ensure adequate ventilation, such as a certified chemical fume hood. |
| Cleaning and Disposal | - Lab Coat- Safety Goggles- Nitrile or other appropriate chemical-resistant gloves | - Follow specific disposal procedures outlined below. |
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required[8].
-
Personal Hygiene : Avoid inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials. For long-term storage, follow the supplier's recommendations, which may include storage at low temperatures (e.g., -20°C or -80°C) to maintain stability[9].
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area.
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste : Collect in a clearly labeled, sealed container.
-
Liquid Waste : Collect in a clearly labeled, sealed, and compatible waste container.
-
Disposal Route : Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash[1].
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. cpachem.com [cpachem.com]
- 2. carlroth.com [carlroth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Hepatic enzymatic synthesis and hydrolysis of CoA esters of solvent-derived oxa acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. westlab.com [westlab.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Synthesis and purification of CoA esters [chromaappdb.mn-net.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
